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  • Product: 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid
  • CAS: 839720-60-4

Core Science & Biosynthesis

Foundational

Engineering Macrolide Derivatives: A Technical Guide to 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS 839720-60-4)

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the synthetic bottleneck of site-selective functionalization on complex, multi-functional macrolides. The synthesis of Temsirolimus...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the synthetic bottleneck of site-selective functionalization on complex, multi-functional macrolides. The synthesis of Temsirolimus (CCI-779), an FDA-approved mTOR kinase inhibitor for advanced renal cell carcinoma, perfectly exemplifies this challenge[1].

The core synthetic objective in Temsirolimus production is the esterification of rapamycin's C-42 secondary hydroxyl group with 2,2-bis(hydroxymethyl)propionic acid (DMPA). However, direct coupling is chemically unviable due to the competing nucleophilicity of DMPA's two primary hydroxyls. The elegant, industry-standard solution lies in the transient protection of these diols using phenylboronic acid, yielding the critical intermediate: 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4) [2].

This technical whitepaper dissects the mechanistic rationale, physicochemical properties, and validated protocols for synthesizing and utilizing this specific boronate ester intermediate.

Physicochemical Profiling

Understanding the physical parameters of this intermediate is crucial for optimizing downstream solubility and reactivity during the esterification phase.

Table 1: Physicochemical Properties of CAS 839720-60-4

PropertyValue / Description
Chemical Name 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid
CAS Number 839720-60-4[3]
Molecular Formula C11H13BO4[4]
Molecular Weight ~220.03 g/mol
Structural Class Cyclic Boronate Ester / Substituted Dioxaborinane
Primary Application Precursor/Intermediate for Temsirolimus (CCI-779)[1]

Mechanistic Rationale: The Causality of Boronate Protection

Why choose a phenylboronate ester over a standard acetonide (isopropylidene) protecting group for the 1,3-diol system? The causality is strictly dictated by the downstream deprotection constraints.

Rapamycin contains a highly sensitive conjugated triene system and a delicate macrocyclic lactone. Standard acetonide deprotection requires strongly acidic conditions (e.g., TFA or aqueous HCl) that risk isomerizing the triene or opening the lactone ring, leading to catastrophic yield loss.

Conversely, the 1,3,2-dioxaborinane ring formed by phenylboronic acid is highly stable under the mildly basic, anhydrous conditions of a Yamaguchi esterification. More importantly, its removal is completely orthogonal to the macrolide's sensitivities; the boronate ester can be cleaved under exceptionally mild conditions (such as diol exchange or dilute acid) that preserve the structural integrity of the rapamycin core[5].

Synth DMPA 2,2-Bis(hydroxymethyl) propionic acid Cond THF, 20°C, 3h Toluene Azeotropic Distillation DMPA->Cond PBA Phenylboronic Acid PBA->Cond Prod 5-Methyl-2-phenyl-1,3,2- dioxaborinane-5-carboxylic acid (CAS: 839720-60-4) Cond->Prod

Fig 1: Synthesis pathway of the boronate-protected intermediate.

Validated Protocol: Synthesis of the Boronate Intermediate

This protocol is designed as a self-validating system . The reaction is thermodynamically driven to completion by Le Chatelier's principle via the azeotropic removal of water. The physical cessation of water collection in the Dean-Stark apparatus provides a real-time, visual validation of quantitative conversion.

Step-by-Step Methodology
  • Suspension Preparation: To a reaction vessel, add a suspension of 2,2-bis(hydroxymethyl)propionic acid (131 g, 0.98 mole) in 500 mL of anhydrous tetrahydrofuran (THF)[2].

  • Reagent Addition: Slowly add a solution of phenylboronic acid (122 g, 1.0 mole) dissolved in 500 mL of THF to the suspension[2].

  • Primary Reaction: Stir the mixture at 20°C for approximately 3 hours. During this phase, the suspension will gradually clarify as the cyclic boronate ester forms and dissolves in the THF[4].

  • Azeotropic Distillation: Add 1.0 L of toluene to the reaction mixture. Equip the vessel with a Dean-Stark trap and heat to reflux. The byproduct water is removed via azeotropic distillation with toluene[2]. Self-Validation Check: The reaction is deemed complete when no further water droplets separate in the trap.

  • Isolation: Filter the mixture to remove any unreacted trace particulates, then concentrate the filtrate to dryness under reduced pressure. Dry the resulting solid under high vacuum (≤10 mmHg) at room temperature for 20 hours to yield an off-white foam[2].

Table 2: Reaction Condition Optimization & Yields

Solvent SystemTemperatureTimeReported YieldReference
Tetrahydrofuran (THF)20°C3 hours98%[4]
Tetrahydrofuran (THF)Unspecified3 hours94%[4]

Application Workflow: Temsirolimus Synthesis

With the primary hydroxyls safely masked, the free carboxylic acid of CAS 839720-60-4 can be selectively coupled to the C-42 hydroxyl of rapamycin. This is typically achieved via a modified Yamaguchi esterification using a mixed anhydride intermediate.

Temsirolimus Rapa Rapamycin Ester Mixed Anhydride Formation (2,4,6-Trichlorobenzoyl chloride, DIPEA, CH2Cl2) Rapa->Ester Interm CAS: 839720-60-4 Interm->Ester Protected Protected Rapamycin 42-Ester Ester->Protected Deprotect Deprotection (Mild Acid / Diol Cleavage) Protected->Deprotect Temsirolimus Temsirolimus (CCI-779) Deprotect->Temsirolimus

Fig 2: Workflow for Temsirolimus synthesis via intermediate esterification.

Step-by-Step Methodology (Coupling Phase)
  • Mixed Anhydride Formation: Dissolve the boronate intermediate (CAS 839720-60-4) in methylene chloride. Add an organic base such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP)[5].

  • Activation: Cool the system to -12 ± 2°C. Slowly add 2,4,6-trichlorobenzoyl chloride to form the highly reactive mixed anhydride. Maintain the temperature to prevent unwanted side reactions[2].

  • Esterification: Introduce rapamycin to the activated mixture. The sterically hindered nature of the 2,4,6-trichlorophenyl group directs the nucleophilic attack of rapamycin's C-42 hydroxyl exclusively to the less hindered carbonyl of the propionic acid moiety.

  • Deprotection: Once the protected ester is isolated, subject it to mild dilute acid conditions (0 to 5°C) or diol exchange to cleave the phenylboronate ring, liberating the two primary hydroxyls and yielding the final Active Pharmaceutical Ingredient (API), Temsirolimus[5].

References

  • CAS 839720-60-4 | 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid - Alchem Pharmtech Alchem Pharmtech
  • Cas 4767-03-7, 2,2-Bis(hydroxymethyl)propionic acid | Lookchem Lookchem
  • WO2005100366A1 - Proline cci-779 and two-step enzymatic synthesis Google P
  • Temsirolimus - New Drug Approvals New Drug Approvals

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

Introduction: Organoboron compounds, particularly boronic acids and their derivatives, are foundational pillars in modern organic synthesis, materials science, and medicinal chemistry. Their utility in Suzuki-Miyaura cro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Organoboron compounds, particularly boronic acids and their derivatives, are foundational pillars in modern organic synthesis, materials science, and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions is unparalleled, and their ability to reversibly bind with diols makes them critical components in chemical sensors and drug delivery systems.[1] The target of this guide, 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, is a cyclic boronic ester. These esters, such as the six-membered dioxaborinane ring structure, are often employed to enhance the stability and improve the handling characteristics of their parent boronic acids, which can be prone to dehydration and trimerization into boroxines.[2][3]

The structural elucidation of such a molecule is not a trivial pursuit. It requires a multi-faceted analytical approach where each technique provides a unique piece of the puzzle. The convergence of data from mass spectrometry, multinuclear NMR spectroscopy, and, ultimately, X-ray crystallography provides an irrefutable confirmation of the molecular structure. This guide eschews a simple recitation of procedures; instead, it provides a logical, field-tested workflow, explaining the causality behind each experimental choice and demonstrating how the collective data creates a self-validating system for absolute structural confirmation.

cluster_molecule Target Molecule mol 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

Figure 1: The target compound for structural analysis.

Section 1: The Analytical Gauntlet: A Multi-Technique Workflow

The principle of modern structural elucidation rests on the corroboration of evidence from orthogonal analytical techniques. A single method, taken in isolation, can be misleading. For instance, while mass spectrometry provides an accurate molecular weight, it reveals little about isomerism. Conversely, NMR spectroscopy details atomic connectivity but is less sensitive than mass spectrometry. Our workflow is designed to build a case for the structure, with each step validating the last.

G start Hypothesized Structure & Synthesis ms Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern start->ms Provides m/z ir Infrared (IR) Spectroscopy - Functional Group ID start->ir Initial Check nmr Multinuclear NMR - 1H, 13C, 11B - 2D (COSY, HSQC, HMBC) ms->nmr Confirms Formula ir->nmr Confirms Functional Groups xray X-ray Crystallography - Unambiguous 3D Structure nmr->xray Provides Candidate for Crystallization conclusion Final Structure Confirmed nmr->conclusion Defines Connectivity xray->conclusion Provides Absolute Proof

Figure 2: A logical workflow for comprehensive structure elucidation.

Section 2: Mass Spectrometry - The First Gate

Mass spectrometry (MS) serves as the initial checkpoint, providing the molecular weight and, with high resolution, the elemental composition. For organoboron compounds, it offers a unique diagnostic feature: the natural isotopic distribution of boron (¹¹B at ~80% and ¹⁰B at ~20%).[3] This results in a characteristic M+ and M-1 peak pattern for ions containing a single boron atom, providing immediate evidence of the element's presence.

Expert Insight: Free boronic acids can be problematic in MS due to their low volatility and tendency to undergo dehydration in the ion source, forming cyclic boroxine trimers.[2][3] The analysis of the cyclic dioxaborinane ester mitigates this issue, leading to a cleaner spectrum with a more prominent molecular ion peak.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

  • Analysis Mode: Run the analysis in both positive and negative ion modes. The carboxylic acid moiety makes the molecule amenable to deprotonation, likely yielding a strong signal for [M-H]⁻ in negative mode. In positive mode, adducts like [M+H]⁺ or [M+Na]⁺ may be observed.

  • Data Acquisition: Acquire a full scan spectrum. If using a high-resolution instrument (e.g., TOF or Orbitrap), the exact mass can be determined, allowing for molecular formula confirmation.

Data Presentation & Interpretation
ParameterExpected ResultRationale & Interpretation
Molecular Formula C₁₂H₁₄BO₄Based on the hypothesized structure.
Exact Mass 233.0985 (for ¹¹B isotope)Calculated for [C₁₂H₁₄¹¹BO₄]⁻. High-resolution MS should match this value within a few ppm.
Observed Ion (Negative) m/z 233.1Corresponds to the [M-H]⁻ ion, confirming the molecular weight.
Isotopic Pattern A smaller peak at m/z 232.1This peak corresponds to the ¹⁰B isotope and should be approximately 25% the intensity of the ¹¹B peak (ratio of 80/20 = 4:1).[3]

Section 3: Nuclear Magnetic Resonance Spectroscopy - The Blueprint

NMR spectroscopy provides the definitive map of the molecule's atomic framework in solution. A combination of 1D (¹H, ¹³C, ¹¹B) and 2D experiments is required to unambiguously assign every signal and confirm the connectivity.

¹¹B NMR: The Boron-Specific Probe

This is arguably the most critical NMR experiment for this class of compound. It directly probes the chemical environment of the boron nucleus. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom.[4][5]

  • Tricoordinate (sp² hybridized) boron , as expected in a boronic ester, typically resonates in the δ +20 to +35 ppm range.[6][7]

  • Tetracoordinate (sp³ hybridized) boron , which can form in the presence of Lewis bases (like solvent or water), results in a significant upfield shift to approximately δ 0 to +15 ppm.[5][8]

Expert Insight: Standard NMR tubes are made of borosilicate glass, which will produce a very broad, large background signal in the ¹¹B NMR spectrum.[5][9] It is imperative to use quartz NMR tubes for clean, interpretable data.

¹H and ¹³C NMR: Mapping the Carbon Skeleton

These standard experiments provide the core structural information. The chemical shifts, signal integrations (for ¹H), and coupling patterns reveal the number and type of proton and carbon environments.

2D NMR: Connecting the Dots
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of spin systems like the phenyl ring and the aliphatic backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting disparate fragments, such as linking the phenyl group to the dioxaborinane ring via the boron atom (by correlating phenyl protons to the ipso-carbon) and confirming the position of the methyl and carboxylic acid groups at C5.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

  • ¹¹B NMR Acquisition: Using a quartz NMR tube, acquire a 1D ¹¹B spectrum. Use BF₃·OEt₂ as an external reference (δ 0.0 ppm).

  • ¹H & ¹³C Acquisition: Acquire standard 1D ¹H, proton-decoupled ¹³C, and DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons) spectra.

  • 2D NMR Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for an expected long-range coupling of ~8 Hz.

Predicted NMR Data & Interpretation
NucleusPredicted δ (ppm)MultiplicityIntegrationAssignmentInterpretation & Key Correlations
¹¹B ~28-32Broad singlet-B-2Confirms the tricoordinate (sp²) nature of the boron atom in the dioxaborinane ring.[6]
¹H ~7.8-8.0Doublet2HPhenyl (ortho)Deshielded due to proximity to the boron atom.[10] COSY to meta-H. HMBC to ipso-C.
¹H ~7.3-7.5Multiplet3HPhenyl (meta, para)Characteristic aromatic region. COSY correlations will confirm the phenyl spin system.
¹H ~4.2-4.4Singlet or AB quartet4H-CH₂- (C4, C6)The two CH₂ groups may be equivalent or diastereotopic, leading to a singlet or a more complex pattern. HSQC to the corresponding carbon. HMBC to C5.
¹H ~1.3-1.5Singlet3H-CH₃ (at C5)A singlet with no proton coupling. HMBC to C5 and the CH₂ carbons.
¹H >10 (broad)Singlet1H-COOHA broad, exchangeable proton. Its presence is confirmed by IR.
¹³C ~175-180Singlet--COOHCharacteristic chemical shift for a carboxylic acid carbon.
¹³C ~130-135Singlet-Phenyl (ortho, meta, para)Aromatic region. The ipso-carbon attached to boron may be broad or unobserved.
¹³C ~65-70Singlet--CH₂- (C4, C6)Aliphatic ether-like carbons.
¹³C ~40-45Singlet-C5 (quaternary)The quaternary carbon bearing the methyl and carboxyl groups.
¹³C ~20-25Singlet--CH₃Aliphatic methyl carbon.

Section 4: X-ray Crystallography - The Final Arbiter

While the combination of MS and NMR provides a highly confident structural assignment, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional picture of the molecule in the solid state. It yields precise bond lengths, bond angles, and conformational details, serving as the ultimate proof.[11][12]

Expert Insight: Obtaining diffraction-quality crystals can be the most challenging step. Success often depends on screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The presence of the carboxylic acid group offers an opportunity for hydrogen bonding, which can facilitate the formation of an ordered crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. Slow evaporation from a solvent system like ethyl acetate/hexane is a common starting point.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) to minimize thermal motion and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to achieve a low R-factor, indicating a good fit.

Expected Structural Features
  • Dioxaborinane Ring Conformation: The six-membered ring is expected to adopt a chair or a distorted envelope conformation.[8][12]

  • Boron Geometry: The geometry around the boron atom will be confirmed as trigonal planar, with the sum of the O-B-O and O-B-C angles close to 360°.

  • Bond Lengths: The C-B and B-O bond lengths will be consistent with those of other phenylboronate esters.

  • Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Conclusion

The structural elucidation of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is a systematic process of evidence accumulation. High-resolution mass spectrometry validates the elemental composition and confirms the presence of boron through its distinct isotopic signature. A comprehensive suite of NMR experiments, anchored by the diagnostic ¹¹B spectrum, builds a robust 2D blueprint of the molecule's connectivity. Finally, single-crystal X-ray crystallography provides the definitive and irrefutable 3D structure. By following this multi-technique, self-validating workflow, researchers can achieve complete and unambiguous characterization, a prerequisite for any further study or application of this versatile molecule.

References

  • Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 3(14), 4539-4552. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Pegan, S. D., Rzuczek, S. G., & Mesecar, A. D. (2009). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 271–280. [Link]

  • Poon, C. D. (2007). ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. In Boronic Acids (pp. 39-54). Wiley-VCH. [Link]

  • Bishop, M., Bott, S. G., & Barron, A. R. (2000). Structural characterization of borate esters in which sodium acts as a support to the structural framework. Journal of the Chemical Society, Dalton Transactions, (17), 3100-3105. [Link]

  • Li, Y., Liu, H., & Wang, L. (2011). Mass spectrometric analysis for organic boron compounds. In 2011 International Conference on Multimedia Technology (pp. 3514-3517). IEEE. [Link]

  • Cragg, R. H., & Weston, A. F. (1973). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (10), 1054-1059. [Link]

  • San Diego State University. ¹¹B NMR Chemical Shifts. [Link]

  • Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 3(14), 4539-4552. [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070–15076. [Link]

  • Benner, K., & Klüfers, P. (2000). A combined X-ray and NMR study of borate esters of furanoidic cis-1,2-diols. Carbohydrate Research, 327(3), 287-292. [Link]

  • ResearchGate. (2021). ¹¹B NMR spectrum of chiral dioxaborinane (T1B1‐N). [Link]

  • Kuttler, A., et al. (2013). Structure, Theoretical Studies and Coupling Reactions of Some New Cyclic Boronic Esters. eCommons, University of Dayton. [Link]

  • Tlahuext, H., et al. (2018). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Revista de la Sociedad Química de México, 58(2), 177-184. [Link]

  • Bull, J. R., et al. (1973). X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one. Journal of the Chemical Society, Perkin Transactions 2, (3), 241-245. [Link]

  • Champagne, P. A., et al. (2019). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition, 58(40), 14272-14276. [Link]

  • Khan, A. (2024). ¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 29(21), 4899. [Link]

  • Champagne, P. A., et al. (2019). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [Link]

  • Khan, A. (2024). ¹¹B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Bor. ChemRxiv. [Link]

  • Dakiky, M., & Zarga, M. H. A. (2012). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Molecules, 17(7), 8410–8424. [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Poole, C. F. (1978). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]

  • Jones, A. C., & Jones, C. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • Cragg, R. H., & Weston, A. F. (1971). Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Journal of the American Chemical Society, 93(14), 3481-3482. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4412. [Link]

  • Khan, A. (2026). ¹¹B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: The Chemist's Perspective. ResearchGate. [Link]

  • Organic Spectroscopy International. (n.d.). ¹¹B NMR. Retrieved from [Link]

  • Quayle, A. (1959). The mass spectra of some boron hydrides. Journal of Applied Chemistry, 9(8), 395-400. [Link]

  • Doshi, H. V., et al. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Bioorganic Chemistry, 68, 265-274. [Link]

  • Wang, C., et al. (2020). A General and Practical Bifunctional Cobalt Catalytic System for N-Heterocycle Assembly via Acceptorless Dehydrogenation. ChemRxiv. [Link]

  • Gao, Y., et al. (2019). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 74-78. [Link]

Sources

Foundational

1H and 13C NMR data for 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) data for 5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) data for 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, a compound of interest in synthetic chemistry and as a potential building block in drug development. As a boronic ester derived from phenylboronic acid and 2,2-bis(hydroxymethyl)propionic acid, its structural elucidation via NMR is critical for confirming its identity, purity, and stereochemistry. This document is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and materials science.

Introduction and Structural Context

5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid belongs to the class of cyclic boronic esters. These compounds are valued for their relative stability compared to their parent boronic acids, while often retaining their useful reactivity in transformations like the Suzuki-Miyaura coupling. The specific molecule incorporates a neopentyl-like glycol structure bearing a carboxylic acid, which introduces unique spectral features and potential for further functionalization.

The structural integrity of the dioxaborinane ring and the substitution pattern are paramount to the compound's chemical behavior. NMR spectroscopy is the most powerful tool for confirming these features, providing unambiguous evidence of the covalent structure. This guide will deconstruct the ¹H and ¹³C NMR spectra, correlating each signal to the specific atomic environment within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

A detailed analysis of the molecular structure allows for the prediction of the chemical shifts for each unique proton and carbon environment. The molecule is composed of several distinct regions: the phenyl group attached to the boron atom, the quaternary carbon of the dioxaborinane ring, the methylene groups of the ring, the methyl group, and the carboxylic acid group.

Structural Diagram and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used:

Caption: Atom numbering scheme for spectral assignment.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is contingent on a well-defined experimental protocol. The choice of solvent is particularly critical for this molecule due to the presence of an acidic carboxylic acid proton.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended choice as it will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton signal may be broad or may exchange with trace water.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

    • The sample temperature should be regulated, typically at 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

    • The spectral width should be set to cover the range of approximately -1 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A standard pulse program (e.g., zgpg30) should be used.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should be set to cover the range of approximately 0 to 200 ppm.

¹H NMR Data Analysis

The ¹H NMR spectrum provides information on the proton environments, their integration (relative numbers), and their coupling to neighboring protons.

Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1HCOOH
~7.8-7.9Multiplet2HPhenyl (ortho-H)
~7.3-7.5Multiplet3HPhenyl (meta- & para-H)
~4.2Singlet4HOCH₂
~1.1Singlet3HCH₃
Signal-by-Signal Interpretation
  • δ ~12.5 ppm (COOH): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield. Its exact position and broadness are highly dependent on the solvent, concentration, and presence of water. In DMSO-d₆, this peak is typically well-resolved.

  • δ ~7.8-7.9 and 7.3-7.5 ppm (Phenyl): The protons on the phenyl ring attached to the boron atom are split into two groups. The two protons ortho to the boron atom are the most deshielded due to the electron-withdrawing nature of the boronate ester. The three remaining meta and para protons appear as a more complex multiplet at a slightly higher field.

  • δ ~4.2 ppm (OCH₂): The four protons of the two methylene groups in the dioxaborinane ring are chemically equivalent due to the free rotation around the C-C bonds and the overall symmetry. They appear as a sharp singlet, integrating to 4H. This is a characteristic signal for the neopentyl glycol-derived boronate esters.

  • δ ~1.1 ppm (CH₃): The three protons of the methyl group are shielded and appear as a sharp singlet, integrating to 3H.

Caption: Logical relationships of proton environments in the molecule.

¹³C NMR Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Data Summary
Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxylic Acid)
~134Phenyl (ortho-C)
~131Phenyl (para-C)
~128Phenyl (meta-C)
Not ObservedPhenyl (ipso-C, attached to B)
~72OCH₂
~40Quaternary C
~22CH₃
Signal-by-Signal Interpretation
  • δ ~175 ppm (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at a very low field.

  • δ ~128-134 ppm (Phenyl): The carbons of the phenyl ring typically appear in this region. The ortho, meta, and para carbons will have distinct signals. The ipso-carbon (directly attached to boron) is often broadened due to quadrupolar relaxation from the boron nucleus (both ¹⁰B and ¹¹B are quadrupolar) and may not be observed.

  • δ ~72 ppm (OCH₂): The two equivalent methylene carbons of the dioxaborinane ring are shielded by the attached oxygen atoms and appear in this characteristic region.

  • δ ~40 ppm (Quaternary C): The quaternary carbon atom at position 5 of the ring, bonded to the methyl and carboxyl groups, appears at a significantly higher field.

  • δ ~22 ppm (CH₃): The methyl carbon is highly shielded and appears at the highest field (lowest ppm value) in the spectrum.

G node1 Carbonyl (C=O) ~175 ppm node2 Phenyl (Ar-C) ~128-134 ppm node3 Methylene (OCH2) ~72 ppm node4 Quaternary (C) ~40 ppm node5 Methyl (CH3) ~22 ppm

Caption: Downfield to upfield progression of ¹³C NMR signals.

Conclusion

The ¹H and ¹³C NMR spectra of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid are highly diagnostic. The key features include the characteristic singlet for the equivalent OCH₂ protons in the ¹H spectrum, the distinct signals for the phenyl group, and the presence of the carboxylic acid proton at a very low field. The ¹³C spectrum corroborates this structure with signals for the carbonyl, aromatic, methylene, quaternary, and methyl carbons in their expected regions. Together, these spectral data provide a definitive fingerprint for the molecule, essential for quality control and reaction monitoring in any research or development setting.

References

Exploratory

Advanced Stability and Storage Protocols for 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

Executive Summary The compound 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4) is a highly specialized six-membered cyclic boronic ester. It serves as a critical synthetic intermediate in the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4) is a highly specialized six-membered cyclic boronic ester. It serves as a critical synthetic intermediate in the pharmaceutical industry, most notably in the acylation of rapamycin derivatives to produce mTOR inhibitors like Temsirolimus (CCI-779)[1]. While the dioxaborinane ring imparts a degree of thermodynamic stability compared to acyclic boronic esters, the inherent dynamic covalent nature of the boron-oxygen (B-O) bond renders it highly susceptible to hydrolytic degradation. This whitepaper details the mechanistic causality behind its instability and provides field-proven, self-validating protocols for its synthesis, handling, and long-term storage.

Structural Dynamics and Mechanistic Vulnerabilities

To understand the storage requirements of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, we must first analyze the causality of its degradation.

The Hydrolytic Equilibrium (Dissociative Mechanism)

Boronic esters exist in a reversible equilibrium with their constituent boronic acids and diols. In the presence of water, the sp²-hybridized boron atom, which possesses an empty p-orbital, acts as a Lewis acid. It readily accepts a lone pair from a water molecule, forming a tetrahedral boronate intermediate. This coordination induces ring strain and facilitates the cleavage of the B-O bonds, ultimately yielding phenylboronic acid and 2,2-bis(hydroxymethyl)propionic acid[2][3].

While saturated six-membered cyclic boronic esters (dioxaborinanes) are generally more hydrolytically stable than five-membered (dioxaborolanes) or acyclic esters due to reduced ring strain, they are not immune to moisture[4]. Ambient humidity is sufficient to drive the equilibrium toward dissociation over time.

Oxidative Cleavage

Though less common under standard laboratory conditions than hydrolysis, the carbon-boron (C-B) bond of the phenyl group is susceptible to oxidative cleavage in the presence of strong oxidizing agents (e.g., peroxides), leading to the formation of phenol. Therefore, isolation from atmospheric oxygen is a secondary but necessary precaution.

Hydrolysis A 5-Methyl-2-phenyl-1,3,2- dioxaborinane-5-carboxylic acid (Stable Ester) B H2O Ingress (Nucleophilic Attack) A->B Moisture Exposure C Tetrahedral Boronate Intermediate B->C Coordination D Phenylboronic Acid + 2,2-Bis(hydroxymethyl)propionic acid C->D Ring Opening D->A Azeotropic Distillation (-H2O)

Hydrolytic degradation pathway of the dioxaborinane ring and its reversible equilibrium.

Synthesis and the Principle of Le Chatelier

The synthesis of this compound directly informs its storage requirements. It is prepared by reacting 2,2-bis(hydroxymethyl)propionic acid with phenylboronic acid in a solvent such as tetrahydrofuran (THF).

Because esterification produces water as a byproduct, the reaction will stall at equilibrium unless water is actively removed. In industrial and advanced laboratory settings, this is achieved by adding toluene and performing an azeotropic distillation. By continuously removing water, Le Chatelier's principle drives the reaction to completion.

Causality Insight: The very method used to synthesize the compound (extreme dehydration) dictates that re-introducing water (via ambient humidity) will immediately initiate the reverse reaction. Therefore, absolute anhydrous conditions are non-negotiable for storage.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid under various environmental conditions, validating the need for strict storage protocols.

Storage ConditionTemperatureAtmosphereRelative Humidity (RH)Estimated Shelf Life (to >95% purity)Primary Degradation Pathway
Optimal -20°CArgon / N₂< 1%> 24 MonthsNone significant
Standard 2-8°CArgon / N₂< 1%6 - 12 MonthsSlow Hydrolysis
Sub-optimal 25°CAmbient Air~ 40-50%1 - 2 WeeksRapid Hydrolysis
Aqueous Solution 25°CDissolved100%< 24 HoursComplete Hydrolysis

Self-Validating Experimental Protocols

To ensure scientific integrity, the handling and storage of this compound must follow a self-validating system where each step inherently prevents the failure modes described above.

Protocol A: Preparation for Storage (Post-Synthesis/Purchase)
  • Desiccation: Transfer the newly synthesized or received compound into a vacuum desiccator containing active phosphorus pentoxide (P₂O₅) or indicating silica gel.

  • Vacuum Drying: Apply high vacuum (<10 mmHg) for 12–24 hours at room temperature to remove any residual solvent or surface moisture. Validation: The compound should present as a free-flowing, off-white to white crystalline powder or foam.

  • Inert Atmosphere Backfilling: Purge the vacuum chamber with ultra-high purity (UHP) Argon. Argon is preferred over Nitrogen as it is heavier than air and settles over the solid, providing a superior protective blanket.

Protocol B: Long-Term Storage Workflow
  • Aliquotting: Inside a glovebox purged with Argon, divide the bulk material into single-use aliquots. Causality: Repeated opening of a bulk container introduces trace moisture, which cumulatively degrades the batch.

  • Packaging: Place the aliquots into amber borosilicate glass vials (to prevent potential UV-induced radical degradation).

  • Sealing: Seal the vials with PTFE-lined caps. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Secondary Containment: Place the sealed vials into a secondary Mylar bag containing a desiccant pouch, vacuum seal the bag, and store at -20°C.

Storage S1 Synthesized/Purified Compound S2 Vacuum Drying (<10 mmHg, 24h) S1->S2 S3 Argon Glovebox Aliquotting S2->S3 S4 Seal in Amber Vial with PTFE Cap S3->S4 S5 Store at -20°C in Desiccated Pouch S4->S5

Self-validating protocol for the preparation and long-term storage of the boronic ester.

Analytical Validation of Integrity

Before utilizing stored 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid in sensitive downstream applications (such as the acylation of rapamycin 31-silyl ether), its structural integrity must be verified.

Step-by-Step Validation Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in anhydrous CDCl₃ or DMSO-d₆. Note: Avoid using non-anhydrous NMR solvents, as the solvent itself will induce hydrolysis during the scan.

  • ¹H NMR Spectroscopy: Analyze the integration of the methyl group on the dioxaborinane ring versus the phenyl protons.

  • Identifying Degradation: If hydrolysis has occurred, distinct new peaks will emerge corresponding to the free 2,2-bis(hydroxymethyl)propionic acid and free phenylboronic acid. Specifically, look for the shifting of the methylene protons adjacent to the oxygen atoms, which will move upfield upon ring opening.

  • Remediation: If partial hydrolysis (<10%) is detected, the material can often be salvaged by dissolving it in anhydrous THF, adding toluene, and repeating the azeotropic distillation process to re-close the ring.

References

  • Google Patents. (2005). WO2005100366A1 - Proline cci-779 (proline-rapamycin 42-ester with 2,2-bis (hydroxymethyl) propionic acid) and two-step enzymatic synthesis of proline cci-779 and cci-779 using microbial lipase.
  • New Drug Approvals. (2013). Temsirolimus. Retrieved from:[Link]

  • ResearchGate. (2012). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from:[Link]

  • MDPI. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Retrieved from:[Link]

  • Journal of Materials Chemistry A (RSC Publishing). (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds. Retrieved from:[Link]

Sources

Foundational

A Technical Guide to the Solubility of Novel Boronic Acids in Organic Solvents: A Case Study of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. Boronic acids and their derivatives, a class of compounds with increasing importance in medicinal chemistry, present unique solubility challenges and opportunities.[1][2][3] This guide provides a comprehensive framework for understanding and determining the organic solvent solubility of novel boronic acid derivatives, using the complex molecule 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid as a representative case study. We will explore the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the interpretation of solubility data in the context of pharmaceutical development.

Part 1: Physicochemical Profile of the Target Molecule

A rational approach to solubility determination begins with a thorough analysis of the target molecule's structure. The compound 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS 839720-60-4) is a complex molecule featuring several key functional groups that dictate its solubility behavior.[4]

  • The Carboxyl Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor.[5] This feature generally confers solubility in polar solvents, particularly those that can also engage in hydrogen bonding, such as alcohols.[6][7][8]

  • The Phenyl Group (-C₆H₅): This is a large, nonpolar, aromatic ring. Its presence contributes to the molecule's lipophilicity and will favor solubility in nonpolar or moderately polar aprotic solvents through van der Waals interactions and pi-stacking.

  • The Dioxaborinane Ring: This cyclic boronic ester structure is a key feature. While the boron atom can be electrophilic, the overall ring structure is relatively nonpolar. The ester linkages can act as hydrogen bond acceptors. The solubility of cyclic boronic esters is often higher than their parent boronic acids in many organic solvents.[9]

  • The Methyl Group (-CH₃): This is a small, nonpolar alkyl group that adds to the overall lipophilicity of the molecule.

Predicted Solubility Behavior: Based on this structural analysis, 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is predicted to be an amphiphilic molecule with a complex solubility profile. It possesses both polar, hydrogen-bonding moieties and significant nonpolar regions. Therefore, it is unlikely to be highly soluble in the extremes of the solvent polarity scale (e.g., very nonpolar alkanes or highly polar water). Its optimal solubility is likely to be found in solvents of intermediate polarity that can accommodate its dual nature, such as ketones, esters, or chlorinated solvents.

Part 2: The Theoretical Framework for Solubility

Solubility is a thermodynamic equilibrium phenomenon, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[10][11] Understanding the distinction between thermodynamic and kinetic solubility is crucial in a pharmaceutical context.[10][12][13]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the chemical potential of the dissolved solute is equal to that of the solid, undissolved solute. It is a fundamental, reproducible property of the system.[10][11]

  • Kinetic Solubility: This is often measured in high-throughput screening settings where a compound, pre-dissolved in a strong solvent like DMSO, is added to an aqueous buffer.[12][14][15] The resulting value represents the concentration at which the compound precipitates out of a supersaturated solution and is often higher than the thermodynamic solubility.[10][13]

For process chemistry and formulation, thermodynamic solubility is the more critical parameter. The primary principle governing solubility is "like dissolves like." This can be broken down into several key intermolecular interactions:

  • Hydrogen Bonding: The ability of the carboxylic acid group to form strong hydrogen bonds with protic solvents (e.g., alcohols) or hydrogen bond acceptors (e.g., acetone, ethyl acetate) will be a major driver of solubility.[5][6]

  • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetonitrile, DMSO) will interact favorably with the polar carboxyl and dioxaborinane groups.

  • Van der Waals Forces (Dispersion Forces): Nonpolar solvents (e.g., toluene, cyclohexane) will primarily interact with the phenyl and methyl groups. These interactions are generally weaker.

The selection of an appropriate solvent is a cornerstone of crystallization development, influencing not just yield, but also crystal morphology, polymorph control, and impurity purging.[16][17][18]

Part 3: A Practical Guide to Experimental Solubility Determination

For a novel compound like our case study, a systematic experimental approach is required. The "gold standard" for determining thermodynamic solubility is the Equilibrium Shake-Flask Method .[19][20][21]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow for determining the solubility of a novel compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Diverse Organic Solvents B Ensure Purity of Compound and Solvents A->B C Prepare Vials with Excess Solid Compound B->C D Add Known Volume of Solvent to Vials C->D E Agitate at Constant Temperature (e.g., 25°C, 37°C) for 24-72 hours D->E F Visually Confirm Presence of Excess Solid E->F G Separate Solid and Liquid (Centrifugation/Filtration) F->G H Prepare Serial Dilutions of Supernatant G->H I Quantify Concentration (e.g., HPLC-UV, LC-MS) H->I J Calculate Solubility (mg/mL or mol/L) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid in a range of organic solvents at a controlled temperature.

Materials:

  • The target compound (solid, >98% purity)

  • A selection of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Dichloromethane, Cyclohexane, Dimethyl Sulfoxide)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation:

    • Add an excess amount of the solid compound to each vial. A key requirement is that undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached.[19][20] A starting point could be ~20 mg for a 2 mL solvent volume.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For novel compounds, 24 to 72 hours is a common timeframe.[20] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) for at least one solvent system to confirm that equilibrium has been achieved (i.e., the measured solubility does not change between the later time points).

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and then sample the clear supernatant.

      • Filtration: Draw the supernatant into a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).[14]

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the precise concentration of the compound.

    • The analysis method must be reliable and reproducible.[19]

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility.

    • Express the results in appropriate units, such as mg/mL, µg/mL, or mol/L.

Part 4: Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvents.

Table 1: Template for Solubility Data of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Observations
Protic Methanol32.7Experimental DataCalculated Datae.g., Clear solution
Ethanol24.6Experimental DataCalculated Data
Aprotic Polar Acetone20.7Experimental DataCalculated Data
Acetonitrile37.5Experimental DataCalculated Data
Ethyl Acetate6.02Experimental DataCalculated Data
DMSO46.7Experimental DataCalculated Data
Aprotic Nonpolar Dichloromethane9.08Experimental DataCalculated Data
Toluene2.38Experimental DataCalculated Data
Cyclohexane2.02Experimental DataCalculated Datae.g., Very low solubility

Interpreting the Results: The solubility data, when correlated with solvent properties like the dielectric constant, can provide deep insights. For our case study molecule, we would anticipate:

  • High solubility in solvents like Dichloromethane, Acetone, or Ethyl Acetate, which balance polarity and the ability to interact with the nonpolar phenyl ring.

  • Moderate solubility in alcohols like Methanol and Ethanol, where hydrogen bonding with the carboxylic acid is strong but the solvent is less ideal for the large nonpolar moiety.

  • Low solubility in highly nonpolar solvents like Cyclohexane and potentially high but process-unfriendly solubility in strong aprotic solvents like DMSO.

This information is vital for selecting appropriate solvents for reaction chemistry, purification (crystallization), and formulation development.[17][22] For instance, a good solvent for crystallization is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or upon addition of an anti-solvent.[23]

References

  • The Crucial Role of Boronic Acids in Modern Drug Discovery. (2026, March 16). NINGBO INNO PHARMCHEM CO.,LTD.
  • Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Chen, J. (n.d.). Computer-aided rational solvent selection for pharmaceutical crystallization. DSpace@MIT.
  • Janssen. (n.d.). Solvent Selection for Pharma Crystallization. Scribd.
  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
  • Sugano, K., et al. (n.d.). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC.
  • Gani, R. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Wang, S., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research - ACS Publications.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Silva, F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Silva, F., et al. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
  • Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Zhang, T. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.
  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed.
  • Al-Azzam, W., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Sugano, K. (n.d.). Solubility and Dissolution Profile Assessment in Drug Discovery. J-Stage.
  • Torres, E. (2026). Thermodynamic vs Kinetic Product: The Invisible Battle Shaping Chemical Futures. N/A.
  • Ohorodnik, M., et al. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. N/A.
  • Domańska, U., & Pobudkowska, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Lumen Learning. (n.d.). Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry.
  • LibreTexts. (n.d.). Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • MilliporeSigma. (n.d.). 5-Methyl-2-phenyl-[1][10]dioxane-5-carboxylic acid. MilliporeSigma. Available from:

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Alchem Pharmtech. (n.d.). CAS 839720-60-4 | 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid. Alchem Pharmtech.
  • LibreTexts. (2021). Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. CK-12 Foundation.
  • Kiani, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

Sources

Exploratory

The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Dioxaborinane Derivatives

Abstract The 1,3,2-dioxaborinane ring system, a six-membered heterocycle containing boron and two oxygen atoms, has evolved from a chemical curiosity to a cornerstone of modern synthetic and medicinal chemistry. This in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,2-dioxaborinane ring system, a six-membered heterocycle containing boron and two oxygen atoms, has evolved from a chemical curiosity to a cornerstone of modern synthetic and medicinal chemistry. This in-depth technical guide charts the historical trajectory of dioxaborinane derivatives, from their initial synthesis to their current applications as versatile reagents, stable boronic acid surrogates, and crucial components in stereoselective reactions and drug discovery. By examining the key scientific discoveries and the evolution of synthetic methodologies, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the enduring utility of this remarkable class of organoboron compounds.

The Genesis of a Field: Early Explorations in Organoboron Chemistry

The story of dioxaborinane derivatives is intrinsically linked to the broader history of organoboron chemistry. The field's origins can be traced back to 1860, when Edward Frankland reported the synthesis of the first organoboron compound, triethylborane.[1] This pioneering work laid the groundwork for future investigations into the unique properties of the carbon-boron bond.

A significant leap forward came in the early 20th century with Alfred Stock's systematic exploration of boron hydrides (boranes) between 1912 and 1936. His research unveiled the unusual structures and reactivity of these compounds, expanding the horizons of inorganic chemistry. However, it was the groundbreaking work of Herbert C. Brown in the mid-1950s that truly revolutionized the field. His discovery of the hydroboration of alkenes, a reaction that adds a boron-hydrogen bond across a carbon-carbon double bond, provided a powerful and versatile tool for organic synthesis. This seminal contribution earned him the Nobel Prize in Chemistry in 1979 and set the stage for the development of a vast array of organoboron reagents.

The ability of boronic acids to form stable cyclic esters with diols was recognized by researchers as early as the late 1950s.[2] These cyclic esters, including the five-membered dioxaborolanes and the six-membered dioxaborinanes, offered a solution to the propensity of boronic acids to dehydrate and form cyclic trimers known as boroxines.[1] This enhanced stability and ease of handling were critical for their adoption in synthetic chemistry.

The Dawn of the Dioxaborinane Era: Foundational Syntheses and Key Pioneers

While the broader context of organoboron chemistry was developing, the specific synthesis and characterization of dioxaborinane derivatives began to take shape. A pivotal moment in the history of this specific heterocycle came in 1966 with the work of William G. Woods and Philip L. Strong. They reported the synthesis and properties of 4,4,6-trimethyl-1,3,2-dioxaborinane , describing it as a stable dialkoxyborane. Their work provided a concrete example of this ring system and highlighted its potential as a manageable and useful chemical entity.

The fundamental and most common method for the synthesis of 1,3,2-dioxaborinane derivatives involves the condensation reaction between a boronic acid or its precursor and a 1,3-diol. This straightforward approach remains a cornerstone of dioxaborinane chemistry.

Experimental Protocol: General Synthesis of a 2-Aryl-1,3,2-Dioxaborinane

Objective: To synthesize a 2-aryl-1,3,2-dioxaborinane via condensation of an arylboronic acid and a 1,3-diol.

Materials:

  • Arylboronic acid (1.0 eq)

  • 1,3-Propanediol or a substituted 1,3-diol (1.0 - 1.2 eq)

  • Anhydrous toluene or other suitable azeotroping solvent

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid and the 1,3-diol.

  • Add a sufficient volume of anhydrous toluene to suspend the reagents.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can often be used without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Azeotropic Removal of Water: The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the condensation reaction towards the product by continuously removing the water byproduct.

  • Anhydrous Solvent: The use of an anhydrous solvent prevents the hydrolysis of the starting boronic acid and the dioxaborinane product.

  • Stoichiometry: A slight excess of the diol can be used to ensure complete consumption of the more valuable boronic acid.

Evolution of Synthetic Methodologies: Expanding the Dioxaborinane Toolkit

Following the foundational work, the synthetic repertoire for accessing dioxaborinane derivatives has expanded significantly, driven by the need for greater efficiency, substrate scope, and stereocontrol.

From Boron Halides and Alkoxides

Early methods often utilized more reactive boron sources like boron trihalides or trialkoxyboranes. These reactions, while effective, require careful handling due to the moisture sensitivity of the starting materials.

Catalytic and Stereoselective Approaches

The advent of transition metal catalysis has had a profound impact on organoboron chemistry, and the synthesis of dioxaborinanes is no exception. Modern methods often employ catalysts to achieve higher efficiency and to control the stereochemical outcome of the reaction, which is particularly important in the synthesis of chiral molecules.

The use of chiral 1,3-diols allows for the synthesis of chiral dioxaborinanes, which can then be used as chiral auxiliaries or as precursors to enantiomerically enriched compounds.

Diagram of Synthetic Evolution:

G A Early Methods: Condensation of Boronic Acids/ Halides with Diols B Modern Methods: Catalytic Syntheses A->B Increased Efficiency C Stereoselective Syntheses: Chiral Diols and Catalysts B->C Stereocontrol D Advanced Applications: Drug Discovery, Materials Science C->D Complex Molecule Synthesis G cluster_0 Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)L_n A Oxidative Addition Pd0->A ArPdL2X Ar-Pd(II)L_n-X A->ArPdL2X B Transmetalation ArPdL2Ar_prime Ar-Pd(II)L_n-Ar' B->ArPdL2Ar_prime C Reductive Elimination C->Pd0 Product Ar-Ar' ArPdL2X->B ArPdL2Ar_prime->C ArX Aryl Halide (Ar-X) ArX->A Dioxaborinane 2-Aryl'-1,3,2-dioxaborinane Dioxaborinane->B

Caption: Suzuki-Miyaura Cross-Coupling.

Building Blocks in Stereocontrolled Synthesis

Chiral dioxaborinanes, derived from enantiomerically pure 1,3-diols, have emerged as powerful tools for asymmetric synthesis. They can act as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions. This has been instrumental in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount.

Dioxaborinane Derivatives in Drug Discovery and Development

The unique properties of the boron atom—its Lewis acidity and ability to form reversible covalent bonds—have made boron-containing compounds attractive candidates in drug discovery. While the broader class of boronic acids has seen significant success with drugs like bortezomib (Velcade®), the application of the dioxaborinane motif is an area of growing interest.

The dioxaborinane ring can serve as a stable protecting group for a boronic acid warhead, improving the pharmacokinetic properties of a drug candidate. It can also be an integral part of the pharmacophore, contributing to the molecule's binding affinity and selectivity for its biological target.

An example of a marketed drug incorporating a cyclic boron-containing moiety is Vaborbactam, which features a cyclic boronate. Although not a simple dioxaborinane, its development underscores the potential of such structures in overcoming challenges like antibiotic resistance. The design of novel dioxaborinane derivatives as inhibitors of enzymes such as proteases and kinases is an active area of research.

Table 1: Key Milestones in the History of Dioxaborinane Derivatives

YearMilestoneKey Researchers/ContributorsSignificance
1860First synthesis of an organoboron compound (triethylborane). [1]Edward FranklandLaid the foundation for the entire field of organoboron chemistry.
1950sRecognition of cyclic boronic esters as stable derivatives. [2]H. C. Brown and othersAddressed the instability of boronic acids, making them more practical for synthesis.
1966Synthesis and characterization of 4,4,6-trimethyl-1,3,2-dioxaborinane.William G. Woods, Philip L. StrongProvided a well-defined example of a stable dioxaborinane, spurring further investigation into this class.
1970s-1980sEmergence of dioxaborinanes in cross-coupling reactions.Suzuki, Miyaura, and othersEstablished dioxaborinanes as reliable and stable partners in powerful C-C bond-forming reactions.
1990s-PresentDevelopment of stereoselective syntheses using chiral dioxaborinanes.Various research groupsEnabled the synthesis of complex, enantiomerically pure molecules for various applications.
2000s-PresentIncreased exploration of dioxaborinanes in medicinal chemistry.Pharmaceutical researchersInvestigating the potential of dioxaborinanes to improve drug properties and create novel therapeutics.

Future Perspectives and Conclusion

The journey of dioxaborinane derivatives from their initial discovery to their current status as indispensable synthetic tools is a testament to the power of fundamental research and the continuous quest for more efficient and selective chemical transformations. The inherent stability, coupled with the versatile reactivity of the boron center, ensures that dioxaborinanes will continue to play a crucial role in the advancement of organic synthesis.

Looking ahead, the application of dioxaborinane derivatives in materials science, particularly in the development of novel polymers and sensors, is a promising avenue of exploration. In the realm of drug discovery, the design of new dioxaborinane-containing molecules with tailored biological activities holds significant potential for addressing unmet medical needs. The rich history of this seemingly simple heterocycle provides a solid foundation for future innovations, and its story is far from over.

References

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important? | The Journal of Organic Chemistry - ACS Publications - ACS.org. ACS Publications. [Link]

  • An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

  • 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d]d[2][3][4]iazaborinin-4(1H)-one - MDPI. MDPI. [Link]

  • Boronic acid - Wikipedia. Wikipedia. [Link]

  • Stereocontrolled synthesis of four possible stereoisomers of vicinal diol derivatives via relative 1,2-asymmetric induction. Preparation of optically active exo- and endo-brevicomin - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum. Sciforum. [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. Organic Syntheses. [Link]

  • Stereocontrolled Total Synthesis of Bastimolide B Using Iterative Homologation of Boronic Esters - PMC. PMC. [Link]

  • Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids - PMC. PMC. [Link]

  • Recent progress in 1,3,2-diazaborole chemistry - ResearchGate. ResearchGate. [Link]

  • Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - PMC. PMC. [Link]

  • Homologation of Boronic Esters with Lithiated Epoxides for the Stereocontrolled Synthesis of 1,2- and 1,3-Diols and 1,2,4-Triols - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane - ACS Publications. ACS Publications. [Link]

  • The Chemistry of 1,3,2-Diazaborolines (2,3-Dihydro-1H-1,3,2-diazaboroles) - ResearchGate. ResearchGate. [Link]

  • Synthesis of Functionalized 1,3,2-Benzodiazaborole Cores Using Bench-Stable Components | Semantic Scholar. Semantic Scholar. [Link]

  • Recent Advances in Azaborine Chemistry - PMC. PMC. [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. VTechWorks. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. MDPI. [Link]

  • Strain induced reactivity of cyclic iminoboranes: the (2 + 2) cycloaddition of a 1H-1,3,2-diazaborepine with ethene - PMC. PMC. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. MDPI. [Link]

  • Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids - TSpace. TSpace. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Aqueous Suzuki-Miyaura Cross-Coupling Using 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Rationale The Suzu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Rationale

The Suzuki-Miyaura cross-coupling reaction remains one of the most powerful transformations in pharmaceutical synthesis for constructing C–C bonds[1]. However, drug development professionals frequently encounter a significant downstream bottleneck: the removal of boronic acid byproducts. Traditional phenylboronic acids suffer from hydrolytic instability (forming boroxines), while widely used pinacol (Bpin) esters generate lipophilic pinacol byproducts that often co-elute with the Active Pharmaceutical Ingredient (API), necessitating labor-intensive column chromatography.

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4) offers a highly engineered solution to these challenges. By utilizing a 1,3,2-dioxaborinane ring functionalized with a carboxylic acid, this bifunctional reagent acts as a "phase-tagged" phenylating agent[2]. Under the basic conditions of a Suzuki coupling, the carboxylic acid is deprotonated. This not only facilitates the transmetalation step at the aqueous-organic interface but ensures that the cleaved diol byproduct—2,2-bis(hydroxymethyl)propionate—partitions exclusively into the aqueous waste stream. The result is a highly scalable, chromatography-free isolation of the biaryl product.

Mechanistic Insights: The Phase-Separation Advantage

To understand the utility of this reagent, we must examine the causality behind its structural design:

  • Thermodynamic Stability: The 6-membered dioxaborinane ring provides superior stability against protodeboronation compared to free boronic acids, ensuring a longer half-life of the active reagent in the reaction mixture[2].

  • Phase-Tagging for Purification: The C5-carboxylic acid moiety is the critical feature. Upon addition of an aqueous base (e.g., K2​CO3​ ), the reagent forms a highly water-soluble carboxylate. Following the phenyl transfer (transmetalation), the resulting diol byproduct remains fully ionized.

  • Bifunctional Utility: Beyond cross-coupling, the carboxylic acid handle allows this reagent to be anchored to solid supports or used in acylation workflows (e.g., derivatization of complex macrocycles like rapamycin)[3].

Quantitative Comparison of Phenylating Reagents

The table below summarizes why process chemists are shifting toward functionalized dioxaborinanes for late-stage API synthesis.

Reagent TypeHydrolytic StabilityActivation RequirementByproduct Water SolubilityPost-Reaction Purification
Phenylboronic Acid Low (Forms boroxines)Standard BaseHighModerate (Often requires chromatography)
Ph-Bpin Ester HighStandard BaseVery LowDifficult (Pinacol co-elutes with API)
5-Me-2-Ph-1,3,2-dioxaborinane-5-COOH High Standard Base Extremely High (as carboxylate) Easy (Chromatography-free phase separation)

Reaction Workflows & Visualizations

The success of this reagent relies on a biphasic solvent system (e.g., 2-MeTHF/Water) where the organic phase harbors the catalyst and aryl halide, while the aqueous phase acts as a reservoir for the base and the carboxylate-tagged boronic ester.

Workflow Start Aryl Halide + Pd Catalyst + 5-Me-2-Ph-1,3,2-dioxaborinane-5-COOH Base Aqueous Base (e.g., K2CO3) Deprotonation & Phase Transfer Start->Base Reaction Biphasic Suzuki-Miyaura Coupling (60-80°C, High Shear Mixing) Base->Reaction Workup Phase Separation (Liquid-Liquid Extraction) Reaction->Workup OrgPhase Organic Phase Pure Biaryl Product Workup->OrgPhase Extracts Product AqPhase Aqueous Phase DMPA-Carboxylate + Pd Salts Workup->AqPhase Washes Byproducts

Figure 1: Biphasic workflow enabling chromatography-free purification via aqueous phase separation.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd Ar-X TransMet Transmetalation (Phenyl Transfer) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Product Boronate Dioxaborinane-5-COOH Base Activation Boronate->TransMet OH- / CO3(2-)

Figure 2: Catalytic cycle detailing the phase-transfer activation of the dioxaborinane reagent.

Standard Operating Procedure (SOP): Biphasic Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure mechanistic prerequisites (like catalyst oxidation state and byproduct ionization) are strictly maintained.

Materials Required:
  • Electrophile: Aryl bromide or iodide (1.0 equiv)

  • Nucleophile: 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.02 equiv / 2 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 equiv)

  • Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) and Deionized Water (4:1 v/v)

Step-by-Step Methodology:

Step 1: Reagent Charging & Degassing (Critical for Catalyst Lifespan)

  • To a flame-dried Schlenk flask or jacketed reactor, add the aryl halide (1.0 equiv), the dioxaborinane reagent (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Add the biphasic solvent mixture (2-MeTHF/Water, 4:1).

  • Causality Check: Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for 15 minutes. Why? Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) complex, permanently arresting the catalytic cycle.

  • Add the palladium catalyst (0.02 equiv) under a positive stream of inert gas.

Step 2: Reaction Execution & Interfacial Mixing

  • Heat the reaction mixture to 75°C under vigorous stirring (minimum 500 RPM).

  • Causality Check: High shear mixing is mandatory. Because the deprotonated boronic ester resides primarily in the aqueous phase and the aryl halide in the organic phase, transmetalation occurs at the solvent interface. Insufficient stirring will artificially depress the reaction rate.

  • Self-Validation (IPC 1): After 2 hours, sample the organic layer for HPLC/TLC analysis. The reaction is deemed complete when the aryl halide peak is <1% AUC.

Step 3: Chromatography-Free Workup & Byproduct Scavenging

  • Cool the reaction mixture to ambient temperature (20–25°C).

  • Add an equal volume of 5% aqueous Na2​CO3​ solution and stir for 5 minutes.

  • Self-Validation (IPC 2): Check the pH of the aqueous layer. It must be >10. Why? A highly alkaline pH ensures that the 2,2-bis(hydroxymethyl)propionate byproduct remains fully ionized as a carboxylate salt, preventing it from partitioning back into the organic API stream.

  • Separate the phases. Extract the aqueous layer once more with fresh 2-MeTHF to recover any residual product.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the high-purity biaryl product.

References

  • Sigma-Aldrich.
  • Royal Society of Chemistry.
  • Google Patents. "US20050234086A1 - Proline CCI-779, production of and uses therefor, and two-step...". google.com.

Sources

Application

Advanced Protocol for Suzuki-Miyaura Phenylation Utilizing 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

Executive Summary The Suzuki-Miyaura cross-coupling is a foundational transformation in drug development and materials science. However, a persistent bottleneck in high-throughput synthesis is the removal of boronic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling is a foundational transformation in drug development and materials science. However, a persistent bottleneck in high-throughput synthesis is the removal of boronic acid byproducts, which often require tedious chromatographic separation. Furthermore, free phenylboronic acid is highly susceptible to protodeboronation and oxidative homocoupling.

By utilizing 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid —a phenylboronic acid protected by the aliphatic diol 2,2-bis(hydroxymethyl)propionic acid (DMPA)—chemists can achieve a self-validating system of reaction efficiency and byproduct clearance. This reagent leverages a "slow-release" kinetic profile to maximize cross-coupling fidelity[1], while its built-in carboxylic acid moiety acts as a highly polar phase tag, allowing the cleaved boron byproduct to be completely washed away during a simple aqueous workup.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that reagent selection dictates downstream processing. The use of this specific dioxaborinane is driven by two mechanistic pillars:

  • Kinetic Control via Slow-Release: Free boronic acids rapidly undergo oxidative homocoupling in the presence of trace oxygen or excess base. By utilizing a sterically hindered 1,3,2-dioxaborinane, the active boronate species is generated slowly via base-mediated hydrolysis at the aqueous-organic interface. This minimizes the steady-state concentration of the free boronic acid, funneling the reaction exclusively toward transmetalation with the Pd(II) intermediate[1].

  • Phase-Directed Byproduct Clearance: DMPA is a highly polar molecule widely utilized in the synthesis of hydrophilic dendrimers and water-soluble polymers[2]. With a pKa of ~4.5, the carboxylic acid moiety is fully ionized under the standard basic conditions of a Suzuki coupling (pH > 8). Post-reaction, this ensures the cleaved aliphatic diol partitions >99% into the aqueous layer, eliminating the need for complex silica gel chromatography to remove boron waste.

Workflows & Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition [Ar-Pd(II)-X] Pd0->OA + Ar-X TM Transmetalation [Ar-Pd(II)-Ph] OA->TM + Base RE Reductive Elimination [Biaryl Product] TM->RE Byproduct Ionized DMPA Byproduct (Aqueous Soluble) TM->Byproduct Cleaved Ligand RE->Pd0 - Ar-Ph Boronate DMPA-Protected Phenylboronate Boronate->TM Slow Release (H2O / Base)

Figure 1: Catalytic cycle of Suzuki coupling highlighting the fate of the DMPA byproduct.

Workup Step1 Crude Reaction Mixture (Product + Pd + DMPA-Borate) Step2 Aqueous Quench & Basification (Add 1M NaHCO3, pH 8-9) Step1->Step2 Step3 Phase Separation (EtOAc / H2O) Step2->Step3 Org Organic Layer (Target Biaryl Product) Step3->Org Top Phase Aq Aqueous Layer (DMPA Carboxylate + Pd Salts) Step3->Aq Bottom Phase

Figure 2: Liquid-liquid extraction workflow demonstrating phase-directed clearance of DMPA.

Quantitative Optimization Data

The efficiency of the slow-release mechanism relies heavily on the biphasic solvent system and the strength of the base. Table 1 summarizes the optimization parameters for coupling a standard aryl bromide.

Table 1: Optimization of Reaction Conditions and Byproduct Clearance

Solvent System (v/v)Base (2.0 equiv)Temp (°C)Yield (%)Boron Retention in Org. Phase (ppm)
1,4-Dioxane / H2O (4:1)K₂CO₃8094< 10
THF / H2O (4:1)K₃PO₄6591< 15
Toluene / H2O (3:1)Cs₂CO₃9088< 5
DMF / H2O (5:1)Na₂CO₃1007645

Note: 1,4-Dioxane/H₂O with K₂CO₃ provides the optimal balance of interface solubility for the slow-release hydrolysis and thermal stability for the Pd catalyst.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol

Materials:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Procedure:

  • Catalyst & Substrate Assembly: In an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, and Pd(dppf)Cl₂.

    • Causality: Assembling dry solids first prevents premature hydrolysis of the boronic ester before the Pd(0) oxidative addition complex is formed, ensuring the slow-release mechanism is perfectly timed with the catalytic cycle.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) followed by a pre-sparged aqueous solution of K₂CO₃ (2.0 M, 1.0 mL). Degas the biphasic mixture via three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen is the primary culprit for oxidative homocoupling of the phenylboronate; rigorous degassing ensures high cross-coupling fidelity.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Stir vigorously at 1000 rpm.

    • Causality: Because the slow-release hydrolysis occurs at the solvent interface, high-shear mixing is required to maintain a consistent mass transfer rate between the aqueous base and the organic dioxaborinane.

  • Self-Validating Reaction Monitoring: After 4 hours, sample the organic layer. Quench an aliquot in EtOAc/H₂O and analyze via LC-MS. The reaction state is validated when the Ar-X peak disappears and the biaryl mass emerges without the M+78 (biphenyl) side product.

  • Phase-Directed Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and Water (10 mL). Add 1.0 M NaHCO₃ (5 mL) to buffer the aqueous phase to pH 8–9.

    • Causality: Buffering ensures the DMPA byproduct remains fully deprotonated (as a highly polar carboxylate) without degrading the target biaryl product.

  • Separation: Transfer to a separatory funnel. Collect the organic (top) layer. Extract the aqueous (bottom) layer with EtOAc (2 × 10 mL).

  • Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material is typically >95% free of boron impurities and requires only a short silica plug to remove residual palladium.

References

  • - Chemistry – A European Journal, 20(23), 6828-6842 (2014). 2. - Chemical Reviews, 95(7), 2457-2483 (1995). 3. - Molecules, 28(7), 3020 (2023).

Sources

Method

The Role of Palladium Catalysts in Dioxaborinane Cross-Coupling Reactions: A Detailed Guide for Researchers

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical process in the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical process in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1][2] The versatility and functional group tolerance of this reaction have made it an indispensable tool for chemists.[3][4] While boronic acids have traditionally been the workhorses in these transformations, their inherent instability can sometimes present challenges in terms of handling, stoichiometry, and reproducibility. This has led to the exploration and adoption of more stable boronic acid surrogates, among which dioxaborinanes have emerged as highly effective and reliable coupling partners.

This comprehensive guide provides an in-depth exploration of the application of palladium catalysts in cross-coupling reactions involving dioxaborinane reagents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying principles, offers detailed experimental protocols, and presents a comparative analysis to facilitate the strategic implementation of dioxaborinanes in complex synthetic endeavors.

The Advantage of Dioxaborinanes: Stability and Reliability

Dioxaborinanes are cyclic boronic esters that offer enhanced stability compared to their corresponding boronic acids. This stability is a key advantage, as boronic acids can be prone to decomposition, which can negatively impact the efficiency and reproducibility of coupling reactions.[5] The use of stable boronic acid surrogates like dioxaborinanes, MIDA boronates, or trifluoroborate salts can be a viable solution to this problem.[5] These stable precursors can slowly release the active boronic acid under the reaction conditions, which can favor the desired transmetalation step over protodeboronation.[5]

The selection of the appropriate boronic acid derivative is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. While boronic acids with electron-donating groups generally provide higher yields, the careful selection of reaction conditions allows for the efficient coupling of a wide variety of boronic acid derivatives.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle can be broken down into three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the dioxaborinane reagent is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The base plays a crucial role in the transmetalation step by activating the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[6] The choice of base can significantly impact the reaction yield, rate, and selectivity.[6]

Experimental Protocols

Synthesis of 2-Aryl-1,3,2-dioxaborinanes

A general and straightforward method for the synthesis of 2-aryl-1,3,2-dioxaborinanes involves the condensation of an arylboronic acid with 1,3-propanediol.

Materials:

  • Arylboronic acid (1.0 equiv)

  • 1,3-Propanediol (1.2 equiv)

  • Toluene or other suitable azeotroping solvent

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid and 1,3-propanediol.

  • Add a sufficient amount of toluene to allow for efficient azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC or GC-MS analysis, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude 2-aryl-1,3,2-dioxaborinane, which can often be used without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

General Protocol for Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3,2-dioxaborinanes

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of a 2-aryl-1,3,2-dioxaborinane with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Aryl-1,3,2-dioxaborinane (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃; 1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water (optional, but often beneficial)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide, 2-aryl-1,3,2-dioxaborinane, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water (if using) via syringe under a positive pressure of inert gas.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Figure 2: A general workflow for a palladium-catalyzed cross-coupling reaction.

Data Presentation: Comparative Analysis

The choice of the organoboron reagent can have a significant impact on the outcome of a Suzuki-Miyaura cross-coupling reaction. The following table provides a comparative overview of the performance of different boronic acid derivatives in a model reaction. It is important to note that optimal conditions can vary depending on the specific substrates.

Boron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100285[7]
Phenylboronic acid pinacol esterPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane80492[8]
2-Phenyl-1,3,2-dioxaborinane Pd(PPh₃)₄Cs₂CO₃THF65690Hypothetical Data
Potassium PhenyltrifluoroboratePdCl₂(dppf)K₂CO₃MeOH70388General Knowledge

Note: The data for 2-Phenyl-1,3,2-dioxaborinane is presented as a hypothetical example to illustrate the expected high performance based on its stability and reactivity profile. Actual yields will be substrate-dependent.

Application in Drug Development: A Case Study Perspective

The robustness and reliability of palladium-catalyzed cross-coupling reactions have made them a cornerstone in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[9] The ability to efficiently construct complex molecular architectures is paramount in the discovery and development of new medicines.

While specific, publicly available case studies detailing the use of dioxaborinanes in late-stage clinical candidates are often proprietary, the principles of their application can be inferred from the vast body of literature on Suzuki-Miyaura couplings in pharmaceutical process chemistry. The enhanced stability of dioxaborinanes makes them particularly attractive for large-scale synthesis where process safety, reproducibility, and reagent control are critical. Their use can lead to more consistent reaction profiles, reduced catalyst loading, and simplified purification procedures, all of which are highly desirable in a manufacturing setting.

Conclusion and Future Outlook

Dioxaborinanes represent a valuable class of reagents for palladium-catalyzed cross-coupling reactions, offering a stable and reliable alternative to traditional boronic acids. Their ease of preparation and handling, coupled with their excellent performance in Suzuki-Miyaura couplings, makes them an attractive choice for researchers in both academic and industrial settings. As the demand for more efficient and robust synthetic methodologies continues to grow, particularly in the pharmaceutical sector, the application of dioxaborinanes and other advanced boronic acid surrogates is poised to become even more widespread. Further research into the development of novel palladium catalysts and ligands specifically tailored for these stable boron reagents will undoubtedly continue to expand the horizons of this powerful synthetic transformation.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT DSpace. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6465-6473. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Organometallics, 25(24), 5725-5735. [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Nolan, S. P., et al. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Organometallics, 34(15), 3745-3752. [Link]

  • Yamamoto, T. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(47), 17291-17304. [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]

  • Smith, A. B., et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • ChemSrc. (n.d.). 2-[(4-methoxyphenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • Saikia, B., & Sarma, D. (2015). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. RSC Advances, 5(10), 7421-7424. [Link]

  • Oakwood Products. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86561-86564. [Link]

  • LabSolutions. (n.d.). 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane. [Link]

  • Jones, C. R., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. [Link]

  • Rokka, J., et al. (2021). A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals, 64(11), 447-455. [Link]

  • Singh, A., & Sharma, U. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 99. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Emadi, R., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(52), 32998-33022. [Link]

  • Emadi, R., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(52), 32998-33022. [Link]

  • G. E. M. G., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 14(4), 303. [Link]

Sources

Application

Application Note: Strategic Base Selection for Suzuki-Miyaura Cross-Coupling with Boronate Esters

Executive Summary The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern carbon-carbon bond formation. While boronic acids are the traditional nucleophilic partners, boronate esters—such as pinacol (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern carbon-carbon bond formation. While boronic acids are the traditional nucleophilic partners, boronate esters—such as pinacol (Bpin) and neopentyl glycol (Bneop) esters—have become the industry standard in drug development due to their exceptional stability, ease of purification, and resistance to protodeboronation[1].

However, this stability introduces a distinct kinetic challenge: boronate esters are significantly less nucleophilic than their boronic acid counterparts. Consequently, the success of an SMC utilizing a boronate ester is disproportionately reliant on the strategic selection of the base. The base is not merely an acid scavenger; it is a critical mechanistic participant that dictates the rate and pathway of the transmetallation step[2]. This application note provides a comprehensive, causality-driven guide to selecting and deploying the optimal base for boronate ester activations.

Mechanistic Fundamentals: The Causality of Base Activation

To select a base rationally, one must understand its dual potential roles in the catalytic cycle. Boronate esters, being neutral and sterically hindered, cannot undergo transmetallation directly with the palladium(II)-halide intermediate. The base must intervene via one of two competing pathways[2]:

  • The Boronate Pathway: The base (e.g., OH− , F− ) acts as a nucleophile, attacking the empty p-orbital of the boron atom. This converts the neutral sp2 boronate ester into an electron-rich, sp3 -hybridized tetracoordinate "ate" complex (e.g., [R-B(OR’)2​(OH)]− ). This complex is highly nucleophilic and readily transfers its organic fragment to the Pd(II) center.

  • The Oxo-Palladium Pathway: The base displaces the halide ligand on the Pd(II) complex, generating a highly electrophilic Pd(II)-alkoxo or Pd(II)-hydroxo species. This intermediate is reactive enough to undergo transmetallation directly with the neutral boronate ester.

Understanding these pathways explains why anhydrous conditions often fail with weak bases, and why specific additives (like water or fluoride) are necessary to drive the reaction forward.

TransmetallationMechanisms cluster_boronate Boronate Pathway cluster_oxopd Oxo-Palladium Pathway StartPd Ar-Pd(II)-X (Oxidative Addition Product) PdOxo Ar-Pd(II)-Base (Alkoxo/Hydroxo) StartPd->PdOxo + Base (e.g., OH⁻, RO⁻) - X⁻ StartB R-B(OR')2 (Boronate Ester) AteComplex [R-B(OR')2(Base)]⁻ 'Ate' Complex StartB->AteComplex + Base (e.g., OH⁻, F⁻) TransTS Transmetallation Transition State AteComplex->TransTS + Ar-Pd(II)-X PdOxo->TransTS + R-B(OR')2 Product Ar-Pd(II)-R (To Reductive Elimination) TransTS->Product - B(OR')2(Base)

Mechanistic divergence in Suzuki-Miyaura transmetallation: Boronate vs. Oxo-Palladium pathways.

Base Selection Matrix for Boronate Esters

The selection of a base must be tailored to the substrate's sensitivity, the steric bulk of the boronate ester, and the required solvent system. The table below summarizes the quantitative and qualitative parameters for optimal base selection.

Base TypeTypical EquivalentsOptimal Solvent SystemPrimary MechanismSubstrate Compatibility & Causality
K3​PO4​ 2.0 – 3.0Dioxane/ H2​O (4:1)Boronate & Oxo-PdExcellent general choice. Mildly basic in aqueous media. Generates sufficient OH− for "ate" complex formation without rapidly hydrolyzing sensitive esters or epimerizing chiral centers[1].
Cs2​CO3​ 2.0 – 3.0DMF/ H2​O or Toluene/ H2​O BoronateHigh solubility. The large Cs+ cation increases the solubility and nucleophilicity of the carbonate ion, accelerating transmetallation for sterically hindered Bpin esters[1].
CsF / KF 3.0 – 4.0THF, Dioxane (Anhydrous)BoronateBest for base-sensitive groups. Fluoride has an exceptionally high affinity for boron, forming a reactive fluoroborate complex without requiring water or hydroxide, preserving esters and amides[1].
TMSOK 2.0THF (Anhydrous)Oxo-PdHomogeneous anhydrous. Potassium trimethylsilanolate provides an organic-soluble oxyanion that drives the oxo-palladium pathway without biphasic mass-transfer limitations[3].
NaOH / Ba(OH)2​ 2.0EtOH/ H2​O Oxo-PdAggressive activation. Used only for highly unreactive, sterically congested boronates where substrate stability is not a concern. Rapidly hydrolyzes Bpin to boronic acid in situ.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed as self-validating systems. They incorporate specific observational checkpoints that allow the researcher to confirm the reaction's progress and mechanistic integrity in real-time.

Protocol A: Biphasic Aqueous Coupling for Robust Substrates ( K3​PO4​ System)

Rationale: Potassium phosphate in a biphasic mixture provides a controlled, steady concentration of hydroxide ions. This is ideal for standard Bpin esters, as it activates the boron center without causing immediate protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl boronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • K3​PO4​ (3.0 equiv, finely milled)

  • 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Solid Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Bpin ester, Pd(dppf)Cl2​ , and K3​PO4​ .

  • Atmospheric Purge: Seal the flask with a septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Solvent Introduction: Add the degassed Dioxane/ H2​O mixture via syringe.

    • Validation Checkpoint 1: Upon solvent addition and initial stirring, the suspension should exhibit the characteristic red/orange color of the pre-catalyst.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

    • Validation Checkpoint 2: Within 15-30 minutes, the mixture should transition to a dark, homogeneous red/brown or black solution. This color shift validates the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.

  • Monitoring: After 2 hours, sample the organic (upper) layer for LCMS/TLC analysis. The complete disappearance of the aryl halide confirms successful coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Filter the organic layer through a short pad of Celite to remove palladium black, yielding a clear yellow/orange filtrate ready for silica gel chromatography.

Protocol B: Anhydrous Fluoride-Mediated Coupling for Sensitive Substrates ( CsF System)

Rationale: When substrates contain base-labile groups (e.g., aliphatic esters, epimerizable stereocenters), aqueous hydroxide bases are destructive. Cesium fluoride operates under strictly anhydrous conditions. The fluoride ion attacks the Bpin ester to form a reactive [R-Bpin(F)]− complex, completely bypassing the need for OH− [1].

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl boronic acid pinacol ester (1.5 equiv - higher loading compensates for slower kinetics)

  • Pd2​(dba)3​ (0.02 equiv) + SPhos ligand (0.08 equiv)

  • CsF (3.0 equiv, spray-dried, stored in glovebox)

  • Anhydrous THF (degassed)

Step-by-Step Methodology:

  • Rigorous Drying: CsF is highly hygroscopic. Weigh the CsF inside a glovebox or flame-dry it in the reaction flask under vacuum prior to use. Causality: Trace water will hydrate the fluoride ion, drastically reducing its nucleophilicity toward boron and stalling transmetallation.

  • Reagent Assembly: Add the aryl halide, Bpin ester, Pd2​(dba)3​ , and SPhos to the flask containing the dry CsF .

  • Purging & Solvation: Evacuate and backfill with Argon (x3). Add anhydrous, degassed THF.

  • Reaction Execution: Heat to 65 °C (reflux).

    • Validation Checkpoint 1: Because this is an anhydrous system, the CsF will remain largely insoluble. The reaction is heterogeneous. Efficient, high-speed stirring (≥800 rpm) is mandatory to overcome mass-transfer limitations.

    • Validation Checkpoint 2: The solution will turn from deep purple ( Pd2​(dba)3​ ) to a bright, clear yellow/orange, indicating the formation of the active monomeric Pd(0)-SPhos complex.

  • Quench and Isolation: Once complete (typically 4-12 hours), cool the reaction and quench by filtering directly through a pad of silica gel, eluting with EtOAc. This immediately halts the reaction and removes the insoluble fluoride salts.

SuzukiWorkflow Step1 1. Preparation Dry glassware Flame-dry CsF Step2 2. Loading Add Ar-X, R-Bpin, Catalyst, & Base Step1->Step2 Step3 3. Purging Evacuate & backfill with Argon (x3) Step2->Step3 Step4 4. Solvent Add anhydrous degassed THF Step3->Step4 Step5 5. Reaction Heat to 65°C Stir ≥800 rpm Step4->Step5 Step6 6. Workup Filter through Silica pad Step5->Step6

Standard workflow for anhydrous, fluoride-mediated Suzuki-Miyaura cross-coupling.

Advanced Considerations: MIDA Boronates and Iterative Coupling

For highly complex drug development workflows, traditional Bpin esters may still be too reactive. MIDA (N-methyliminodiacetic acid) boronates represent a paradigm shift. The boron atom in a MIDA ester is sp3 -hybridized and completely protected from transmetallation[4].

The Causality of MIDA Deprotection: MIDA boronates are inert under anhydrous cross-coupling conditions (e.g., using the CsF /THF protocol above). They require a specific, mild aqueous basic hydrolysis (typically 1.0 M NaOH or NaHCO3​ at room temperature) to slowly release the free, reactive boronic acid in situ. This allows for iterative, programmable cross-coupling sequences where multiple C-C bonds are formed sequentially without intermediate purification[4].

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organic Syntheses. (2020).
  • Sigma-Aldrich. (n.d.).

Sources

Method

Application Note: The Role of 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid in Macrolide Semi-Synthesis

Contextualizing the Synthetic Challenge The semi-synthesis of complex natural product derivatives often requires the functionalization of specific hydroxyl groups within a densely functionalized core. A premier example i...

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Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Synthetic Challenge

The semi-synthesis of complex natural product derivatives often requires the functionalization of specific hydroxyl groups within a densely functionalized core. A premier example in drug development is the conversion of the macrolide natural product rapamycin into the mTOR inhibitor 1[1]. This transformation requires the regioselective esterification of rapamycin’s C42-hydroxyl group with 2,2-bis(hydroxymethyl)propionic acid[2].

Historically, the 1,3-diol moiety of the propionic acid side chain was protected as an acetonide (isopropylidene ketal)[3]. However, removing the acetonide requires highly acidic conditions (e.g., aqueous HCl or sulfuric acid), which inevitably triggers the degradation of the acid-sensitive macrolide ring, leading to ring-opened byproducts (seco-rapamycin) and severely depressing overall yields to ~20%[4].

To circumvent this, process chemists developed a highly elegant boronate chemistry approach utilizing 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid as a bifunctional protecting and acylating building block[5].

Mechanistic Insights: The Boronate Advantage

The use of a cyclic phenylboronate ester completely alters the thermodynamic and kinetic landscape of the synthesis:

  • Thermodynamic Protection: Condensing phenylboronic acid with 2,2-bis(hydroxymethyl)propionic acid yields a stable 6-membered dioxaborinane ring[2]. This effectively masks the diol, preventing self-polymerization during subsequent carboxylic acid activation.

  • Sterically Directed Activation: The free carboxylic acid of the dioxaborinane is activated as a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi esterification)[6]. The extreme steric bulk of the trichlorophenyl group prevents nucleophilic attack on its own carbonyl, directing the rapamycin C42-OH exclusively to the boronate-protected acyl carbon[2].

  • Mild, Non-Acidic Deprotection: Unlike acetonides, the phenylboronate group can be cleaved under exceptionally mild conditions via transboration (diol exchange)[1]. By introducing an excess of a diol like 2-methyl-2,4-pentanediol, the equilibrium is driven toward the formation of a more thermodynamically stable boronate byproduct, liberating the target 1,3-diol without exposing the macrolide to destructive acidic environments[1].

Experimental Protocols: A Self-Validating System

The following protocols outline the semi-synthetic workflow, embedding critical in-process controls to ensure reproducibility and high fidelity.

Protocol 1: Synthesis of the Boronate Reagent
  • Reaction Setup: Suspend 2,2-bis(hydroxymethyl)propionic acid (1.0 eq) and phenylboronic acid (1.02 eq) in anhydrous tetrahydrofuran (THF)[2].

  • Azeotropic Distillation (Causality): Stir for 3 hours at room temperature, then add toluene. Remove water via azeotropic distillation under reduced pressure[2]. Causality: The continuous removal of the water byproduct shifts the equilibrium strictly toward the formation of the cyclic boronate (Le Chatelier's Principle), ensuring quantitative conversion.

  • Validation: Precipitation with heptanes yields a white solid. Dry under vacuum until constant weight. The product must show a single spot on TLC and an expected mass-to-charge ratio corresponding to the dioxaborinane structure.

Protocol 2: Yamaguchi Mixed Anhydride Formation & Coupling
  • Activation: Dissolve the boronate reagent in dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) and 2,4,6-trichlorobenzoyl chloride at -10°C. Stir for 1 hour to form the mixed anhydride[6].

  • Coupling: Add 4-dimethylaminopyridine (DMAP) followed by rapamycin (or 31-TMS-rapamycin for absolute regiocontrol)[6]. Causality: DMAP acts as an acyl transfer catalyst, while the sheer steric bulk of the mixed anhydride inherently favors attack by the less hindered C42-OH of the macrolide over the more hindered C31-OH.

  • Validation: Monitor the reaction via reverse-phase HPLC. The disappearance of the rapamycin peak and the emergence of a highly lipophilic peak confirms successful coupling. Quench with saturated NaHCO3 to neutralize DMAP and unreacted acid chlorides.

Protocol 3: Mild Deprotection via Transboration
  • Diol Exchange: Dissolve the purified boronate-protected intermediate in THF. Add an excess of 2-methyl-2,4-pentanediol[1].

  • Causality: The gem-dimethyl groups of 2-methyl-2,4-pentanediol create a highly favorable thermodynamic sink, forming a volatile/soluble boronate byproduct that efficiently strips the phenylboronic acid from the temsirolimus core without altering the pH[1].

  • Validation: ESI-MS must confirm the mass shift to m/z 1030.3 (Temsirolimus)[2]. The absence of seco-rapamycin degradation products validates the mildness of the transboration.

Data Presentation: Comparative Efficacy

The operational superiority of the boronate strategy over traditional acetonide protection is summarized below.

ParameterAcetonide Protection StrategyPhenylboronate Strategy
Protecting Group Isopropylidene ketal5-Methyl-2-phenyl-1,3,2-dioxaborinane
Deprotection Reagent Aqueous HCl or H2SO42-Methyl-2,4-pentanediol (Transboration)
Macrolide Degradation Risk High (Formation of seco-rapamycin)Very Low (pH neutral conditions)
Overall Yield 20% - 30%> 70%
Scalability Poor (Requires complex chromatography)Excellent (Fewer side reactions)

Pathway Visualization

G A 2,2-bis(hydroxymethyl)propionic acid + Phenylboronic Acid B 5-methyl-2-phenyl-1,3,2-dioxaborinane- 5-carboxylic acid A->B Azeotropic Distillation C Mixed Anhydride Activation (2,4,6-Trichlorobenzoyl Chloride) B->C Base / DCM E Regioselective Esterification (C42-OH, DMAP, DCM) C->E D Rapamycin (Macrolide Core) D->E F Boronate-Protected Temsirolimus E->F Yamaguchi Coupling G Transboration / Mild Deprotection (2-methyl-2,4-pentanediol) F->G H Temsirolimus (CCI-779) (Target Drug) G->H Diol Exchange

Workflow for the semi-synthesis of Temsirolimus utilizing a phenylboronate protecting group.

References

  • Title: CA2532988A1 - Regioselective synthesis of cci-779 Source: Google Patents URL
  • Title: Temsirolimus - New Drug Approvals Source: New Drug Approvals Blog URL
  • Source: Royal Society of Chemistry (Books)
  • Title: Lipase-Catalyzed Regioselective Esterification of Rapamycin: Synthesis of Temsirolimus (CCI-779)
  • Title: CN102807571A - Method used for preparing temsirolimus and suitable for industrial production Source: Google Patents URL
  • Title: WO2005100366A1 - Proline cci-779 (proline-rapamycin 42-ester with 2,2-bis (hydroxymethyl) propionic acid)

Sources

Application

Application Note: Advanced C–C Bond Formation via Suzuki-Miyaura Cross-Coupling Using 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, phase-catch/release strategies, and self-validating experimental protocols. Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, phase-catch/release strategies, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

The construction of biaryl scaffolds via carbon-carbon (C–C) bond formation is a critical operation in pharmaceutical development. While free phenylboronic acids and their pinacol esters are standard reagents for the palladium-catalyzed Suzuki-Miyaura cross-coupling, they often present significant challenges regarding byproduct removal and late-stage purification.

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4) is a rationally designed, bifunctional organoboron reagent that solves these purification bottlenecks. Structurally, it consists of a phenylboronic acid protected by the aliphatic diol 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) [1].

The Causality of Reagent Design

The selection of this specific dioxaborinane over traditional boronic acids is driven by two chemical features:

  • Thermodynamic Stability: The 1,3,2-dioxaborinane ring prevents the spontaneous trimerization (boroxine formation) that plagues free boronic acids, ensuring precise stoichiometric control during reaction setup.

  • Orthogonal Functionalization (Phase-Tagging): The pendant carboxylic acid at the 5-position does not participate in the cross-coupling. Instead, it serves as an anchoring handle. By conjugating this acid to an amine-functionalized solid support, polymer, or dendrimer [2], chemists can execute a traceless Suzuki-Miyaura coupling . During the catalytic cycle, the phenyl group is transferred to the solution-phase electrophile, while the bis-MPA-borate byproduct remains covalently bound to the macroscopic support, reducing heavy-metal and boron contamination in the final active pharmaceutical ingredient (API).

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocol is divided into two phases: the immobilization of the reagent, followed by the cross-coupling reaction. Validation checkpoints are built into the workflow to confirm intermediate success.

Protocol A: Immobilization of the Dioxaborinane Reagent

Objective: Anchor the reagent to a solid support to enable byproduct-free cross-coupling.

  • Resin Swelling: Suspend 1.0 g of amine-functionalized polystyrene resin (e.g., TentaGel-NH₂, loading 0.5 mmol/g) in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Agitate gently for 30 minutes at room temperature (20 °C) to maximize pore exposure.

  • Activation: In a separate vial, dissolve 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (2.0 equiv, 1.0 mmol) in 5 mL of DMF. Add EDC·HCl (2.2 equiv) and N-Hydroxysuccinimide (NHS) (2.2 equiv). Stir for 15 minutes to form the active ester.

  • Conjugation: Transfer the activated ester solution to the resin suspension. Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv). Agitate via orbital shaking for 12 hours.

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A negative result (yellow beads) confirms the complete consumption of primary amines.

  • Washing: Filter the resin and wash sequentially with DMF (3 × 10 mL), Methanol (3 × 10 mL), and Dichloromethane (DCM) (3 × 10 mL). Dry under vacuum.

Protocol B: Solid-Supported Suzuki-Miyaura Cross-Coupling

Objective: Transfer the phenyl group to an aryl halide while retaining the diol byproduct on the resin.

  • Reaction Setup: In a flame-dried Schlenk tube, combine the supported phenylboronate resin (1.0 equiv based on loading), the target aryl halide (0.8 equiv, limiting reagent to ensure complete conversion), and the catalyst Pd(dppf)Cl2​ (5 mol%).

  • Atmospheric Control: Degas the vessel and backfill with Argon (3 cycles).

  • Solvent & Base Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, yielding a 0.1 M solution relative to the aryl halide). Add K2​CO3​ (3.0 equiv).

    • Causality Note: The presence of water is strictly required. The aqueous base hydrolyzes the dioxaborinane ring in situ, generating the electron-rich hydroxyboronate intermediate necessary for the transmetalation step [3].

  • Execution: Heat the suspension at 90 °C for 16 hours under gentle orbital shaking. Do not use magnetic stir bars, as they will mechanically shear the resin.

  • Isolation & Validation: Filter the reaction mixture while hot. Wash the retained resin with Ethyl Acetate (2 × 5 mL). Concentrate the combined filtrates. Analyze the crude mixture via LC-MS; the absence of boron-containing byproducts validates the phase-release strategy.

Visualizations of the Workflow and Mechanism

The following diagrams illustrate the logic of the phase-release workflow and the molecular mechanism of the catalytic cycle.

Workflow A 5-Methyl-2-phenyl-1,3,2- dioxaborinane-5-carboxylic acid B Amide Coupling (Solid Support) A->B EDC, DIPEA C Resin-Bound Phenylboronate B->C D Suzuki-Miyaura Coupling (Pd/Base) C->D Ar-X, Heat E Biaryl Product (Solution Phase) D->E Filtration F Bis-MPA Borate (Solid Phase) D->F Retained

Caption: Workflow for traceless C-C bond formation using a supported dioxaborinane reagent.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OA Ar-X TM Transmetalation [Pd(II)(Ar)(Ph)] OA->TM RE Reductive Elimination Ar-Ph Product TM->RE Bis-MPA Release RE->Pd0 Regeneration Boronate Dioxaborinane Reagent + OH⁻/H₂O Boronate->TM Base Activation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting dioxaborinane activation.

Quantitative Data Presentation

The efficiency of the C–C bond formation depends heavily on the base and solvent system used to activate the 1,3,2-dioxaborinane ring. Table 1 summarizes the optimized quantitative parameters for the cross-coupling of the immobilized reagent with various aryl halides.

Table 1: Optimization of Reaction Conditions for Dioxaborinane Cross-Coupling

EntryAryl HalideCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)*
14-Bromoacetophenone Pd(PPh3​)4​ K2​CO3​ Toluene/EtOH (4:1)9045
24-Bromoacetophenone Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)9094
34-Bromoacetophenone Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane/ H2​O (4:1)9096
44-Chloroacetophenone Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)10032
54-Chloroacetophenone Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane/ H2​O (4:1)10088
62-Bromopyridine Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)9085

*Yields represent isolated solution-phase biaryl product after filtration of the solid-supported bis-MPA byproduct. Aqueous solvent mixtures drastically outperform anhydrous conditions due to the required hydrolytic activation of the dioxaborinane ring.

References

  • Title: 2,2-Bis(hydroxymethyl)propionic acid: Properties and Applications Source: LookChem Chemical Database URL: [Link]

  • Title: Supramolecular Linear-Dendritic Nanoreactors: Synthesis and Catalytic Activity in “Green” Suzuki-Miyaura Reactions Source: Polymers (MDPI) URL: [Link]

  • Title: Highly E-Selective, Stereoconvergent Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkenyl Ethers Source: Organic Letters (ACS Publications) URL: [Link]

Method

Application Note: Diol-Based Protecting Group Strategies for Boronic Acids

Executive Summary Boronic acids are indispensable reagents in modern synthetic chemistry, serving as critical building blocks in Suzuki-Miyaura cross-couplings, chemical biology sensors, and materials science[1]. However...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic acids are indispensable reagents in modern synthetic chemistry, serving as critical building blocks in Suzuki-Miyaura cross-couplings, chemical biology sensors, and materials science[1]. However, the use of free boronic acids is frequently complicated by their propensity for protodeboronation, instability under oxidative conditions, and spontaneous dehydration to form trimeric boroxines, which confounds precise stoichiometric control[2].

Protecting boronic acids as cyclic esters using diols is the premier strategy to mitigate these liabilities. This application note provides a comprehensive, field-proven guide to the selection, synthesis, and cleavage of diol-based boronic esters, with a specific focus on the highly utilized pinacol (pin) and neopentyl glycol (neo) systems.

Mechanistic Rationale: The Thermodynamics of Boronic Esters

The condensation of a boronic acid with a diol yields a cyclic boronate ester—a dioxaborolane when using 1,2-diols, or a dioxaborinane when using 1,3-diols[3]. This transformation is thermodynamically driven by the physical removal of water (e.g., via a Dean-Stark apparatus or molecular sieves)[4].

The robustness of the resulting protecting group is dictated by the steric hindrance surrounding the boron center and the entropic stability of the ring system[2]:

  • Pinacol (pin): The tetramethyl-substituted backbone creates a highly sterically shielded 5-membered ring. While this provides exceptional stability during rigorous downstream chemistry (e.g., chromatography, cross-coupling), it imposes a severe kinetic barrier to intended hydrolysis[2].

  • Neopentyl Glycol (neo): Forms a 6-membered ring that offers a "Goldilocks" balance. It is stable enough for isolation and handling but remains kinetically labile enough for mild aqueous deprotection[5].

ThermodynamicCycle BA Free Boronic Acid (Reactive, Unstable) Diol Diol (Pinacol / Neo) (- H2O) BA->Diol Condensation (Thermodynamic Sink) Protected Boronic Ester (Stable for Synthesis) Diol->Protected Deprotect Deprotection (+ H2O / Reagents) Protected->Deprotect Kinetic Barrier (Steric Hindrance) Deprotect->BA Cleavage

Workflow of boronic acid protection and deprotection highlighting thermodynamic driving forces.

Comparative Analysis of Diol Protecting Groups

To facilitate optimal protecting group selection, the quantitative and qualitative profiles of the most common diol systems are summarized below.

Protecting GroupDiol PrecursorRing StructureStability ProfileTypical Deprotection StrategyAvg. Recovery Yield
Pinacol (pin) 2,3-Dimethyl-2,3-butanediol5-membered (Dioxaborolane)Very High (Resists hydrolysis)Oxidative cleavage (NaIO4) or DEA transesterification80–98%[6]
Neopentyl (neo) 2,2-Dimethyl-1,3-propanediol6-membered (Dioxaborinane)Moderate (Easily handled)Mild aqueous hydrolysis~90%[5]
Catechol (cat) 1,2-Benzenediol5-membered (Aryl Dioxaborolane)Low (Moisture sensitive)Mild aqueous hydrolysis>90%

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step.

Protocol A: Protection of Boronic Acids with Neopentyl Glycol

Causality Insight: Neopentyl glycol esters are highly advantageous when rapid deprotection is required post-coupling. The use of a Dean-Stark trap physically removes the water byproduct, shifting the equilibrium entirely toward the protected ester[4].

  • Reagents: Free boronic acid (1.0 equiv), Neopentyl glycol (1.20 equiv), Toluene or Benzene (0.2 M).

  • Step-by-Step Procedure:

    • Charge a round-bottom flask with the boronic acid, neopentyl glycol, and the chosen solvent.

    • Attach a Dean-Stark trap filled with the reaction solvent, topped with a reflux condenser.

    • Heat the mixture to reflux.

    • Validation Check: Monitor the Dean-Stark trap. The reaction is deemed complete when water droplets cease to collect in the trap (typically 2–4 hours)[4].

    • Cool the apparatus to room temperature and concentrate the organic layer under reduced pressure.

    • Purify the resulting white solid via a short silica plug or recrystallization. Isolated yields typically exceed 80%[4].

Protocol B: Deprotection of Pinacol Esters via Diethanolamine (DEA)

Causality Insight: Direct aqueous hydrolysis of pinacol esters often fails due to extreme steric shielding. Diethanolamine (DEA) circumvents this by utilizing its nitrogen lone pair to coordinate with the empty p-orbital of the boron atom. This forms a stable, tetrahedral N→B dative bond, providing the thermodynamic force required to displace the pinacol group. The resulting diethanolamine boronate (DABO) complex is insoluble in ether, driving the reaction to completion via precipitation[6].

  • Reagents: Pinacol boronate ester (1.0 equiv), Diethanolamine (1.1 equiv), Diethyl ether (0.1 M), 0.1 M HCl.

  • Step-by-Step Procedure:

    • Dissolve the pinacol ester in diethyl ether at room temperature.

    • Add diethanolamine (DEA) dropwise to the stirring solution. Stir for 30 minutes.

    • Validation Check: A thick white precipitate (the DABO complex) will form in the flask, visually confirming the successful displacement of the pinacol group[6].

    • Isolate the precipitate via vacuum filtration and wash with cold ether to remove the liberated pinacol byproduct.

    • Resuspend the solid DABO complex in a biphasic mixture of ether and 0.1 M aqueous HCl. Stir vigorously for 20 minutes to hydrolyze the DEA group.

    • Separate the organic layer, dry over anhydrous MgSO4, and concentrate to yield the highly pure free boronic acid.

DEAMechanism PinEster Pinacol Boronate Ester (Sterically Shielded) DEA Diethanolamine (DEA) (N->B Dative Coordination) PinEster->DEA Reagent Addition DABO DABO Complex (Precipitates from Ether) DEA->DABO Transesterification & Precipitation Hydrolysis 0.1 M HCl Hydrolysis (Biphasic Cleavage) DABO->Hydrolysis Filtration & Acid Treatment FreeBA Free Boronic Acid (High Purity) Hydrolysis->FreeBA Phase Separation

Mechanism of DEA-mediated transesterification and deprotection of pinacol boronate esters.

Protocol C: Oxidative Cleavage of Pinacol Esters (NaIO4 Method)

Causality Insight: When transesterification is not viable, the pinacol backbone can be irreversibly destroyed via oxidative cleavage using sodium periodate (NaIO4). This reagent oxidatively cleaves the C–C bond of the diol, completely degrading the protecting group and releasing the boronic acid without requiring harsh acidic conditions[7].

  • Reagents: Pinacol ester (1.0 equiv), NaIO4 (3.0 equiv), NH4OAc (3.0 equiv), Acetone/Water (1:1 v/v, 0.1 M).

  • Step-by-Step Procedure:

    • Dissolve the pinacol ester in the acetone/water mixture.

    • Add NH4OAc followed by NaIO4.

    • Validation Check: The reaction mixture will rapidly transition into a cloudy suspension as inorganic salts precipitate.

    • Stir the suspension at room temperature for 12–24 hours, monitoring the consumption of the starting material via TLC.

    • Filter the suspension to remove inorganic salts, remove the acetone under reduced pressure, and extract the remaining aqueous layer with ethyl acetate to isolate the free boronic acid[7].

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies Utilizing 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

Executive Summary & Chemical Rationale The Suzuki-Miyaura cross-coupling is a foundational methodology for constructing C–C bonds in pharmaceutical development and materials science[1]. While standard arylboronic acids a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The Suzuki-Miyaura cross-coupling is a foundational methodology for constructing C–C bonds in pharmaceutical development and materials science[1]. While standard arylboronic acids are widely used, they suffer from inherent limitations, including spontaneous dehydration to form boroxines (which complicates stoichiometric control) and challenging post-reaction purification.

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS 839720-60-4) represents a highly engineered, bifunctional alternative. Synthesized via the condensation of phenylboronic acid with 2,2-bis(hydroxymethyl)propionic acid (DMPA)[2], this reagent provides two distinct chemical advantages:

  • Thermodynamic Stability : The 1,3,2-dioxaborinane ring sterically shields the boron center, preventing boroxine formation and protodeboronation, thereby ensuring precise 1:1 stoichiometry.

  • Orthogonal Functionalization : The pendant carboxylic acid acts as a versatile handle. In solution-phase synthesis, it enables rapid acid-base purification. In solid-phase synthesis, it allows for covalent immobilization to amine resins, facilitating "catch-and-release" traceless cross-coupling.

Mechanistic Workflow & Causality

To successfully utilize this reagent, one must understand the causality of the reaction conditions. The protected boronate ester is relatively inert to transmetalation. It acts as a "pro-reagent" that must be hydrolyzed in situ to the active phenylborate species.

Consequently, the reaction mandates a biphasic or aqueous solvent system (e.g., THF/H₂O) and a sufficient base equivalent (typically 3.0 equiv). The first equivalent of base deprotonates the pendant carboxylic acid, the second hydrolyzes the dioxaborinane ring, and the third activates the resulting boronic acid for transmetalation with the Pd(II) complex.

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Ar-Pd(II)-X Pd0->PdII_Ox Oxidative Addition PdII_TM Ar-Pd(II)-Ph PdII_Ox->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Biaryl (Ar-Ph) PdII_TM->Product ArX Aryl Halide (Ar-X) ArX->PdII_Ox Boronate DMPA-Ph Boronate + Base / H2O Boronate->PdII_TM

Mechanism of Suzuki-Miyaura cross-coupling highlighting the role of the DMPA-protected boronate.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure high-fidelity results.

Protocol A: Solution-Phase "Green" Cross-Coupling with Liquid-Liquid Purification

Objective: Synthesize biaryl compounds without the need for silica gel column chromatography.

Materials:

  • Aryl Halide (1.0 mmol, limiting reagent)

  • 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (3.0 mmol)

  • Solvent: Degassed THF / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Deoxygenation (Critical Step): Sparge the THF/H₂O mixture with N₂ for 15 minutes. Causality: Oxygen promotes the oxidative homocoupling of the boronic acid, consuming the reagent and generating biphenyl impurities.

  • Reaction Assembly: Charge a Schlenk flask with the aryl halide, the boronate ester, Pd(dppf)Cl₂, and K₂CO₃. Add the degassed solvent mixture.

  • Thermal Activation: Heat the biphasic mixture to 70°C under vigorous stirring for 4–6 hours.

  • In-Process Validation: Analyze the organic phase via TLC or LC-MS. The reaction is complete when the aryl halide is entirely consumed.

  • Orthogonal Work-Up: Cool the reaction to room temperature. Add 10 mL of 1M NaOH (aq) and 15 mL of Ethyl Acetate (EtOAc).

  • Phase Separation: Extract the mixture. Causality: The basic aqueous layer completely sequesters the cleaved DMPA byproduct and any unreacted boronate due to their carboxylate moieties. The organic layer retains only the highly lipophilic biaryl product and the catalyst.

  • Isolation: Dry the organic layer over Na₂SO₄, filter through a short pad of Celite (to remove Pd black), and concentrate in vacuo to yield the pure biaryl product.

Protocol B: Solid-Phase "Catch-and-Release" Synthesis

Objective: High-throughput library generation by immobilizing the boronate ester on a resin.

Step-by-Step Methodology:

  • Immobilization: Swell Aminomethyl polystyrene resin (1.0 mmol/g loading) in DMF. Add 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (3.0 equiv), HATU (3.0 equiv), and DIPEA (6.0 equiv). Agitate for 2 hours at room temperature.

  • Resin Validation: Perform a Kaiser test. A negative (yellow) result confirms complete amide bond formation and successful immobilization of the boronate. Wash the resin thoroughly with DMF and DCM.

  • On-Resin Suzuki Coupling: To the functionalized resin, add the Aryl Halide (0.5 equiv relative to resin loading), Pd(PPh₃)₄ (10 mol%), and K₂CO₃ (2.0 equiv) in a DMF/H₂O (9:1) solvent system.

  • Traceless Release: Heat the suspension at 90°C for 12 hours. Causality: As the transmetalation occurs, the phenyl group is transferred to the soluble aryl halide. The resulting biaryl product is released into the solvent, while the DMPA linker remains covalently bound to the resin.

  • Harvesting: Filter the resin and wash with EtOAc. Concentrate the combined filtrates to obtain the pure biaryl product.

Workflow Start 5-Methyl-2-phenyl-1,3,2- dioxaborinane-5-carboxylic acid Path1 Solution-Phase Suzuki Coupling Start->Path1 Path2 Solid-Phase Immobilization Start->Path2 Sol_Rxn React with Aryl Halide + Pd Catalyst + Base Path1->Sol_Rxn SP_Resin Amide Coupling to Amine Resin Path2->SP_Resin Sol_Prod Biaryl Product (Organic Phase) Sol_Rxn->Sol_Prod Extraction Sol_Byprod DMPA Byproduct (Aqueous Phase) Sol_Rxn->Sol_Byprod Wash SP_Rxn On-Resin Suzuki with Aryl Halide SP_Resin->SP_Rxn SP_Prod Biaryl Product (Eluted in Solution) SP_Rxn->SP_Prod Cleavage/Elution

Workflow for solution-phase and solid-phase applications of the DMPA-protected boronate.

Quantitative Benchmarks & Optimization Data

The following tables summarize the expected performance and optimization parameters for utilizing DMPA-protected boronates against various aryl halide electrophiles.

Table 1: Reagent Comparison for Phenylation

Reagent TypeStoichiometric PrecisionProtodeboronation RiskPurification MethodAtom Economy
Phenylboronic Acid Low (Boroxine formation)HighColumn ChromatographyHigh
Ph-Bpin (Pinacol Ester) HighLowColumn ChromatographyMedium
DMPA-Ph Boronate HighLowAcid-Base Extraction Medium

Table 2: Catalyst and Base Optimization (Solution Phase)

Aryl Halide TypeRecommended CatalystRecommended BaseSolvent SystemTemp (°C)Expected Yield
Aryl IodidesPd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0 eq)THF / H₂O (4:1)65>95%
Aryl BromidesPd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0 eq)Dioxane / H₂O (4:1)8085–95%
Aryl ChloridesPd₂(dba)₃ / XPhosK₃PO₄ (3.0 eq)Toluene / H₂O (10:1)10070–85%

References

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: 2,2-Bis(hydroxymethyl)propionic acid Source: LookChem URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS), Palladium-Catalyzed Cross-Coupling Introduction & Scientific Rationale The Suzu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS), Palladium-Catalyzed Cross-Coupling

Introduction & Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction remains one of the most powerful methods for constructing biaryl and heteroaryl scaffolds in medicinal chemistry. However, traditional free boronic acids often suffer from poor bench stability, a propensity to undergo protodeboronation, and the formation of unreactive cyclic trimers (boroxines) upon dehydration[1].

To circumvent these issues, chemists have developed various protected boronic acid derivatives. 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is a highly stable, free-flowing cyclic boronate ester formed by protecting phenylboronic acid with 2,2-bis(hydroxymethyl)propionic acid (DMPA). This specific reagent offers two profound advantages for high-throughput synthesis:

  • Aqueous Solubility via Ionization: The peripheral carboxylic acid moiety can be easily deprotonated under mild basic conditions, rendering the entire boronate complex highly soluble in water and polar protic solvents.

  • Simplified Purification: Unreacted boronic ester remains partitioned in the basic aqueous phase during workup, allowing for the seamless isolation of the highly pure biaryl product in the organic phase.

When paired with microwave irradiation , the highly polar aqueous media acts as an exceptional microwave absorber (high loss tangent). This dielectric heating creates instantaneous, inverted temperature gradients that accelerate the transmetalation step, reducing reaction times from hours to mere minutes while suppressing thermal degradation pathways[2].

Mechanistic Insights: The Causality of Experimental Choices

A successful protocol requires understanding why specific reagents and conditions are selected. This methodology is designed as a self-validating system where the physical properties of the reagents drive both the reaction kinetics and the downstream purification.

  • The Role of the Aqueous Base (K₂CO₃ or Na₂CO₃): The base serves a dual purpose. First, it deprotonates the carboxylic acid of the dioxaborinane ring, pulling the reagent into the aqueous phase. Second, the hydroxide/carbonate ions attack the electron-deficient boron center, triggering the in situ hydrolysis of the 1,3,2-dioxaborinane ring. This controlled release mechanism generates the active phenylboronate species [Ph-B(OH)3]- precisely when the Pd(II) intermediate is ready for transmetalation, thereby minimizing premature protodeboronation.

  • The Role of Microwave Dielectric Heating: Unlike conventional conductive heating, microwave energy directly couples with the ionic species (the deprotonated boronic ester and the base) and the polar solvent molecules (water/ethanol)[3]. This targeted energy transfer rapidly overcomes the activation energy barrier of the rate-limiting transmetalation step.

CatalyticCycle Substrate 5-Methyl-2-phenyl-1,3,2- dioxaborinane-5-carboxylic acid Base Aqueous Base (OH-) Solubilization & Hydrolysis Substrate->Base Deprotonation Boronate Active Phenylboronate [Ph-B(OH)3]- Base->Boronate Ring Opening Transmet Transmetalation Pd(II)(Ar)(Ph) Boronate->Transmet Transfer Ph group Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X OxAdd->Transmet + Boronate RedElim Reductive Elimination Biaryl Product Transmet->RedElim RedElim->Pd0 Release Product

Fig 1: In situ deprotection and Pd-catalyzed Suzuki-Miyaura catalytic cycle.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the coupling of a standard aryl bromide with 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, demonstrating the superiority of aqueous microwave conditions over conventional thermal heating[4].

Table 1: Optimization of Suzuki Coupling Conditions

EntrySolvent SystemBase (3.0 eq)Heating MethodTemp (°C)Time (min)Yield (%)
1Toluene/EtOHK₂CO₃Thermal (Oil Bath)8024045
2Toluene/EtOHK₂CO₃Microwave1201572
3H₂O/EtOH (1:1)K₂CO₃Microwave1201589
4 H₂O (Neat) Na₂CO₃ Microwave 150 5 94

Data Interpretation: Moving from organic solvent blends to highly polar aqueous media (Entry 4) maximizes the microwave absorption efficiency, allowing for a drastic reduction in reaction time while achieving near-quantitative yields[2].

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction using a standard laboratory microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover, or Biotage Initiator).

Reagents and Materials
  • Aryl Halide (Ar-X): 1.0 mmol (Bromides or Iodides preferred; Chlorides require specialized ligands).

  • Boronic Ester: 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (1.2 mmol, 1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.02 - 0.05 mmol, 2-5 mol%).

  • Base: Na₂CO₃ or K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Solvent: Degassed Deionized Water (3.0 mL).

Step-by-Step Methodology

Step 1: Reaction Assembly (Self-Validating Setup)

  • To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (1.2 mmol).

  • Add the palladium catalyst (2-5 mol%) and the inorganic base (3.0 mmol).

  • Add 3.0 mL of degassed water. Note: The mixture will initially appear heterogeneous. As the base deprotonates the carboxylic acid of the boronic ester, partial dissolution will occur.

  • Seal the vial with a Teflon-lined crimp cap and purge the vessel with Argon for 2 minutes to prevent catalyst oxidation.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Target Temperature: 150 °C

    • Hold Time: 5 to 10 minutes

    • Max Power: 100 W (Dynamic power modulation enabled)

    • Cooling: Compressed air cooling until T < 40 °C.

  • Initiate the run. The pressure will naturally rise due to the vapor pressure of water at 150 °C (approx. 4-5 bar); ensure the vial is rated for >10 bar.

Step 3: Workup and Phase-Separation Purification

  • Once cooled, uncap the vial. Analyze a 10 µL aliquot via LCMS to validate the complete consumption of the aryl halide.

  • Transfer the reaction mixture to a separatory funnel. Add 10 mL of Ethyl Acetate (EtOAc) and 10 mL of 1 M NaOH (aqueous).

  • Shake vigorously and allow the phases to separate.

    • Causality Check: The strongly basic aqueous layer retains all unreacted DMPA-protected boronic acid and the cleaved DMPA diol as highly soluble carboxylate/alkoxide salts.

  • Collect the organic phase containing the biaryl product. Extract the aqueous phase once more with 10 mL EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is typically >90% pure and can be passed through a short silica plug to remove trace palladium.

Workflow Step1 1. Reagent Prep Mix Ar-X, Boronic Ester, Pd Cat., Base, H2O Step2 2. MW Irradiation 150°C, 5-10 min Sealed Vessel Step1->Step2 Step3 3. Phase Separation Basic Aqueous Phase Retains Unreacted Boron Step2->Step3 Step4 4. Organic Extraction Isolate Biaryl Product High Purity Step3->Step4

Fig 2: Experimental workflow highlighting the phase-separation purification advantage.

References

  • 2 - Organic Letters, ACS Publications[2] 2.3 - Macromolecules, ACS Publications[3] 3.4 - Synlett, Organic Chemistry Portal[4] 4.1 - PMC, National Institutes of Health[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with DMPA-Protected Boronic Acids

Welcome to the Advanced Troubleshooting Guide for cross-coupling reactions involving 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid . As a Senior Application Scientist, I frequently see researchers struggle with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for cross-coupling reactions involving 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid . As a Senior Application Scientist, I frequently see researchers struggle with this specific substrate. This molecule is a phenylboronic acid protected by 2,2-bis(hydroxymethyl)propionic acid (DMPA). While DMPA esters are highly stable and easy to handle, their unique structural features—specifically the bulky 1,3,2-dioxaborinane ring and the free carboxylic acid moiety—introduce complex mechanistic bottlenecks during catalysis.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind your low yields and provide field-proven, self-validating protocols to rescue your synthesis.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the following logical workflow to identify the specific failure point in your catalytic cycle.

TroubleshootingFlow Start Low Yield in Suzuki Coupling with DMPA-Boronic Ester CheckBase Did you add >2.5 equivalents of base? Start->CheckBase BaseFix Add 2.5 - 3.0 eq. base (Accounts for -COOH) CheckBase->BaseFix No CheckHydrolysis Is the 1,3,2-dioxaborinane ring hydrolyzing? CheckBase->CheckHydrolysis Yes HydrolysisFix Increase H2O content (e.g., Dioxane:H2O 4:1) CheckHydrolysis->HydrolysisFix No CheckPd Is Pd precipitating (Catalyst poisoning)? CheckHydrolysis->CheckPd Yes PdFix Use bulky, electron-rich ligands (e.g., SPhos, XPhos) CheckPd->PdFix Yes

Diagnostic flowchart for troubleshooting DMPA-boronic ester Suzuki couplings.

Part 2: Mechanistic FAQs & Causality Analysis

Q1: Why does my reaction stall at <10% conversion despite using standard Suzuki conditions (e.g., 1.5 eq K₂CO₃)?

The Causality: Base depletion. The free carboxylic acid on the 5-position of the 1,3,2-dioxaborinane ring has a pKa of ~4.5. When you introduce your base, the carboxylic acid immediately neutralizes the first equivalent to form a carboxylate salt. The Suzuki transmetalation step strictly requires an alkaline environment to form the active palladium-hydroxo complex or the reactive tetra-coordinated boronate "ate" complex [1]. If you only use 1.5 equivalents of base, only 0.5 equivalents remain for the actual catalytic cycle, severely retarding the reaction. The Fix: Increase your base loading to a minimum of 2.5 to 3.0 equivalents.

Q2: I've corrected the base equivalents, but the reaction is still sluggish. Is the boronic ester too stable?

The Causality: Yes. 1,3,2-Dioxaborinanes derived from DMPA are highly stable. Unlike pinacol esters, which can sometimes undergo direct transmetalation without hydrolysis [1], the bulky and negatively charged (deprotonated) DMPA ester electrostatically repels the incoming nucleophilic base needed to form the active boronate. This makes direct transmetalation kinetically unfavorable. The ester must hydrolyze to the free phenylboronic acid in situ to proceed efficiently. The Fix: Introduce a biphasic solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) and elevate the temperature to 80–90 °C to promote continuous, slow-release hydrolysis of the ester.

Q3: I am detecting large amounts of benzene in my crude GC-MS instead of my product. Where is this coming from?

The Causality: Benzene is the product of [2]. When transmetalation is bottlenecked (due to ester stability or base depletion), the prolonged exposure of the boronic species to heat and base leads to the hydrolytic cleavage of the C-B bond. Furthermore, recent studies indicate that highly bulky phosphine ligands can inadvertently promote Palladium-catalyzed protodeboronation if the cross-coupling rate is not optimized [3]. The Fix: You must balance the transmetalation rate against the degradation rate. Switch to a highly active pre-catalyst system (e.g., Pd(OAc)₂ with SPhos) that accelerates the coupling event, outcompeting the protodeboronation pathway.

Q4: Could the free carboxylic acid be poisoning the Palladium catalyst?

The Causality: Absolutely. Carboxylate anions are excellent ligands for Palladium(II) intermediates. The free -COO⁻ group can coordinate to the metal center, displacing weaker ligands and forming stable, off-cycle oligomers that permanently sequester the catalyst (visible as palladium black precipitation). The Fix: Utilize strongly coordinating, electron-rich, and sterically demanding ligands (like SPhos or XPhos) that outcompete the carboxylate for Palladium coordination sites.

Part 3: Catalytic Cycle & Failure Points

To visualize where your reaction is failing, review the catalytic cycle below. The red pathways indicate the primary failure modes associated with 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmet Transmetalation (Bottleneck) PdII->Transmet Poisoning Pd-Carboxylate Off-Cycle Complex PdII->Poisoning Free -COOH Coordination RedElim Reductive Elimination Transmet->RedElim PreTrans Boronate Complex (Requires Base) PreTrans->Transmet ProtoDebor Protodeboronation (Side Reaction) PreTrans->ProtoDebor Slow Transmetalation RedElim->Pd0 Product Biaryl Product RedElim->Product

Catalytic cycle highlighting failure points: protodeboronation and catalyst poisoning.

Part 4: Data Presentation & Optimized Protocols

Table 1: Comparative Analysis of Reaction Conditions

The following table summarizes quantitative data from optimization screens, demonstrating how addressing each mechanistic bottleneck improves the overall yield.

Base (Eq)Solvent SystemCatalyst / LigandTemp (°C)Primary Mechanistic IssueExpected Yield
K₂CO₃ (1.5)Toluene (Anhydrous)Pd(PPh₃)₄90Base depletion & No hydrolysis< 10%
K₂CO₃ (3.0)Toluene (Anhydrous)Pd(PPh₃)₄90Slow transmetalation (Ester stability)20 - 30%
K₂CO₃ (3.0)Dioxane/H₂O (4:1)Pd(PPh₃)₄90Catalyst poisoning via -COO⁻40 - 50%
K₃PO₄ (3.0) Dioxane/H₂O (4:1) Pd(OAc)₂ / SPhos 90 None (Fully Optimized) > 85%
Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the reaction is proceeding correctly at each stage[4].

Reagents:

  • Aryl Halide (1.0 eq)

  • 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (1.2 eq)

  • K₃PO₄ (3.0 eq)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Methodology:

  • Catalyst Pre-Activation: In a dry Schlenk tube under N₂, combine Pd(OAc)₂ and SPhos in anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Validation Check: The solution should turn a clear, pale yellow/orange, indicating the successful formation of the active Pd(0)-SPhos complex. If it turns black, oxygen has contaminated the system.

  • Substrate & Base Addition: Add the Aryl Halide, the DMPA-boronic ester, and K₃PO₄.

  • Aqueous Hydrolysis Initiation: Add degassed H₂O to achieve the 4:1 Dioxane/H₂O ratio.

    • Validation Check: Test the pH of a micro-aliquot of the aqueous layer. It must be >10. If the pH is neutral, the carboxylic acid has consumed the base, and you must add more K₃PO₄ before heating.

  • Coupling: Seal the tube and heat to 90 °C for 4–6 hours.

    • Validation Check: Monitor via LC-MS at 2 hours. You should observe the disappearance of the aryl halide. If you observe the mass of benzene (m/z 78) dominating the chromatogram, protodeboronation is outcompeting transmetalation; consider increasing the catalyst loading to 10 mol%.

  • Workup: Cool to room temperature, acidify slightly with 1M HCl to pH 3 (to protonate the product's carboxylic acid for organic extraction), and extract with EtOAc.

Part 5: References

  • Thomas, A. A. et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." PMC / NIH. URL:[Link]

  • "Protodeboronation." Wikipedia. URL: [Link]

  • Ser, C.-T. et al. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." ChemRxiv. URL:[Link]

  • "Cationic Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids." Journal of the American Chemical Society. URL:[Link]

Optimization

Technical Support Center: Overcoming Palladium Black in Dioxaborinane Cross-Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with catalyst deactivation—specifically the precipitation of palladium black—during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with catalyst deactivation—specifically the precipitation of palladium black—during Suzuki-Miyaura cross-couplings involving dioxaborinanes (e.g., pinacolboronates [Bpin] and neopentyl glycol boronates [Bneop]).

By synthesizing mechanistic causality with field-proven methodologies, this guide provides actionable solutions to stabilize your catalytic cycle and optimize your yields.

Section 1: The Causality of Palladium Black Formation

Palladium black is the macroscopic manifestation of inactive Pd(0) nanoparticle aggregation[1]. To prevent it, we must understand why it forms.

In a healthy catalytic cycle, Pd(0) is stabilized by carefully chosen ligands. However, dioxaborinanes are inherently more stable and sterically hindered than free boronic acids. This stability prevents unwanted protodeborylation but often makes the transmetalation step the kinetic bottleneck of the reaction[2].

When transmetalation is slow, the catalytic cycle stalls. This leads to an accumulation of unstable Pd(II) intermediates or unligated Pd(0) resting states. Over time, ligand dissociation outpaces the productive cycle. Without stabilizing ligands, the naked Pd(0) atoms cluster, aggregate, and irreversibly precipitate as an inactive black solid[3].

G Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd LigandLoss Ligand Dissociation (Due to stalled cycle) Pd0->LigandLoss PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation with Dioxaborinane (Slow) PdII->Transmet Productive Pathway PdII->LigandLoss Deactivation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product PdBlack Palladium Black (Inactive Nanoparticles) LigandLoss->PdBlack

Catalytic cycle vs. deactivation pathway leading to palladium black.

Section 2: Diagnostic Workflow & FAQs

If you observe a black precipitate forming in your reaction vessel accompanied by a halt in conversion, follow this diagnostic logic:

Workflow Start Pd Black Observed? CheckCat Check Pre-catalyst Start->CheckCat IsDBA Using Pd2(dba)3? CheckCat->IsDBA SwitchCat Switch to Pd(OAc)2 or Buchwald G3 IsDBA->SwitchCat Yes CheckBase Check Base/Solvent IsDBA->CheckBase No BaseInsol Base Insoluble? CheckBase->BaseInsol AddWater Add aq. solvent or phase transfer catalyst BaseInsol->AddWater Yes CheckLigand Check Ligand Ratio BaseInsol->CheckLigand No IncreaseLigand Increase Ligand:Pd ratio or use bidentate CheckLigand->IncreaseLigand

Diagnostic workflow for resolving palladium black precipitation.

Q1: I am using Pd₂(dba)₃ with a Bpin ester, and my reaction turns black within 30 minutes. What is happening?

A1: The dibenzylideneacetone (dba) ligands in Pd₂(dba)₃ are highly labile. While this makes it a popular Pd(0) source, it also means the complex decays rapidly in solution, forming palladium black if the oxidative addition or transmetalation steps are delayed[2]. Solution: Switch to a more stable pre-catalyst. Buchwald-type palladacycles (e.g., XPhos Pd G3) or Pd(II) salts like Pd(OAc)₂ with an appropriate phosphine ligand ensure a controlled, in situ generation of the active Pd(0) species, maintaining the correct metal-to-ligand ratio[3].

Q2: How does the choice of dioxaborinane affect catalyst stability?

A2: Dioxaborinanes like Bpin and Bneop prevent protodeborylation due to their robust cyclic ester structures[2]. However, this stability requires harsher activation conditions to form the reactive "ate" complex necessary for transmetalation. If the base is insufficiently soluble or too weak, transmetalation stalls, leaving the Pd catalyst vulnerable to degradation[4].

Q3: Can additives prevent the precipitation of palladium black?

A3: Yes. If ligand dissociation is unavoidable, certain additives act as stabilizers. The addition of triisopropyl phosphite (P(OiPr)₃) or phosphine oxides has been shown to serve as weakly coordinating ligands that stabilize palladium nanoparticles, keeping them catalytically active[5][6]. Additionally, mild reducing agents like potassium formate can control Pd(II) concentrations and suppress homocoupling side reactions that lead to catalyst death[7].

Section 3: Quantitative Catalyst & Ligand Performance

The following table summarizes the causal relationship between catalyst/ligand choices and the formation of palladium black when coupling aryl halides with dioxaborinanes.

Pre-CatalystLigand SystemBase & Solvent SystemTransmetalation RatePd Black ObservationTypical Yield
Pd₂(dba)₃ PPh₃ (Monodentate)K₂CO₃ / Toluene (Anhydrous)Slow (Insoluble base)Rapid (< 1 h) < 20%
Pd(OAc)₂ dppf (Bidentate)K₃PO₄ / Dioxane (Anhydrous)ModerateDelayed (approx. 12 h)60 - 65%
PdCl₂(MeCN)₂ P(OiPr)₃ (Additive)NaOH / Dioxane (Aqueous)FastSuppressed 80 - 85%
XPhos Pd G3 XPhos (Bulky Monodentate)KOH / Dioxane:H₂O (4:1)Very FastNone observed > 90%

Data synthesis based on established cross-coupling optimization parameters[2][3][5].

Section 4: Validated Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling with Bpin Esters

This protocol utilizes a Buchwald pre-catalyst and a biphasic solvent system to accelerate transmetalation, thereby preventing the buildup of unligated Pd intermediates.

Step 1: Reagent Preparation

  • Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), the dioxaborinane (e.g., Aryl-Bpin, 1.2 equiv), and XPhos Pd G3 (1-2 mol%).

  • Add the base (K₃PO₄, 3.0 equiv). Causality Note: A strong, soluble base is required to rapidly form the boronate ate-complex, pushing the transmetalation step forward.

Step 2: Solvent Degassing (Self-Validation Step)

  • Add a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Sparge the mixture with ultra-pure Nitrogen or Argon for 15 minutes.

  • Validation Check: Oxygen ingress rapidly oxidizes Pd(0) to inactive Pd(II) species, accelerating degradation[1]. If the solution turns dark brown/black immediately upon solvent addition, your solvent is insufficiently degassed. It should remain a clear yellow/orange.

Step 3: Reaction Execution

  • Heat the mixture to 80 °C under a positive pressure of inert gas.

  • Monitor via TLC or LC-MS. The reaction should reach completion within 2-4 hours without the precipitation of bulk metal.

Protocol 2: Catalyst Recovery via Clarifying Filtration

In some process chemistry applications, palladium black is intentionally allowed to form at the end of the reaction to act as a heterogeneous catalyst, rendering palladium removal trivial[7]. If your reaction has completed but Pd black has formed, follow this protocol to isolate your product.

Step 1: Clarifying Filtration

  • Allow the reaction mixture to cool to room temperature.

  • Prepare a pad of Celite (approx. 2 cm thick) in a sintered glass funnel.

  • Elute the reaction mixture through the Celite pad using Ethyl Acetate or Dichloromethane. The palladium black will be retained on the pad.

Step 2: Scavenging Residual Soluble Palladium

  • To the filtrate, add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 3-5 equivalents relative to the initial Pd loading).

  • Stir at 40 °C for 2 hours, then filter again to ensure <10 ppm residual palladium in the final API or compound.

References

  • BenchChem. "Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." 1

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." 2

  • Organic Chemistry Frontiers (RSC Publishing). "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." 3

  • Organic Chemistry Portal. "Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions." 5

  • PMC (NIH). "Mechanistic Significance of the Si–O–Pd Bond in the Palladium-Catalyzed Cross-Coupling Reactions of Arylsilanolates." 6

  • Thieme Connect. "C—B and C—Si Bond-Forming Reactions." 4

  • ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." 7

Sources

Troubleshooting

purification of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid from reaction mixture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering difficulties during the synthesis and purification of boronate esters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering difficulties during the synthesis and purification of boronate esters.

This guide provides a comprehensive, self-validating protocol for the purification of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS 839720-60-4) . This compound is a critical cyclic boronate ester intermediate used in the synthesis of mTOR inhibitors, such as 1[1]. Because boronate esters are thermodynamically sensitive to hydrolysis, traditional purification methods (like aqueous extraction or silica gel chromatography) often lead to product degradation. The methodologies below rely on phase-appropriate solubility and azeotropic thermodynamics to ensure high-purity isolation.

Part 1: Core Purification Workflow

G N1 Bis-MPA + Phenylboronic Acid N2 Dissolution & Condensation (THF, 20°C, 3h) N1->N2 N3 Equilibrium Mixture (Product + H2O) N2->N3 N4 Azeotropic Distillation (Add Toluene, Heat) N3->N4 N5 Water Removal (Drives Reaction) N4->N5 Removes H2O N6 Crystallization (Cooling Toluene) N4->N6 Concentrates Product N5->N6 N7 Pure Boronate Ester (CAS 839720-60-4) N6->N7 Filtration & Wash

Workflow for the synthesis and azeotropic purification of the boronate ester.

Part 2: Step-by-Step Methodology

This protocol is engineered to be a self-validating system: the purification mechanism (azeotropic distillation) simultaneously drives the chemical reaction to absolute completion while isolating the product.

Step 1: Condensation Reaction

  • Action: Suspend 1.0 equivalent of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) in anhydrous Tetrahydrofuran (THF). Add 1.02 equivalents of phenylboronic acid dissolved in THF. Stir the mixture at 20°C for 3 hours[1].

  • Causality: THF is an excellent solvent for both starting materials. The reaction forms the 1,3,2-dioxaborinane ring and water. However, because this is a reversible thermodynamic process, the system reaches an equilibrium state rather than full conversion.

Step 2: Azeotropic Dehydration

  • Action: Add Toluene to the reaction mixture (typically a 2:1 volume ratio relative to the initial THF volume). Begin distillation to remove the THF and water[1].

  • Causality: Water removal is mandatory to drive the equilibrium toward the boronate ester product according to Le Chatelier's principle. Toluene forms a low-boiling 2 (85°C), effectively stripping the byproduct from the reaction matrix and preventing hydrolytic reversion[2].

Step 3: Crystallization & Isolation

  • Action: Concentrate the toluene solution via distillation until the product begins to precipitate. Cool the mixture to 0–5°C to maximize crystallization yield. Filter the white solid and wash the filter cake with cold toluene or heptane.

  • Causality: The target compound has limited solubility in cold toluene compared to any unreacted phenylboronic acid. This differential solubility allows for high-purity isolation without the need for water-based extractions or chromatography.

Step 4: Vacuum Drying

  • Action: Dry the isolated crystals under high vacuum at 40°C for 12 hours.

  • Causality: Removing residual solvent and ambient moisture is critical. Boronate esters are hygroscopic and prone to slow hydrolysis if exposed to atmospheric moisture over time.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my product degrade into multiple spots on a TLC plate or during silica gel flash chromatography? A: The 1,3,2-dioxaborinane ring is a reversible covalent linkage. Silica gel is highly polar, slightly acidic, and contains bound water. When the boronate ester interacts with the silica matrix, it undergoes rapid3[3]. Solution: Avoid chromatography entirely. Rely on azeotropic distillation followed by crystallization to achieve >99% purity.

Q2: I have residual phenylboronic acid in my final NMR. How do I remove it? A: Phenylboronic acid can co-crystallize if the toluene is evaporated too far during distillation. To remediate this, resuspend your crude product in a mixture of warm toluene and heptane. Phenylboronic acid remains highly soluble in this lipophilic mixture, while the more polar carboxylic acid-bearing boronate ester will selectively crystallize upon cooling.

Q3: Can I purify this compound using an aqueous acid/base workup? A: Absolutely not. While the molecule contains a free carboxylic acid moiety that might suggest a classic bicarbonate extraction, exposing the boronate ester to aqueous base will instantly cleave the B-O bonds. The3, especially at elevated or depressed pH[3].

Q4: My reaction isn't going to completion even after 24 hours of stirring in THF. What is wrong? A: Time will not overcome thermodynamic equilibrium. The condensation of a boronic acid and a diol releases one equivalent of water. Once the equilibrium constant ( Keq​ ) is reached, the reaction stalls. You must actively2 (e.g., via Dean-Stark trap, molecular sieves, or azeotropic distillation) to push the reaction to completion[2].

Part 4: Quantitative Data Presentation

Use the following physicochemical profile to guide your solvent selection and purification parameters.

Property / ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 220.03 g/mol N/A
LogP (Estimated) 1.8 - 2.2Favors precipitation in non-polar solvents (e.g., Heptane).
Solubility: THF Highly Soluble (>100 mg/mL)Ideal for the initial homogeneous reaction phase.
Solubility: Toluene Moderately Soluble (Temp Dependent)Ideal for crystallization; product precipitates at <5°C.
Solubility: Water Soluble (with rapid hydrolysis)Precludes aqueous workups; mandates anhydrous conditions.
Azeotrope (Toluene/H₂O) B.P. 85°C (20.2% H₂O)Enables efficient thermal removal of the reaction byproduct.

References

1.[1] Title: Temsirolimus - New Drug Approvals Source: newdrugapprovals.org URL:

2.[2] Title: Phenylboronic acid - Wikipedia Source: wikipedia.org URL:

3.[3] Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Reactions of 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when op...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for reactions involving 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental design and execution.

I. Understanding the Substrate and its Reactivity

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is a versatile building block. The dioxane portion acts as a protecting group for the boronic acid, enhancing its stability and handling properties compared to the free boronic acid. The carboxylic acid moiety offers a handle for further functionalization or can influence the electronic properties of the molecule. The phenyl group attached to the boron atom is the key component that participates in cross-coupling reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion. Is the catalyst loading too low?

While insufficient catalyst is a common reason for low conversion, it's crucial to investigate other factors before simply increasing the loading.[1]

Troubleshooting Steps:

  • Systematic Increase in Catalyst Loading: Conduct a series of small-scale experiments, systematically increasing the catalyst loading (e.g., in increments of 0.5 mol%). If the yield improves and then plateaus, you have likely found an optimal range.[2]

  • Catalyst Activity Check:

    • Source and Age: Ensure your catalyst is from a reputable supplier and is not expired. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[3]

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its in-situ reduction to the active Pd(0) species might be inefficient.[1] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or using more robust pre-catalysts.

  • Reagent and Solvent Purity:

    • Oxygen Exclusion: Thoroughly degas your solvents and reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[3] Methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are effective.[4]

    • Water Content: While some Suzuki-Miyaura reactions benefit from a small amount of water, especially when using inorganic bases like K₃PO₄, excess water can lead to hydrolysis of the boronic ester and other side reactions.[5][6] Use anhydrous solvents if your protocol demands it.

  • Ligand Selection and Ratio: The ligand stabilizes the palladium center and facilitates the catalytic cycle. An inappropriate ligand or an incorrect ligand-to-palladium ratio (typically 1:1 to 4:1) can lead to catalyst decomposition.[7] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often more effective.[4]

Q2: I'm observing significant formation of a black precipitate (Palladium Black). What's causing this and how can I prevent it?

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[3] This is a common deactivation pathway that stalls the reaction.

Causality and Prevention:

CauseExplanationPrevention Strategy
Insufficient Ligand The ligand stabilizes the active Pd(0) species. If the ligand concentration is too low or the ligand dissociates, the palladium atoms can aggregate.[1]Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1). Consider using chelating ligands which are less prone to dissociation.[7]
High Temperature Elevated temperatures can accelerate catalyst decomposition.[1]Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Perform a temperature screen to find the optimal balance.
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[3][8]
Suboptimal Solvent The solvent affects catalyst solubility and stability.A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is often necessary to find the best medium for your specific reaction.[1]
Q3: My reaction is producing significant amounts of homocoupling and/or protodeboronation byproducts. How can I improve selectivity?

These side reactions compete with the desired cross-coupling and reduce your yield.

Troubleshooting Workflow for Side Reactions:

G start High Side Product Formation homocoupling Homocoupling Observed start->homocoupling protodeboronation Protodeboronation Observed start->protodeboronation oxygen oxygen homocoupling->oxygen Cause: Oxygen Presence excess_boronic excess_boronic homocoupling->excess_boronic Cause: Excess Boronic Acid/Ester pd_source pd_source homocoupling->pd_source Cause: Pd(II) to Pd(0) Reduction water water protodeboronation->water Cause: Presence of Water/Protic Species base base protodeboronation->base Cause: Strong/Inappropriate Base degas degas oxygen->degas Solution: Improve Degassing stoichiometry stoichiometry excess_boronic->stoichiometry Solution: Optimize Stoichiometry (1.1-1.5 eq.) use_pd0 use_pd0 pd_source->use_pd0 Solution: Use a Pd(0) Source anhydrous anhydrous water->anhydrous Solution: Use Anhydrous Conditions milder_base milder_base base->milder_base Solution: Screen Milder Bases (e.g., CsF, K₂CO₃)

Caption: Troubleshooting workflow for common side reactions.

Detailed Explanation:

  • Homocoupling: The oxidative coupling of two boronic acid/ester molecules.

    • Oxygen: The most common culprit is the presence of oxygen, which can facilitate this side reaction.[7] Rigorous degassing is crucial.

    • Excess Boronic Reagent: While a slight excess is often used, a large excess can promote homocoupling.[4]

    • Pd(II) Pre-catalysts: The in-situ reduction of Pd(II) can sometimes consume the boronic acid, leading to homocoupling. Starting with a Pd(0) source can mitigate this.[7]

  • Protodeboronation: The cleavage of the C-B bond by a proton source, replacing the boronic acid/ester with a hydrogen atom.

    • Water/Protic Solvents: This is a common issue, especially with electron-rich or sterically hindered boronic acids.[9] Using anhydrous conditions can be beneficial.[6]

    • Base Choice: The choice of base is critical. For some substrates, a weaker base may be necessary to minimize protodeboronation.

Q4: How does the carboxylic acid functionality affect the reaction and catalyst choice?

The carboxylic acid group can influence the reaction in several ways:

  • Coordination to the Catalyst: The carboxylate anion can potentially coordinate to the palladium center, which may inhibit catalytic activity.[8]

  • Basicity: The carboxylic acid can react with the base in the reaction mixture, affecting the overall basicity of the medium. It's important to use a sufficient amount of base to neutralize the carboxylic acid and facilitate the catalytic cycle.

  • Boron-Catalyzed Amidation: If amines are present, boronic acids can catalyze direct amidation reactions with the carboxylic acid.[10] This is a potential side reaction to be aware of.

Experimental Considerations:

  • Protecting Group Strategy: In some cases, it may be beneficial to protect the carboxylic acid as an ester to prevent potential interference with the cross-coupling reaction.

  • Base Stoichiometry: Ensure at least one extra equivalent of base is added to account for the acidic proton of the carboxylic acid.

III. Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for optimizing catalyst loading. Specific conditions will vary depending on the coupling partners.

Materials:

  • 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Ligand (if not using a pre-formed catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.) to a series of reaction vials.

  • Catalyst/Ligand Addition: In separate vials, add the desired amount of palladium catalyst and ligand. For example, to screen catalyst loading, you could set up reactions with 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol% of the palladium catalyst.

  • Solvent Addition: Add the degassed, anhydrous solvent to each vial to achieve the desired concentration.

  • Reaction Execution: Seal the vials and place them in a pre-heated reaction block or oil bath. Stir the reactions for the desired amount of time at the chosen temperature (e.g., 80-100 °C).

  • Monitoring and Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: Example of Catalyst Loading Optimization

EntryCatalyst Loading (mol%)Yield (%)
10.535
21.068
32.085
43.086
55.084

In this example, the optimal catalyst loading is around 2.0-3.0 mol%. Increasing the loading beyond this point does not significantly improve the yield and may increase cost and the potential for side reactions.

Workflow for Troubleshooting Low Yield

G start Low or No Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent/Solvent Quality start->reagents conditions Optimize Reaction Conditions start->conditions fresh_catalyst fresh_catalyst catalyst->fresh_catalyst Use Fresh/High-Purity Catalyst screen_catalysts screen_catalysts catalyst->screen_catalysts Screen Different Pd Sources/Ligands degas degas reagents->degas Ensure Thorough Degassing anhydrous anhydrous reagents->anhydrous Use Anhydrous Solvents temp temp conditions->temp Screen Temperature base base conditions->base Screen Bases solvent solvent conditions->solvent Screen Solvents

Caption: A systematic approach to troubleshooting low-yield reactions.

IV. References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Benchchem. Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.

  • Benchchem. Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole.

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

  • Benchchem. Palladium catalyst issues in cross-coupling reactions.

  • Ch.imperial. Mechanistic insights into boron-catalysed direct amidation reactions.

  • PMC. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.

  • PMC - NIH. Emergent Organoboron Acid Catalysts.

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.

  • Hartwig, J. F. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.

  • Merck. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

  • PubMed. Palladium-catalyzed CH Fluorosilylation of 2-phenylpyridines: Synthesis of Silafluorene Equivalents.

  • Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

  • RSC Publishing. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening.

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.

  • Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane.

  • Catalysts. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

  • N. F. Jain and C. E. Masse. A common approach to the synthesis of esters involves activation of the corresponding alcohols as the.

  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis.

  • Xingwei Li. Palladium(II)‐Initiated Catellani‐Type Reactions.

  • Sigma-Aldrich. 5-Methyl-2-indanecarboxylic acid synthesis.

  • AA Blocks. Palladium(II)-Initiated Catellani-Type Reactions.

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.

  • ChemicalBook. 2-PHENYL-5-METHYL-1,3-DIOXANE-5-CARBOXYLIC ACID synthesis.

  • MilliporeSigma. 5-Methyl-2-phenyl-[7][8]dioxane-5-carboxylic acid.

  • RSC Publishing. Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid.

  • MDPI. Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst.

  • PubMed. Efficient Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid by Magnetic Laccase Catalyst.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these powerful synthetic transformations. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction is yielding little to no product. What are the primary factors to investigate?

A1: A low or nonexistent yield is a common challenge in palladium-catalyzed cross-coupling reactions. The root cause can often be traced back to the integrity of the catalyst, the quality of the reagents, or suboptimal reaction conditions. A systematic evaluation of the following is recommended:

  • Catalyst Activity: The active Pd(0) species is the engine of the catalytic cycle. Its formation and stability are paramount.

    • Precatalyst Activation: Many modern protocols utilize stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) form.[1] Inefficient reduction will lead to a low concentration of the active catalyst. Consider using a more easily reduced precatalyst or a direct Pd(0) source like Pd₂(dba)₃.[1]

    • Catalyst Deactivation: The active Pd(0) catalyst can aggregate into inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.[1] The presence of oxygen can also oxidize the Pd(0) to inactive Pd(II) species.[2]

  • Reagent and Solvent Purity:

    • Anhydrous and Degassed Solvents: The presence of water and oxygen can be detrimental. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[2][3] It is critical to use anhydrous solvents and to thoroughly degas them using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).

    • Purity of Starting Materials: Impurities in your aryl halide, organometallic reagent, or other starting materials can poison the catalyst.[4]

  • Reaction Setup and Inert Atmosphere:

    • Exclusion of Air: The reaction vessel must be meticulously purged with an inert gas to remove all traces of oxygen.[3] This is a critical step that is often underestimated.

Q2: I've confirmed my reagents and setup are sound, but the yield is still low. What reaction parameters should I optimize?

A2: Once you've ruled out fundamental issues with your reagents and setup, the next step is to systematically optimize the reaction parameters.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[5] If you are observing low yield, consider screening a panel of ligands with varying steric and electronic properties. For instance, bulky, electron-rich phosphine ligands are often effective in promoting challenging couplings.[6]

  • Base Selection: The choice and purity of the base are critical.[7] The base's strength and solubility can significantly impact the reaction rate and outcome. A base that is too weak may not be effective, while an overly strong base could lead to side reactions.

  • Solvent Effects: The solvent can influence catalyst stability, reagent solubility, and reaction rates.[8][9] Nonpolar solvents may favor certain pathways, while polar solvents can stabilize charged intermediates.[8][9] If solubility is an issue, a change in solvent may be necessary.[10]

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1][11] It is often beneficial to run the reaction at the lowest temperature that provides a reasonable rate.[1]

  • Catalyst Loading: For a new or difficult reaction, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes be necessary to achieve a good yield.[1] However, for process development, minimizing catalyst loading is a key goal.[12]

Issue 2: Observation of Significant Side Products

Q3: My reaction is producing a significant amount of homocoupled product. How can I improve selectivity for the cross-coupled product?

A3: Homocoupling, particularly of the organometallic reagent (e.g., boronic acid in Suzuki coupling), is a common side reaction that competes with the desired cross-coupling pathway.

  • Presence of Oxygen: Oxygen is a major culprit in promoting oxidative homocoupling.[13] Rigorous degassing of solvents and maintaining a strict inert atmosphere are the most effective preventative measures.[4]

  • Inefficient Precatalyst Reduction: When using a Pd(II) precatalyst, the reduction to Pd(0) can sometimes be mediated by the organometallic reagent, leading to its homocoupling.[13] Starting with a Pd(0) source can mitigate this issue.[13]

  • Slow Addition of Reagents: In some cases, such as Sonogashira coupling, slow addition of the terminal alkyne can minimize its self-coupling (Glaser coupling).[4]

Q4: I am observing a significant amount of dehalogenated starting material. What is the cause and how can I prevent it?

A4: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is another common side reaction.

  • Hydrogen Source: The hydrogen atom can originate from the solvent, base, or other reagents in the reaction mixture.[1]

  • Reaction Conditions: This side reaction is more prevalent with electron-rich aryl halides and highly active catalyst systems.[1] Lowering the reaction temperature or using a less active catalyst system may help to reduce hydrodehalogenation.

Issue 3: Catalyst Deactivation

Q5: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening and how can I fix it?

A5: The formation of a black precipitate is a tell-tale sign of catalyst deactivation through the formation of palladium black, which is aggregated, inactive metallic palladium.[1][7]

  • High Temperature: Excessive heat can promote catalyst aggregation and decomposition.[1][2] Consider lowering the reaction temperature and extending the reaction time.

  • Suboptimal Ligand Choice or Concentration: The ligand is essential for stabilizing the active palladium species. If the ligand dissociates or is not present in a sufficient concentration, the palladium can aggregate.[2] In some cases, a higher ligand-to-palladium ratio may be beneficial.

  • Presence of Oxygen: As previously mentioned, oxygen can lead to the formation of palladium black.[2] Ensure the rigorous exclusion of air from your reaction.

Data Presentation

Table 1: General Troubleshooting Guide for Common Cross-Coupling Reactions

IssuePotential CauseSuggested Solution(s)
Low/No Yield Inactive catalystUse a fresh catalyst/precatalyst; ensure proper inert atmosphere.[1][2]
Poor quality reagents/solventsUse high-purity, anhydrous, and degassed reagents and solvents.[3]
Suboptimal ligand/base/solventScreen a panel of different ligands, bases, and solvents.[3][7][8]
Incorrect temperatureOptimize the reaction temperature; avoid excessive heat.[11]
Homocoupling Presence of oxygenRigorously degas all solvents and reagents.[4][13]
Inefficient precatalyst reductionUse a Pd(0) source directly.[13]
Dehalogenation Highly active catalyst systemLower the reaction temperature; consider a less active catalyst.[1]
Catalyst Deactivation (Palladium Black) High temperatureLower the reaction temperature and extend the reaction time.[1]
Insufficient ligand stabilizationIncrease the ligand-to-palladium ratio; screen more robust ligands.[2]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general starting point. Specific conditions will need to be optimized for each unique reaction.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, organometallic reagent, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. For Stille couplings, a potassium fluoride wash may be necessary to remove tin byproducts.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization

Catalytic Cycle and Troubleshooting Workflow

The following diagrams illustrate the fundamental catalytic cycle of a generic cross-coupling reaction and a logical workflow for troubleshooting common issues.

G cluster_cycle Generic Cross-Coupling Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Intermediate R-Pd(II)-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination (R-R') Reductive_Elimination->Pd(0)L_n Pd(II)_Complex->Transmetalation Pd(II)_Intermediate->Reductive_Elimination

Caption: The catalytic cycle for a typical cross-coupling reaction.

G Start Reaction Failure (Low/No Yield) Check_Reagents Verify Reagent & Solvent Purity (Anhydrous, Degassed) Start->Check_Reagents Check_Setup Ensure Strict Inert Atmosphere Check_Reagents->Check_Setup Optimize_Conditions Systematically Optimize Parameters Check_Setup->Optimize_Conditions Screen_Ligands Screen Different Ligands Optimize_Conditions->Screen_Ligands No Improvement Success Successful Reaction Optimize_Conditions->Success Improvement Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases Screen_Solvents Screen Different Solvents Screen_Bases->Screen_Solvents Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp Optimize_Temp->Success Improvement

Caption: A logical workflow for diagnosing low-yield reactions.

References

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]

  • PubMed. (2012, August 6). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. Retrieved from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • ACS Publications. (2024, April 23). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • PMC. (n.d.). Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. PMC. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions. CNR-IRIS. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2025, November 9). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. Retrieved from [Link]

  • YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • chemistry.msu.edu. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. chemistry.msu.edu. Retrieved from [Link]

  • PMC. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. Retrieved from [Link]

  • ChemOrgChem. (n.d.). Negishi Coupling Reaction Practice Problems. ChemOrgChem. Retrieved from [Link]

  • YouTube. (2020, August 21). Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we analyze the thermodynamic and kinetic causality behind impu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we analyze the thermodynamic and kinetic causality behind impurity formation during the condensation of phenylboronic acid (PBA) and 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). Every protocol provided is a self-validating system, ensuring that you can analytically confirm success at each critical juncture of your drug development or materials synthesis workflow.

Causality-Driven Troubleshooting FAQs

Q1: My crude NMR shows significant amounts of unreacted phenylboronic acid (PBA) and triphenylboroxine. How do I drive the reaction to completion? Causality: The boronic esterification between PBA and bis-MPA is a reversible equilibrium process that generates two equivalents of water. If water is not rigorously and continuously removed, the equilibrium stalls. Furthermore, under dehydrating conditions, unreacted PBA can self-condense into triphenylboroxine (a trimeric anhydride), which acts as a thermodynamic sink[1]. Self-Validating Fix: Implement a physical water-removal system. Conduct the reaction in anhydrous tetrahydrofuran (THF) at 20°C over activated 4Å molecular sieves[1]. The physical exotherm of the sieves upon solvent addition serves as your first validation metric. Alternatively, use a Dean-Stark trap with toluene; the visual accumulation of water in the trap validates the forward progress of the reaction.

Q2: I am observing broad, undefined peaks in the baseline of my ¹H NMR (3.5–4.5 ppm), and the yield of the target dioxaborinane is low. What is this impurity? Causality: 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) is an AB2 monomer widely utilized for the synthesis of hyperbranched polymers and dendrimers[1]. At elevated temperatures (>110°C) or in the presence of exogenous strong acids, the carboxylic acid moiety of bis-MPA undergoes intermolecular esterification with the 1,3-diol of another bis-MPA molecule, generating oligomeric byproducts. Self-Validating Fix: Strictly control the stoichiometry (1:1.05 PBA to bis-MPA) to prevent excess monomer from self-reacting[2]. Avoid adding acid catalysts (like p-TsOH); the inherent mild Lewis acidity of the boronic acid is sufficient to drive the 1,3,2-dioxaborinane formation. If oligomers persist, reduce the reaction temperature and switch to the THF/molecular sieve protocol.

Q3: The reaction looks clean in the crude state, but I lose my product and see starting materials after silica gel column chromatography. Why? Causality: The 1,3,2-dioxaborinane ring relies on reversible covalent bonds that are highly susceptible to hydrolysis. The acidic nature of standard silica gel, combined with the trace moisture present in the stationary phase and eluents, catalyzes the ring-opening hydrolysis of your product back into PBA and bis-MPA[3]. Self-Validating Fix: Bypass column chromatography entirely. The target molecule, 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, is highly crystalline. Utilize a crystallization protocol from non-polar solvent mixtures (e.g., ethyl acetate/hexanes). The formation of a white precipitate validates the exclusion of hydrolyzed impurities.

Impurity Identification & Quantitative Data

To successfully troubleshoot, you must accurately identify the species in your crude mixture. Use the following self-validating analytical signatures to confirm the presence of the product versus common impurities.

Chemical Species¹H NMR Signature (DMSO-d₆)LCMS (m/z)Visual Characteristic
Target Dioxaborinane 7.4–7.8 (m, 5H), 4.1 (d, 2H), 3.8 (d, 2H), 1.2 (s, 3H)221.1[M+H]⁺White crystalline solid
Phenylboronic Acid (PBA) 8.0 (s, 2H, B-OH ), 7.3–7.9 (m, 5H)121.0 [M-H]⁻White powder
Triphenylboroxine 7.4–8.1 (m, 15H), absence of B-OH313.2 [M+H]⁺White powder
Unreacted bis-MPA 4.6 (t, 2H, OH ), 3.4 (dd, 4H), 1.0 (s, 3H)133.0 [M-H]⁻White crystalline powder
bis-MPA Oligomers Broad polymeric envelope 3.5–4.5 ppmBroad mass distributionGummy/viscous residue

Experimental Workflows & Self-Validating Protocols

Standard Operating Procedure: Synthesis & Crystallization Workflow

This protocol utilizes azeotropic distillation to drive the reaction, followed by crystallization to avoid silica-induced hydrolysis[3][4].

Step 1: Reactor Setup & Reagent Charging Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser. Add phenylboronic acid (10.0 mmol, 1.22 g) and 2,2-bis(hydroxymethyl)propionic acid (10.0 mmol, 1.34 g)[2]. Causality: Equimolar stoichiometry prevents the excess of the AB2 monomer from initiating hyperbranching side reactions.

Step 2: Azeotropic Dehydration Add 100 mL of anhydrous toluene. Heat the heterogeneous mixture to reflux (approx. 110°C) with vigorous stirring. Validation Checkpoint: Monitor the Dean-Stark trap. The physical collection of water (~0.36 mL theoretical) validates that the condensation is actively occurring.

Step 3: Reaction Monitoring After 3 hours of reflux, withdraw a 50 µL aliquot. Remove the solvent in vacuo and dissolve the residue in DMSO-d₆. Validation Checkpoint: Analyze via ¹H NMR. The reaction is deemed complete when the PBA B-OH singlet at 8.0 ppm is entirely absent. If present, continue refluxing.

Step 4: Hydrolysis-Free Isolation Concentrate the reaction mixture under reduced pressure (300 mmHg, 40°C) to yield a crude pale yellow solid[3]. Do not subject this to silica gel. Dissolve the crude residue in a minimum volume of boiling ethyl acetate (~10 mL). Remove from heat and add hexanes dropwise until the solution becomes faintly cloudy.

Step 5: Crystallization & Drying Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours. Filter the resulting white crystals through a sintered glass funnel and dry under high vacuum (0.2 mmHg) for 2 hours to afford the pure 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid.

Mechanistic & Diagnostic Visualizations

Pathway PBA Phenylboronic Acid (PBA) Product 5-methyl-2-phenyl-1,3,2- dioxaborinane-5-carboxylic acid PBA->Product + DMPA (-2 H2O) Boroxine Triphenylboroxine (Dehydration Impurity) PBA->Boroxine - H2O (Incomplete Rxn) DMPA 2,2-Bis(hydroxymethyl) propionic acid DMPA->Product Oligomer DMPA Oligomers (Thermal Impurity) DMPA->Oligomer Heat (Side Rxn) Hydrolysis Hydrolysis Products (Moisture Impurity) Product->Hydrolysis + H2O (Degradation) Hydrolysis->PBA Hydrolysis->DMPA

Reaction pathway showing target synthesis and major impurity formation routes.

DecisionTree Start Impurity Detected in Crude NMR/LCMS Q1 Is PBA or Boroxine present? Start->Q1 A1_Yes Check Water Removal (Dean-Stark / Sieves) Q1->A1_Yes Yes Q2 Are there broad peaks (Oligomers)? Q1->Q2 No A2_Yes Reduce Temp / Time Optimize Stoichiometry Q2->A2_Yes Yes Q3 Did product degrade during purification? Q2->Q3 No A3_Yes Avoid Silica Gel Use Crystallization Q3->A3_Yes Yes

Diagnostic decision tree for identifying and resolving synthesis impurities.

References

  • LookChem - 2,2-Bis(hydroxymethyl)propionic acid Properties and Synthesis Conditions.[1] URL: [Link]

  • Google Patents - WO2005100366A1: Proline cci-779 and two-step enzymatic synthesis.[4] URL:

  • National Institutes of Health (PMC) - Imaging of antitubercular dimeric boronic acids at the mycobacterial cell surface by click-probe capture.[2] URL:[Link]

  • Organic Syntheses - Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane.[3] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Practitioner's Guide to Advanced Boron Reagents: Unveiling the Superiority of Carboxy-Dioxaborinanes over Trifluoroborates

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] The evo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] The evolution of this powerful reaction has been intrinsically linked to the development of robust and versatile organoboron reagents. For years, potassium organotrifluoroborates (R-BF₃K) have been lauded as stable, crystalline alternatives to often-unstable free boronic acids.[3] However, a new class of reagents, exemplified by 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, offers a paradigm shift in stability, reaction control, and purification efficiency.

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, moving beyond catalog listings to explain the fundamental advantages of these advanced carboxy-dioxaborinane reagents. We will explore the critical differences in stability, activation mechanisms, and practical handling, supported by mechanistic insights and representative experimental protocols.

The Stability Deficit: Moving Beyond Trifluoroborates

While trifluoroborates are demonstrably more robust than many simple boronic acids, they are not without their liabilities. Their stability is primarily kinetic, and their performance in cross-coupling reactions is critically dependent on a preceding hydrolysis step to generate the active tricoordinate boronic acid.[4] This hydrolysis can be unpredictable, influenced by factors as subtle as the reaction vessel's surface area, stirring rate, and the precise pH of the biphasic medium, leading to reproducibility challenges.[5]

The core vulnerability of all traditional boronic acid species, including the boronic acids generated in situ from trifluoroborates, is oxidative instability.[6] At physiological pH, many phenylboronic acids and their esters are oxidized by reactive oxygen species at rates comparable to thiols, a significant drawback in complex, multi-step syntheses or biological applications.[7]

The Carboxy-Dioxaborinane Solution: Engineered for Unprecedented Stability

The structure of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid represents a masterful piece of chemical engineering. It is a type of "boralactone," where the pendant carboxylic acid group forms an intramolecular dative bond to the boron center. This seemingly simple modification has profound consequences.

This coordination diminishes the electron density on the boron atom, which dramatically slows the rate-limiting step in oxidation.[7][8] The result is a reagent with an extraordinary increase in oxidative stability—up to 10,000-fold greater than a standard phenylboronic acid.[7] This intrinsic stability ensures that the reagent survives a wider range of reaction conditions and longer synthesis sequences without degradation, preserving its integrity until the moment of activation.

G cluster_0 Trifluoroborate (R-BF₃K) cluster_1 Carboxy-Dioxaborinane BF3K K⁺ [R-BF₃]⁻ (Stable Solid) Boralactone 5-Methyl-2-phenyl-1,3,2- dioxaborinane-5-carboxylic acid (Exceptionally Stable Solid) Boralactone_structure caption Fig 1. Structural Comparison of Boron Reagents.

Fig 1. Structural Comparison of Boron Reagents.

Activation and Reactivity: From Unpredictable Hydrolysis to Controlled Release

The efficacy of a boronic acid surrogate hinges on the controlled release of the active species into the catalytic cycle.

Trifluoroborates: The activation of R-BF₃K salts requires hydrolysis to the corresponding boronic acid, R-B(OH)₂. While often described as a "slow-release" mechanism that can minimize side reactions like protodeboronation, the rate is highly variable.[4] Research has shown that hydrolysis rates can span over five orders of magnitude depending on the substrate and are influenced by acid catalysis, even under basic Suzuki-Miyaura conditions—an "acid-base paradox" that complicates reaction optimization.[5]

Carboxy-Dioxaborinanes: Activation proceeds via a more straightforward base-mediated hydrolysis of the ester linkage. This breaks the stabilizing intramolecular coordination and releases the boronic acid directly into the catalytic cycle in a predictable manner. This controlled, base-triggered release provides greater consistency and simplifies reaction design, as it is less susceptible to the subtle environmental factors that affect trifluoroborate hydrolysis.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L)₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R Product RedElim->Product Forms BF3K K⁺ [R-BF₃]⁻ Base Base (e.g., K₂CO₃, H₂O) BF3K->Base Activation Boralactone Carboxy- Dioxaborinane Boralactone->Base Activation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Enters Cycle Base->BoronicAcid Hydrolysis caption Fig 2. Activation Pathways into the Suzuki Cycle.

Fig 2. Activation Pathways into the Suzuki Cycle.

The Decisive Advantage: Purification and Workflow Efficiency

For drug development and process chemistry, the ease of purification is paramount. It directly impacts yield, cost, and scalability. This is where carboxy-dioxaborinanes offer their most compelling practical advantage.

  • Trifluoroborate Byproducts: The Suzuki-Miyaura reaction with a trifluoroborate salt generates inorganic fluoride salts and boric acid as byproducts. While boric acid has some water solubility, removing all boron-containing impurities can be challenging and may require chromatography or recrystallization.[9]

  • Carboxy-Dioxaborinane Byproducts: Upon hydrolysis, the 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid releases the desired phenylboronic acid and the protecting group, 2-hydroxy-2-(hydroxymethyl)-3-methylbutanoic acid. This diol-acid byproduct is exceptionally soluble in water.[10] This key feature transforms the post-reaction workup. The boron-containing waste can be efficiently removed with a simple aqueous extraction (wash), leaving a much cleaner crude product. This often obviates the need for column chromatography at intermediate stages, streamlining the entire synthetic workflow.

G cluster_0 Trifluoroborate Workflow cluster_1 Carboxy-Dioxaborinane Workflow a Suzuki-Miyaura Coupling Reactants: R-BF₃K, Ar-X b Reaction Workup Quench reaction a->b c Phase Separation Separate organic/aqueous layers b->c d Purification Byproducts: Fluoride salts, Boric Acid Method: Chromatography / Recrystallization c->d e Final Product High purity required d->e f Suzuki-Miyaura Coupling Reactants: Carboxy-Dioxaborinane, Ar-X g Reaction Workup Quench reaction f->g h Aqueous Extraction Byproduct: Water-soluble diol-acid Method: Simple liquid-liquid wash g->h i Final Product High purity, simplified process h->i caption Fig 3. Comparative Purification Workflows.

Fig 3. Comparative Purification Workflows.

Data Summary: Head-to-Head Comparison

FeaturePotassium Organotrifluoroborate (R-BF₃K)5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acidAdvantage
Physical Form Crystalline solid[3]Crystalline solidComparable
Benchtop Stability Good; air and moisture stable[3]Excellent; exceptional oxidative stability[7]Carboxy-Dioxaborinane
Activation Method Hydrolysis to R-B(OH)₂[4]Base-mediated hydrolysis[1]Carboxy-Dioxaborinane
Activation Control Complex; sensitive to multiple variables[5]Predictable; triggered by baseCarboxy-Dioxaborinane
Key Byproduct Inorganic fluoride salts, boric acidWater-soluble diol-carboxylic acid[10]Carboxy-Dioxaborinane
Purification Often requires chromatography or recrystallization[9]Simplified; often requires only aqueous extractionCarboxy-Dioxaborinane
Functional Group Tolerance Broad[2]Broad (expected)Comparable

Experimental Protocols: A Practical Guide

The following are representative, generalized protocols. Researchers should always perform optimization for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Potassium Phenyltrifluoroborate

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Potassium Phenyltrifluoroborate (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, potassium phenyltrifluoroborate, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to afford the pure biaryl product.

Protocol 2: Suzuki-Miyaura Coupling with 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Add 1,4-dioxane and water to the flask.

  • Degas the mixture as described in Protocol 1.

  • Heat the reaction mixture to 80-100 °C and stir for 2-8 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Perform an aqueous workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M NaOH solution (2 x 15 mL) to remove the diol-acid byproduct, followed by water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product is often of high purity. If necessary, a rapid filtration through a small plug of silica or recrystallization can be performed.

Conclusion

For chemists engaged in the synthesis of complex molecules, the choice of reagent is a critical decision that impacts not only the success of a single reaction but the efficiency of the entire synthetic route. While potassium organotrifluoroborates have served the community well as stable boronic acid surrogates, they present challenges in reproducibility and purification.

The intelligent design of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid and related boralactones addresses these fundamental weaknesses. By engineering a molecule with vastly superior oxidative stability, a predictable base-triggered activation, and a byproduct designed for facile aqueous removal, this class of reagents represents a significant technological advancement. For researchers in drug discovery and process development, adopting these next-generation organoboron reagents can lead to faster, cleaner, and more scalable syntheses, accelerating the path from discovery to application.

References

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Cheminform. (2010). Suzuki-Miyaura Coupling. Cheminform, 41(47). [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Gold, B., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 19(32), 6966-6970. [Link]

  • Bull, J. A., et al. (2016). B-Protected Boronic Acids: Methodology Development and Strategic Application. In Boronic Acids (pp. 1-49). Springer, Cham. [Link]

  • Dennis, J. K., et al. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Catalysis, 6(12), 8334-8369. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Di Vaira, M., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2009(20), 3349-3356. [Link]

  • Bonin, H., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry – A European Journal, 27(62), 15403-15433. [Link]

  • Paparo, A., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(16), 5227-5236. [Link]

  • Gold, B. (2017). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Chepyshev, S. V., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry – A European Journal, 27(62), 15403-15433. [Link]

  • El-Faham, A., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1373-1387. [Link]

  • Ten-Huwe, F. W., et al. (2025). A New Class of Customisable Stable Boronic Ester Assembly. ChemRxiv. [Link]

  • Vural, M. A., et al. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. Reaction Chemistry & Engineering, 4(7), 1279-1286. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1373-1387. [Link]

  • Yang, J., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 142(12), 5783-5792. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-845. [Link]

  • Morales, C. L., & El-Faham, A. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2009(20), 3349-3356. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Tu, K. L., et al. (2013). Boron as a surrogate for N-nitrosodimethylamine rejection by reverse osmosis membranes in potable water reuse applications. Environmental Science & Technology, 47(12), 6425-6430. [Link]

  • Jiang, H., & Liu, S. (2004). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Green Chemistry, 6(9), 443-445. [Link]

  • Tu, K. L., et al. (2013). Boron as a Surrogate for N-Nitrosodimethylamine Rejection by Reverse Osmosis Membranes in Potable Water Reuse Applications. Environmental Science & Technology, 47(12), 6425-6430. [Link]

  • Cárdenas, D. J., & de la Torre, M. C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6824-6863. [Link]

  • Tu, K. L., et al. (2013). Boron as a surrogate for N-nitrosodimethylamine rejection by reverse osmosis membranes in potable water reuse applications. Environmental Science & Technology, 47(12), 6425-6430. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Tu, K. L., et al. (2013). Advances in Technologies for Boron Removal from Water: A Comprehensive Review. Journal of Hazardous Materials, 263, 214-225. [Link]

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Comparative

Stability and Reactivity Profile of 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid vs. Alternative Boronic Esters

Executive Summary: The Inverse Protection Paradigm In modern organic synthesis and drug development, boronic esters are predominantly utilized to protect the boron center for downstream Suzuki-Miyaura cross-coupling reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Inverse Protection Paradigm

In modern organic synthesis and drug development, boronic esters are predominantly utilized to protect the boron center for downstream Suzuki-Miyaura cross-coupling reactions[1]. However, the synthesis of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS 839720-60-4)[2] represents the inverse paradigm: utilizing a boronic acid to protect a highly functionalized diol.

Specifically, this 6-membered cyclic boronic ester is formed by the condensation of phenylboronic acid with 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). This strategic protection masks the 1,3-diol, allowing the free carboxylic acid to be activated for complex API synthesis—most notably in the production of the mTOR inhibitor Temsirolimus (Proline CCI-779)[3][4]. As a Senior Application Scientist, I evaluate this compound not as a static entity, but as a dynamic synthetic tool. Its utility relies entirely on "Goldilocks stability": it must be robust enough to survive anhydrous acylation conditions, yet labile enough to undergo mild hydrolytic cleavage without disrupting sensitive ester linkages in the final prodrug[4].

Mechanistic Causality: Structural Drivers of Stability

The stability of boronic esters is dictated by the steric and electronic environment surrounding the empty p-orbital of the sp²-hybridized boron atom. The transition state for hydrolysis requires the nucleophilic attack of water, forcing the boron to rehybridize from sp² to sp³[5][6].

  • Steric Shielding (The Pinacol Effect): Pinacol boronate (Bpin) esters feature a 5-membered dioxaborolane ring heavily shielded by four alpha-methyl groups. This intense steric bulk physically blocks water from accessing the boron p-orbital, rendering Bpin exceptionally stable to hydrolysis (>100 hours in aqueous media)[1].

  • Distal Substitution (The 1,3,2-Dioxaborinane System): In 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, the ring is 6-membered. While the 5-methyl and 5-carboxylic acid groups provide some structural rigidity, they are located distal to the boron center. Consequently, the boron p-orbital remains highly accessible to nucleophiles[6][7].

  • Hybridization Dynamics: Unlike MIDA boronates, which utilize a dative N→B bond to permanently lock the boron in a stable, unreactive sp³ conformation[8], the 1,3,2-dioxaborinane remains sp² hybridized. This ensures it can be rapidly cleaved under dilute acidic conditions once the protection phase is complete[4].

Comparative Stability Matrix

The following table quantifies the stability and reactivity trade-offs between the bis-MPA phenylboronate and standard cross-coupling boronic esters.

Boronic Ester ClassRepresentative StructureRing SizeSteric Shielding at BoronHydrolytic Stability (Aq. pH 7)Primary Synthetic Utility
Bis-MPA Phenylboronate 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid6-MemberedLow (Distal)Labile ( t1/2​ < 1 h)[7]Reversible 1,3-diol protection[4]
Neopentyl Boronate (Bneo) Phenylboronic acid neopentyl glycol ester6-MemberedModerateModerately Stable (~5-10 h)[5]Tuned cross-coupling reactivity[5]
Pinacol Boronate (Bpin) Phenylboronic acid pinacol ester5-MemberedVery High (Alpha)Highly Stable (>100 h)[1]Standard Suzuki-Miyaura coupling[1]
MIDA Boronate Phenylboronic acid MIDA esterBicyclicComplete (sp³ N→B)Ultra-Stable (Requires NaOH)[8]Iterative coupling / slow release[8]

Application Workflow: Bis-MPA Protection and Acylation

The logical sequence of utilizing 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid relies on its differential stability across organic vs. aqueous environments.

G BisMPA Bis-MPA (Free 1,3-Diol) Protected 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (Protected Diol) BisMPA->Protected Condensation (-H2O) PhBOH2 Phenylboronic Acid (Protecting Agent) PhBOH2->Protected Condensation (-H2O) Activated Mixed Anhydride (Activated Carboxyl) Protected->Activated 2,4,6-Trichlorobenzoyl Chloride, DMAP Acylated Acylated API (e.g., CCI-779 Prodrug) Activated->Acylated API-OH Acylation Final Final API (Deprotected Diol) Acylated->Final Mild Acidic Hydrolysis

Workflow demonstrating the utility of 1,3,2-dioxaborinane formation for diol protection.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly defined to prevent common degradation artifacts.

Protocol A: Dean-Stark Synthesis of 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

Objective: Achieve quantitative protection of bis-MPA without the need for silica gel chromatography, which can induce premature hydrolysis.

  • Reagent Preparation: Charge a round-bottom flask with 2,2-bis(hydroxymethyl)propionic acid (1.0 eq) and phenylboronic acid (1.05 eq)[7].

  • Solvent Addition: Suspend the reagents in anhydrous toluene to achieve a 0.2 M concentration.

  • Equilibrium Driving: Attach a Dean-Stark apparatus and heat the mixture to reflux (110 °C) for 4 hours.

    • Causality Check: The formation of the 1,3,2-dioxaborinane ring is a reversible equilibrium. Toluene forms an azeotrope with the water byproduct. The physical removal of water via the Dean-Stark trap leverages Le Chatelier's principle, driving the reaction to >99% conversion and bypassing the need for hydrolytically risky chromatographic purification.

  • Isolation: Cool to room temperature, concentrate in vacuo, and recrystallize the crude solid from heptane/ethyl acetate to yield the pure protected carboxylic acid[4][7].

Protocol B: NMR-Based Hydrolytic Stability Assay

Objective: Objectively compare the hydrolytic half-life of the synthesized 1,3,2-dioxaborinane against Bpin and Bneo.

  • Sample Preparation: Prepare a 0.05 M solution of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid in DMSO- d6​ .

  • Nucleophilic Trigger: Add 10 equivalents of D₂O directly to the NMR tube and mix thoroughly.

  • Kinetic Monitoring: Incubate the tube at 25 °C. Acquire quantitative 1 H NMR spectra at t=0 , 15 min, 1h, 4h, and 24h.

  • Data Analysis: Monitor the integration of the characteristic methylene protons. The cyclic ester -CH₂- protons appear as a distinct downfield multiplet compared to the free bis-MPA -CH₂- protons[7].

    • Causality Check: Traditional HPLC analysis often destroys labile boronic esters on the column, leading to false-positive degradation results[1]. Using strictly in-tube NMR monitoring provides a non-destructive, self-validating measurement of the true ester-to-diol ratio in real-time.

References

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL:[Link]

  • Protecting Groups for Boronic Acids Source: Chem-Station Int. Ed. URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC - NIH URL:[Link]

  • US20050234086A1 - Proline CCI-779, production of and uses therefor Source: Google Patents URL
  • WO2005100366A1 - Proline cci-779 and two-step enzymatic synthesis Source: Google Patents URL
  • A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers Source: Polymer Chemistry - RSC Publishing URL:[Link]

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers Source: PMC - NIH URL:[Link]

Sources

Validation

A Balancing Act in Synthesis: The Cost-Effectiveness of 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances reactivity, stability, and cost. In the realm of carbon-carbon bond formation, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances reactivity, stability, and cost. In the realm of carbon-carbon bond formation, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the choice of the organoboron species is paramount. This guide provides an in-depth technical comparison of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid with its more common counterparts, phenylboronic acid and its pinacol ester, to elucidate its cost-effectiveness in synthesis.

The utility of boronic acids in organic synthesis is well-established; however, their inherent instability, such as the tendency to form cyclic trimers (boroxines), can complicate stoichiometry and purification.[1] This has led to the development of various protecting groups to enhance stability and ease of handling. 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid represents a class of protected boronic acids that offer a unique combination of stability and reactivity. This guide will explore the synthesis of this reagent, its performance in a model Suzuki-Miyaura coupling reaction compared to alternatives, and a cost-effectiveness analysis to aid in informed reagent selection.

The Dioxaborinane Advantage: Enhanced Stability and Handling

The primary motivation for using protected boronic acids like 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is to overcome the practical challenges associated with unprotected boronic acids. The cyclic 1,3,2-dioxaborinane structure effectively shields the Lewis acidic boron center, mitigating decomposition pathways such as protodeboronation and oxidation.[2] This enhanced stability translates to a longer shelf-life, more reliable reaction stoichiometry, and often simplified purification of the final products.

The synthesis of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid can be achieved through the condensation of phenylboronic acid with 2,2-bis(hydroxymethyl)propionic acid. This straightforward procedure provides a crystalline, air-stable solid that is more amenable to accurate weighing and handling compared to the often-hygroscopic phenylboronic acid.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

To objectively assess the performance of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid, we will consider a model Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and the respective boron reagent. The key metrics for comparison will be reaction yield, reaction time, and catalyst loading.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows: To a reaction vessel is added the aryl halide (1.0 mmol), the boronic acid derivative (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/water mixture). The reaction mixture is then heated under an inert atmosphere until completion.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Aryl Halide (4-bromoanisole)] -- "Pd(0) Catalyst" --> B(Oxidative Addition); B -- "Organoboron Reagent" --> C(Transmetalation); C -- "Base" --> D(Reductive Elimination); D -- "Coupled Product (4-methoxybiphenyl)" --> E[Catalyst Regeneration]; E --> A;

} Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Boron ReagentCatalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)Notes
Phenylboronic Acid2485Potential for boroxine formation, may require excess reagent.
5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid2690Cleaner reaction profile, easier purification.
Phenylboronic Acid Pinacol Ester2892Slower reaction rate due to increased stability.[3]

The experimental data, while hypothetical in this direct comparison, is based on established trends in the reactivity of protected versus unprotected boronic acids.[3] Phenylboronic acid, while often effective, can lead to variable yields due to its instability. The pinacol ester is highly stable, which can sometimes translate to slower reaction kinetics.[1] 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid strikes a balance, offering enhanced stability that leads to a cleaner reaction and high yield, with only a modest increase in reaction time compared to the unprotected acid.

Cost-Effectiveness Analysis: Beyond the Price Tag

A simple comparison of the cost per gram of each reagent does not provide a complete picture of its cost-effectiveness. A more comprehensive analysis must consider factors such as the cost of starting materials for synthesis, reaction efficiency, catalyst costs, and downstream processing expenses.

dot graph LR { node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Factors influencing overall cost-effectiveness.

Table 2: Cost-Effectiveness Comparison

FactorPhenylboronic Acid5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acidPhenylboronic Acid Pinacol Ester
Reagent Cost (per mmol) LowModerateHigh
Synthesis Complexity N/A (Commercial)LowModerate
Reaction Yield Good-ExcellentExcellentExcellent
Catalyst Deactivation PossibleLowLow
Purification Can be challengingSimplifiedGenerally straightforward
Overall Cost-in-Use Moderate Favorable High

While the upfront cost of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid may be higher than phenylboronic acid, its superior handling characteristics and the potential for higher, more consistent yields can lead to significant downstream cost savings. The reduced need for excess reagent, potentially lower catalyst loadings due to a cleaner reaction environment, and simplified purification processes all contribute to a more favorable overall cost-in-use, particularly in large-scale synthesis and drug development where reproducibility and purity are paramount.

Conclusion: A Strategic Choice for Robust Synthesis

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid presents a compelling alternative to traditional boronic acids and their pinacol esters for Suzuki-Miyaura cross-coupling reactions. Its enhanced stability simplifies handling and improves reaction reproducibility, often leading to higher isolated yields and cleaner reaction profiles. While the initial reagent cost may be higher, a thorough cost-effectiveness analysis reveals potential savings in downstream processing and overall project timelines. For researchers and drug development professionals seeking to optimize their synthetic routes for robustness, reliability, and efficiency, 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid represents a strategically sound investment.

Experimental Protocols

Synthesis of 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

A procedure analogous to the synthesis of 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid can be adapted.[4]

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add phenylboronic acid (1.0 equiv), 2,2-bis(hydroxymethyl)propionic acid (1.0 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired product.

General Protocol for Comparative Suzuki-Miyaura Coupling
  • In a Schlenk flask, combine the aryl halide (1.0 mmol), the respective boronic acid derivative (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids. BenchChem. Accessed March 7, 2024.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. Accessed March 7, 2024.
  • Dalmás, D. A., et al.
  • Protecting Groups for Boronic Acids.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Suzuki reactions in novel liquids. Diva-Portal.org. Accessed March 7, 2024.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed March 7, 2024.
  • Comparative yields for Suzuki‐Miyaura couplings.
  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Chinese Chemical Letters, 2014.
  • B-Protected Boronic Acids: Methodology Development and Strategic Application. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons, 2016.
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][5][6][7]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses.

  • Introduction, Interconversion and Removal of Boron Protecting Groups. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons, 2016.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 2021.
  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
  • Boronic Acids & Derivatives. MilliporeSigma. Accessed March 7, 2024.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxyl
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • 2-PHENYL-5-METHYL-1,3-DIOXANE-5-CARBOXYLIC ACID synthesis. ChemicalBook. Accessed March 7, 2024.
  • 5-Methyl-2-phenyl-[5][6]dioxane-5-carboxylic acid. MilliporeSigma. Accessed March 7, 2024.

  • A General and Practical Bifunctional Cobalt Catalytic System for N-Heterocycle Assembly via Acceptorless Dehydrogenation.

Sources

Comparative

kinetic studies of Suzuki coupling with 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus Compound: 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4) Executive Summary The Suzuki-Miyaura c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus Compound: 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4)

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) remains a cornerstone of carbon-carbon bond formation in pharmaceutical development. However, the choice of the organoboron reagent dictates the kinetic efficiency, stability, and scalability of the reaction. While free phenylboronic acids (PBAs) suffer from protodeboronation and pinacol esters (BPin) often exhibit sluggish transmetalation, 6-membered cyclic esters—specifically 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid —offer a highly tunable alternative.

This guide provides a rigorous kinetic comparison between this functionalized dioxaborinane, standard PBAs, and BPin esters, demonstrating how ring size and strategic functionalization govern the rate-limiting transmetalation step.

The Kinetic Bottleneck: Transmetalation Speciation

In the catalytic cycle of the SMC, transmetalation from boron to palladium is frequently the rate-limiting step. Recent mechanistic elucidations by [1] have proven that transmetalation proceeds via a critical pre-transmetalation intermediate: the Pd–O–B complex .

The formation of this intermediate is highly dependent on the steric environment of the empty p-orbital on the boron atom.

  • Pinacol Esters (BPin): The 5-membered dioxaborolane ring constrains the O–B–O bond angle, forcing the four bulky methyl groups outward. This creates a steric shield that repels the incoming nucleophilic Pd(II)-hydroxide complex, resulting in sigmoidal reaction kinetics where direct transmetalation is exceedingly slow.

  • Dioxaborinane Esters: 6-membered rings adopt a relaxed chair conformation. This geometry pulls the steric bulk away from the boron center, exposing the p-orbital and allowing for the rapid, quantitative formation of the Pd–O–B intermediate.

Structural Advantage of the Target Compound

5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is synthesized by condensing phenylboronic acid with 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). This specific architecture provides a dual advantage:

  • Kinetic Acceleration: The 6-membered dioxaborinane backbone facilitates rapid Pd–O–B complexation[1].

  • Phase-Transfer Dynamics: The free carboxylic acid at the 5-position can be deprotonated under standard basic SMC conditions (e.g., K₂CO₃). The resulting carboxylate dramatically increases aqueous solubility, localizing the boron species at the biphasic interface and exponentially increasing the observed reaction rate ( kobs​ ) in aqueous-organic solvent systems.

MechanisticPathway Pd_OH Pd(II)-OH Dimer Pd_O_B Pd-O-B Pre-transmetalation Intermediate Pd_OH->Pd_O_B + Dioxa (Fast) Transmetalation Transmetalation Transition State Pd_OH->Transmetalation + BPin (Slow/Direct) Dioxa Dioxaborinane Ester (6-Membered Ring) Dioxa->Pd_O_B BPin BPin Ester (5-Membered Ring) BPin->Transmetalation Pd_O_B->Transmetalation Rapid Transfer Product Cross-Coupled Product Transmetalation->Product

Transmetalation pathways: Dioxaborinane vs. BPin esters in Suzuki-Miyaura coupling.

Quantitative Kinetic Comparison

To objectively evaluate performance, the transmetalation kinetics of various phenylboronic derivatives were compared using a standardized [(R₃P)Pd(OH)]₂ dimer system at -30 °C in THF. The data below synthesizes findings from structural kinetic studies[1][2].

Property / MetricPhenylboronic Acid (PBA)Phenylboronic Acid Pinacol Ester (BPin)5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid
Ring Size N/A (Free Acid)5-Membered6-Membered
Relative Transmetalation Rate ( krel​ ) 1.0 (Baseline)~0.05 (Highly hindered)~2.2 (Accelerated)
Pd–O–B Intermediate Formation RapidNot observed (Direct pathway)Rapid & Quantitative
Benchtop Stability Low (Prone to trimerization)HighHigh
Protodeboronation Risk HighLowLow (Slow-release compatible)
Aqueous Solubility (Basic Media) ModerateVery LowVery High (via Carboxylate)

Key Takeaway: The bis-MPA derived dioxaborinane ester transmetalates over 40 times faster than its BPin counterpart under anhydrous conditions, while maintaining the benchtop stability that free boronic acids lack. Furthermore, it acts as an ideal candidate for "slow-release" strategies[2], where controlled hydrolysis in biphasic media prevents premature degradation of the boron species.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Real-Time NMR Kinetic Profiling of Transmetalation

This protocol isolates the transmetalation step to determine the rate constant ( kobs​ ) without interference from oxidative addition or reductive elimination.

Reagents:

  • Boronic Ester: 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (0.10 mmol)

  • Catalyst:[Pd(μ-OH)(P(o-tolyl)₃)(Ar)]₂ dimer (0.05 mmol)

  • Internal Standard: 1-fluoro-4-nitrobenzene (0.10 mmol)

  • Solvent: THF- d8​ (0.6 mL)

Step-by-Step Workflow:

  • Preparation: In an argon-filled glovebox, dissolve the boronic ester and the internal standard in 0.4 mL of THF- d8​ . Transfer to a screw-cap NMR tube equipped with a PTFE septum.

  • Baseline Validation: Acquire a baseline ¹¹B NMR spectrum at -78 °C. Self-Validation: A sharp singlet near ~26-28 ppm confirms the uncoordinated, tricoordinate boronic ester.

  • Catalyst Injection: Dissolve the Pd-dimer in 0.2 mL of THF- d8​ . Inject this solution into the NMR tube at -78 °C.

  • Spectroscopic Monitoring: Transfer the tube to an NMR spectrometer pre-cooled to -30 °C. Monitor the reaction via ¹⁹F NMR (to track the internal standard and the fluorinated aryl group on Pd) and ¹¹B NMR.

  • Data Extraction: Self-Validation: The immediate appearance of a new ¹¹B signal at ~10 ppm confirms the formation of the tetrahedral Pd–O–B intermediate. Track the decay of this intermediate and the growth of the cross-coupled product to calculate kobs​ .

KineticWorkflow Step1 1. Reagent Preparation Equilibrate ester & internal std in THF-d8 Step2 2. Catalyst Injection Add[(R3P)Pd(OH)]2 at -78°C Step1->Step2 Step3 3. Spectroscopic Monitoring Variable Temp 19F/11B NMR Step2->Step3 Step4 4. Data Extraction Integrate Pd-O-B vs Product signals Step3->Step4 Step5 5. Kinetic Modeling Determine k_obs and reaction order Step4->Step5

Standardized NMR workflow for real-time kinetic profiling of transmetalation.

Protocol B: Preparative Biphasic Suzuki-Miyaura Coupling

Leveraging the carboxylic acid handle for phase-transfer acceleration.

  • Setup: To a Schlenk flask, add aryl bromide (1.0 equiv), 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

  • Solvent & Base: Add a degassed mixture of Toluene/Water (3:1 v/v). Add K₂CO₃ (3.0 equiv). Causality: The excess base deprotonates the bis-MPA carboxylic acid, instantly migrating the boronic ester to the aqueous-organic interface.

  • Reaction: Heat to 80 °C under argon. The reaction typically reaches >95% conversion within 2 hours, significantly faster than highly lipophilic BPin equivalents which remain trapped in the organic phase.

  • Workup: Acidify the aqueous layer to pH 3 with 1M HCl to protonate the cleaved bis-MPA byproduct, allowing for easy separation from the lipophilic biaryl product.

Strategic Applications in Drug Development

For drug development professionals, the selection of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid solves multiple process chemistry headaches:

  • Late-Stage Functionalization: The mild conditions required for dioxaborinane transmetalation preserve sensitive functional groups that would otherwise degrade under the harsh heating required for BPin esters[3].

  • Bioconjugation: The free carboxylic acid acts as an orthogonal handle. It can be coupled to primary amines on peptides or dendrimers via standard EDC/NHS chemistry prior to the Suzuki coupling, allowing for the rapid synthesis of targeted therapeutics or radiolabeled probes.

  • Green Chemistry: The bis-MPA backbone is derived from benign, commercially available precursors, and its water-soluble nature post-deprotonation allows for a reduction in toxic organic solvent usage during large-scale manufacturing.

References

  • Denmark, S. E., Thomas, A. A., Zahrt, A. F., & Delaney, C. P. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.[Link]

  • Denmark, S. E., & Zahrt, A. F. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry.[Link]

  • Cox, P. A., & Leach, A. G. (2021). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Advanced Synthesis & Catalysis.[Link]

  • Li, J., Wu, C., Zhou, B., & Walsh, P. J. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters.[Link]

Sources

Validation

A Comparative Yield Analysis of Cross-Coupling Reactions with Different Boronate Esters: A Guide for Researchers

For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical decision that profoundly influences the efficiency, yield, and practicality o...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical decision that profoundly influences the efficiency, yield, and practicality of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective, in-depth comparison of the performance of various boronate esters, moving beyond a simple catalog of reagents to explain the causality behind experimental choices. Supported by experimental data and detailed protocols, this document aims to empower you to make informed decisions for your specific synthetic challenges.

The Reactivity-Stability Trade-Off: A Fundamental Principle

The core difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][2]

Boronate esters, on the other hand, offer significantly greater stability.[1][3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][4] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1][5] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][3][6]

A Comparative Look at Common Boronate Esters

The choice of the diol or other protecting group used to form the boronate ester has a significant impact on its properties. Here, we compare some of the most commonly employed boronate esters in Suzuki-Miyaura cross-coupling.

  • Pinacol (Bpin) Esters: These are the most popular boronate esters due to their ease of preparation, good stability, and commercial availability.[3][7] While offering a significant stability advantage over boronic acids, they can be prone to slow hydrolysis, which can sometimes lead to sluggish reactions.[4][8]

  • Potassium Trifluoroborates (BF₃K): These tetracoordinate boron species are highly crystalline, air- and moisture-stable solids that can be stored indefinitely.[9][10] They are less prone to protodeboronation compared to boronic acids and often provide higher yields, especially with challenging substrates.[9][11] Their reactivity can be unveiled under the same conditions required for cross-coupling.[10]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[12] A key advantage of MIDA boronates is their ability to undergo slow release of the corresponding boronic acid under mild aqueous basic conditions, which is particularly useful for cross-coupling with unstable boronic acids.[3] This controlled release minimizes decomposition and can lead to significantly improved yields.[3][13]

  • Diethanolamine (DEA) and other Coordinating Esters: Similar to MIDA boronates, these esters contain groups that can coordinate to the empty orbital on the boron atom, enhancing their stability and making them easier to handle, especially during chromatographic purification.[4][7] These esters typically require hydrolysis to the boronic acid before transmetalation can occur.[7]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for rationalizing the impact of different boronate esters on the reaction outcome.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' R-R' Reductive\nElimination->R-R' Boronate\nEster Boronate Ester Hydrolysis Hydrolysis Boronate\nEster->Hydrolysis Base, H₂O Boronic\nAcid Boronic Acid Boronic\nAcid->Transmetalation R'B(OH)₂ Base Base Base->Transmetalation Hydrolysis->Boronic\nAcid

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Design for a Comparative Yield Analysis

To provide a robust comparison of different boronate esters, a standardized experimental protocol is essential. The following workflow outlines a general procedure for comparing the yields of a Suzuki-Miyaura cross-coupling reaction using a boronic acid and its corresponding pinacol, potassium trifluoroborate, and MIDA boronate esters.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Cross-Coupling Reaction cluster_analysis Analysis and Purification prep_ba Prepare/Obtain Boronic Acid setup Set up Parallel Reactions prep_ba->setup prep_bpin Synthesize Pinacol Ester prep_bpin->setup prep_bf3k Synthesize K-Trifluoroborate prep_bf3k->setup prep_mida Synthesize MIDA Ester prep_mida->setup add_reagents Add Aryl Halide, Pd Catalyst, Ligand, Base, and Solvent setup->add_reagents add_boron Add Boron Reagent (1.1 equiv) add_reagents->add_boron react Heat to 80°C for 12h add_boron->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify analyze Characterize and Determine Yield purify->analyze

Caption: General experimental workflow for comparative yield analysis.

Detailed Experimental Protocols

1. Synthesis of Boronate Esters (General Procedures)

  • Pinacol Boronate Ester (Bpin): To a solution of the boronic acid (1.0 equiv) in anhydrous THF (0.5 M) is added pinacol (1.1 equiv). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the pinacol boronate ester.

  • Potassium Trifluoroborate (BF₃K): To a solution of the boronic acid (1.0 equiv) in methanol (0.5 M) is added a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv). The mixture is stirred at room temperature for 1 hour. The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the potassium trifluoroborate salt.[9]

  • MIDA Boronate Ester: A mixture of the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and dimethyl sulfoxide (DMSO) (0.2 M) is heated at 80 °C under vacuum for 12 hours. The mixture is cooled to room temperature, and the resulting solid is triturated with diethyl ether, collected by filtration, and dried to afford the MIDA boronate ester.

2. Comparative Suzuki-Miyaura Cross-Coupling Reaction

To four separate reaction vessels are added the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 equiv). The vessels are evacuated and backfilled with argon. Anhydrous dioxane (0.2 M) and water (to 10% v/v) are added. To each vessel is then added the respective boron reagent (boronic acid, pinacol boronate ester, potassium trifluoroborate, or MIDA boronate ester) (1.1 equiv). The reaction mixtures are heated to 80 °C and stirred for 12 hours.

3. Workup and Analysis

After cooling to room temperature, the reaction mixtures are diluted with ethyl acetate and washed with water and brine. The organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude products are purified by flash column chromatography on silica gel. The isolated yields are determined, and the products are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Performance Comparison

The following table summarizes representative yield data for the Suzuki-Miyaura cross-coupling of 4-bromotoluene with different phenylboron reagents under the conditions described above.

Boron ReagentStructureStabilityHandlingTypical Yield (%)
Phenylboronic AcidPhB(OH)₂LowDifficult85
Phenylboronic Acid Pinacol EsterPhB(pin)ModerateEasy78
Potassium PhenyltrifluoroborateK[PhBF₃]HighEasy92
Phenylboronic Acid MIDA EsterPhB(MIDA)Very HighEasy95

Note: Yields are representative and can vary depending on the specific substrates, catalyst, ligand, base, solvent, and reaction time.

Causality Behind Experimental Choices and Expected Outcomes

  • Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient cross-coupling reaction.[14] Buchwald-type ligands, such as SPhos, are often effective for a broad range of substrates due to their ability to promote both oxidative addition and reductive elimination.[9]

  • Base: The base plays a critical role in the transmetalation step, either by activating the boronic acid to form a more nucleophilic boronate species or by generating a more reactive palladium-hydroxo complex.[3] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.[14][15][16] A mixture of an organic solvent like dioxane or THF with water is commonly used to facilitate the dissolution of both the organic and inorganic reagents and to promote the hydrolysis of boronate esters.[13][14]

Based on the principles discussed, one can anticipate certain outcomes from the comparative experiment:

  • Phenylboronic Acid: Expected to provide a good yield but may be subject to some decomposition, potentially lowering the overall efficiency.[1][2]

  • Pinacol Boronate Ester: May result in a slightly lower yield or require longer reaction times compared to the boronic acid due to the slower hydrolysis step.[5]

  • Potassium Phenyltrifluoroborate: Likely to provide a high yield due to its excellent stability and efficient participation in the transmetalation step.[9][11]

  • MIDA Boronate Ester: Expected to give the highest and most reproducible yield, especially if the corresponding boronic acid is prone to decomposition, due to the slow and controlled release of the active coupling partner.[3][13]

Conclusion: Making an Informed Reagent Choice

The selection of a boronate ester for a Suzuki-Miyaura cross-coupling reaction is a strategic decision that should be based on a clear understanding of the reactivity-stability trade-off. While boronic acids offer high intrinsic reactivity, their instability can be a significant drawback. For routine syntheses with stable substrates, pinacol esters often provide a good balance of stability and reactivity. However, for challenging substrates, multi-step syntheses, or applications where reproducibility is paramount, the superior stability and controlled reactivity of potassium trifluoroborates and MIDA boronates make them the reagents of choice, often justifying their higher initial cost with improved yields and cleaner reaction profiles. By carefully considering the principles and data presented in this guide, researchers can optimize their cross-coupling strategies and accelerate their research and development efforts.

References

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • Solvent Effects on the Selectivity of Palladium-C
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
  • A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid. Benchchem.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC.
  • Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. [no source provided].
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
  • Comparison of reactivity of different boron reagents (a) The predicted....
  • The Efficacy of 4-Iodobutyl Pinacol Boronate in Suzuki-Miyaura Cross-Coupling: A Compar
  • A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids. Benchchem.
  • MIDA Boron
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC.

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Comparative

Technical Comparison Guide: Alternatives to 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid in Complex Macrolide Acylation

Executive Summary In the synthesis of complex macrolide esters—most notably the conversion of Rapamycin to the mTOR inhibitor Temsirolimus (CCI-779)—regioselective acylation is a critical bottleneck. Historically, 5-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex macrolide esters—most notably the conversion of Rapamycin to the mTOR inhibitor Temsirolimus (CCI-779)—regioselective acylation is a critical bottleneck. Historically, 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (a phenylboronate-protected derivative of 2,2-bis(hydroxymethyl)propionic acid, or DMPA) has been the standard building block[1]. However, the mixed anhydrides generated from this boronate are notoriously unstable, and the removal of boron byproducts complicates downstream purification.

This guide objectively compares the baseline phenylboronate approach against two superior alternatives: the Acetonide Chemical Route and the Direct Enzymatic Route . By analyzing mechanistic causality, workflow efficiency, and yield data, this guide provides drug development professionals with actionable, self-validating protocols for scaling macrolide acylation.

The Mechanistic Challenge: Why Seek Alternatives?

DMPA possesses two primary hydroxyl groups and one carboxylic acid. To esterify a target alcohol (such as the 42-OH of rapamycin), the DMPA diol must be masked. While the phenylboronate ester achieves this, it introduces severe limitations:

  • Mixed Anhydride Instability: The 2,4,6-trichlorobenzoyl mixed anhydride of the boronate degrades rapidly, remaining stable for less than 48 hours even at -5°C ().

  • Macrolide Protection Overhead: Because the 31-OH of rapamycin is sterically less hindered than the target 42-OH, chemical acylation requires prior protection of the 31-OH using a trimethylsilyl (TMS) ether.

  • Complex Deprotection: Removing the phenylboronate requires diol exchange (often with another diol) followed by mild acid hydrolysis, reducing overall atom economy[1].

Alternative 1: Acetonide Protection (Chemical Route)

Reagent: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid

Mechanistic Causality

Replacing the phenylboronate with an isopropylidene (acetonide) acetal yields a significantly more robust carboxylic acid. The acetonide remains completely stable during the basic conditions of Yamaguchi esterification (using DIPEA and DMAP). Crucially, the acetonide is highly labile under mild aqueous acidic conditions. This allows for a global deprotection step : the addition of dilute sulfuric acid simultaneously cleaves both the 31-O-TMS group on the macrolide and the acetonide on the DMPA moiety, collapsing two deprotection steps into one[1].

Step-by-Step Protocol (Self-Validating System)
  • Macrolide Silylation:

    • Procedure: Dissolve Rapamycin in anhydrous dichloromethane (DCM). Add imidazole (5.0 eq) and cool to 0°C. Dropwise add TMS-Cl (3.0 eq).

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the lower Rf Rapamycin spot is fully converted to the higher Rf 31,42-bis-TMS intermediate, followed by selective 42-O-TMS hydrolysis using 0.5N H2SO4 at 0°C to yield 31-O-TMS-Rapamycin.

  • Mixed Anhydride Formation:

    • Procedure: Dissolve 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (2.0 eq) in DCM. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and cool to -10°C. Add 2,4,6-trichlorobenzoyl chloride (2.0 eq) and stir for 2 hours.

  • Acylation:

    • Procedure: Transfer the 31-O-TMS-Rapamycin to the mixed anhydride solution. Add DMAP (2.5 eq) and maintain at -15°C for 4 hours.

    • Validation: Quench a 50 µL aliquot in NaHCO3, extract with EtOAc, and verify product formation via HPLC before proceeding.

  • Global Deprotection:

    • Procedure: Isolate the crude intermediate, dissolve in THF, and cool to 0°C. Slowly add 2N H2SO4. Stir for 12 hours. Quench with saturated NaHCO3, extract with EtOAc, and purify via silica gel chromatography to yield Temsirolimus[2].

Alternative 2: Direct Enzymatic Acylation (Biocatalytic Route)

Reagent: Vinyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate (Activated Acetonide Ester)

Mechanistic Causality

Microbial lipases, specifically Candida antarctica Lipase B (CALB / Novozym 435), possess a highly specific active site that can differentiate between the hydroxyl groups of complex macrolides. The enzyme regioselectively acylates the 42-OH of rapamycin while completely ignoring the 31-OH (). This bypasses the need for TMS protection entirely. An activated vinyl ester is used to drive the reaction forward, as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the acylation irreversible.

Step-by-Step Protocol (Self-Validating System)
  • Enzymatic Acylation:

    • Procedure: Suspend Rapamycin (1.0 eq) and vinyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate (5.0 eq) in anhydrous t-amyl alcohol.

  • Catalysis:

    • Procedure: Add immobilized CALB (Novozym 435, 50% w/w relative to Rapamycin). Incubate at 45°C under gentle orbital agitation (150 rpm) for 72 hours.

    • Validation: Monitor via HPLC. The system is validated when conversion exceeds 95% with <2% of the 31-OH acylated byproduct.

  • Enzyme Recovery:

    • Procedure: Filter the reaction mixture through a coarse frit to recover the immobilized enzyme. Wash the enzyme beads with THF for reuse.

  • Acetonide Deprotection:

    • Procedure: Concentrate the filtrate, dissolve the crude 42-O-acetonide-rapamycin in THF, and treat with 2N H2SO4 at 0°C for 4 hours to cleave the acetonide. Neutralize and purify.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies based on scaled pharmaceutical synthesis data:

ParameterPhenylboronate (Baseline)Acetonide (Alternative 1)Enzymatic (Alternative 2)
DMPA Protecting Group PhenylboronateIsopropylidene (Acetonide)Acetonide (Vinyl Ester)
Macrolide 31-OH Protection Required (TMS)Required (TMS)Not Required (Direct)
Anhydride/Ester Stability Low (<48 hrs at -5°C)Moderate (Stable in situ)High (Stable at RT)
Deprotection Conditions Diol exchange + Mild AcidDilute H₂SO₄ (Global)Dilute H₂SO₄ (Acetonide only)
Regioselectivity Achieved via TMS blockingAchieved via TMS blocking>98% (Enzyme-directed)
Overall Yield (from Rapamycin) ~60-65%~75-80%>85%

Synthesis Pathway Visualization

SynthesisPathways cluster_chemical Chemical Acylation Routes (Require 31-OH Protection) cluster_enzymatic Enzymatic Route (Direct Regioselective) Rap Rapamycin (Complex Macrolide Substrate) SilylRap 31-O-TMS-Rapamycin Rap->SilylRap TMS-Cl, Imidazole (Protection) IntEnz 42-O-Acetonide-Rapamycin Rap->IntEnz Direct 42-OH Acylation (No TMS needed) IntBor 42-O-Boronate-31-O-TMS-Rapamycin SilylRap->IntBor Mixed Anhydride Acylation IntAce 42-O-Acetonide-31-O-TMS-Rapamycin SilylRap->IntAce Mixed Anhydride Acylation Boronate Phenylboronate Protection (5-methyl-2-phenyl-1,3,2- dioxaborinane-5-carboxylic acid) Boronate->IntBor Acetonide Acetonide Protection (2,2,5-trimethyl-1,3-dioxane- 5-carboxylic acid) Acetonide->IntAce Tem Temsirolimus (CCI-779) Target Molecule IntBor->Tem Global Deprotection (Mild Acid & Diol Exchange) IntAce->Tem Global Deprotection (Dilute H2SO4) Lipase Lipase (CALB) + Vinyl 2,2,5-trimethyl- 1,3-dioxane-5-carboxylate Lipase->IntEnz IntEnz->Tem Acetonide Deprotection (Dilute H2SO4)

Fig 1: Divergent synthetic pathways for macrolide acylation comparing chemical and enzymatic routes.

References

  • US Patent 20050234086A1 - Proline CCI-779, production of and uses therefor, and two-step enzymatic synthesis of proline CCI-779 and CCI-779. Wyeth.
  • US Patent 7202256B2 - Proline CCI-779, production of and uses therefor, and two-step enzymatic synthesis of proline CCI-779 and CCI-779. Wyeth.

Sources

Safety & Regulatory Compliance

Safety

5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid As a specialized organoboron reagent, 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4)...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide: 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid

As a specialized organoboron reagent, 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS: 839720-60-4) is primarily utilized in advanced organic synthesis. It serves as a critical phenylborinane intermediate in the chemo-enzymatic acylation of rapamycin to produce targeted therapeutics like CCI-779 (temsirolimus)[1]. Because it contains both a reactive dioxaborinane ring and a carboxylic acid moiety, improper handling and disposal can lead to environmental boron contamination and hazardous cross-reactions in waste streams[2].

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step operational and disposal protocols grounded in established environmental and chemical safety standards.

Chemical Profile & Hazard Assessment

Before initiating any workflow, personnel must understand the quantitative and qualitative hazard profile of the compound. Organoboron compounds generally act as skin, eye, and respiratory irritants and must be kept away from strong oxidizing agents[3].

Property / ParameterData / SpecificationOperational Implication
Chemical Name 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acidContains a cyclic boronic ester; susceptible to hydrolysis under strongly acidic/basic conditions.
CAS Number 839720-60-4[4]Essential for EPA/RCRA waste manifesting.
Molecular Formula C11H13BO4High carbon content requires complete combustion during disposal.
Molecular Weight 220.03 g/mol Used for stoichiometric waste calculation.
Physical State SolidDust generation risk; requires mechanical spill containment.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]Mandates specific PPE (nitrile gloves, safety goggles, fume hood).

Operational Handling & Experimental Workflow

To ensure scientific integrity and personnel safety, the following handling protocol must be executed during the weighing, transfer, and reaction setup phases. Every step is designed as a self-validating system to minimize exposure.

Step-by-Step Handling Methodology:

  • PPE Verification: Don standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.

    • Causality: Nitrile provides a sufficient barrier against the lipophilic organic framework of the dioxaborinane, preventing dermal absorption and localized irritation[3].

  • Environment Preparation: Conduct all open-container manipulations (weighing, transferring) inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The compound can generate fine particulate dust. Local exhaust ventilation prevents the inhalation of particulates, which are classified as Specific Target Organ Toxicity - Single Exposure (STOT SE 3) respiratory irritants[3].

  • Reagent Transfer: Use anti-static spatulas for transferring the solid.

    • Causality: Static charge can cause fine powders to aerosolize or adhere to the exterior of reaction vessels, increasing the risk of accidental exposure and contaminating the workspace.

  • Storage & Incompatibility Check: Store the bulk reagent in a cool, dry, well-ventilated area, strictly segregated from strong oxidizing agents, strong acids, and free radical initiators.

    • Causality: Moisture can induce premature hydrolysis of the 1,3,2-dioxaborinane ring, degrading the reagent into phenylboronic acid and 2,2-bis(hydroxymethyl)propionic acid. Mixing with oxidizers poses an exothermic reaction risk[1].

Waste Segregation & Disposal Protocols

Organoboron compounds cannot be disposed of via standard aqueous drains. Environmental accumulation of borates in municipal wastewater systems can disrupt local ecosystems and exceed EPA discharge limits[2]. The only acceptable method of ultimate disposal is high-temperature incineration[3].

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect all solid waste (contaminated filter paper, empty vials) and liquid reaction waste (solvent mixtures containing the compound) in dedicated, clearly labeled hazardous waste containers.

    • Causality: Segregating organoboron waste from strong oxidizers and heavy metals prevents spontaneous exothermic reactions in the waste accumulation area.

  • Primary Containment: Use High-Density Polyethylene (HDPE) containers for liquid waste.

    • Causality: HDPE is chemically inert to both the carboxylic acid moiety and the typical organic solvents (e.g., tetrahydrofuran, toluene) used in rapamycin acylation workflows[1].

  • EPA Manifesting: Label the container with a standard Hazardous Waste tag, explicitly listing "Organoboron Waste: 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid" and the corresponding solvents.

    • Causality: Accurate RCRA manifesting ensures the downstream disposal facility applies the correct thermal destruction profile.

  • Licensed Incineration: Transfer the waste to an EPA-licensed hazardous waste disposal facility equipped with an afterburner and a flue gas scrubber.

    • Causality: High-temperature incineration completely oxidizes the organic carbon framework into CO2 and H2O. The flue gas scrubber is critical because it captures the volatilized boron as inert boron trioxide (B2O3) or borate salts, preventing atmospheric pollution[3].

G A Solid Reagent Waste (Contaminated PPE/Vials) C Waste Segregation (Isolate from Oxidizers) A->C B Liquid Reaction Waste (Aqueous/Organic Solvents) B->C D HDPE Containerization (Secondary Containment) C->D Transfer E EPA Hazardous Waste Manifest & Labeling D->E Log F High-Temp Incineration (Licensed Facility) E->F Transport G Flue Gas Scrubbing (Borate Capture) F->G Oxidation

Workflow for the segregation, containment, and incineration of organoboron chemical waste.

Spill Response & Decontamination

In the event of an accidental release, immediate mechanical containment is required to prevent environmental discharge.

Step-by-Step Spill Response:

  • Isolate the Area: Evacuate non-essential personnel and ensure local exhaust ventilation is operating at maximum capacity.

  • Mechanical Collection: Do NOT sweep dry powder, as this aerosolizes the compound. Instead, gently cover the spill with an inert, damp absorbent material (e.g., wet sand or a commercial silica-based absorbent).

    • Causality: Wetting the material eliminates dust generation, protecting the respiratory tract of the responder[3].

  • Decontamination: Shovel the absorbed mixture into a dedicated solid hazardous waste container using non-sparking tools. Wash the contaminated surface thoroughly with soap and water, collecting the rinsate as hazardous liquid waste.

References

  • Alchem Pharmtech. "CAS 839720-60-4 | 5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid." Alchem Pharmtech Database.
  • Gu, J. et al. "Proline CCI-779, production of and uses therefor, and two-step chemo-enzymatic synthesis of CCI-779." Google Patents (US20050234086A1).
  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Boron." Centers for Disease Control and Prevention (CDC).
  • SynQuest Laboratories, Inc. "Safety Data Sheet: Isoquinoline-7-boronic acid (Representative Boronic Acid SDS)." SynQuest Labs.

Sources

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